molecular formula C9H9FeO6 B3426933 Feracryl CAS No. 55488-18-1

Feracryl

Cat. No.: B3426933
CAS No.: 55488-18-1
M. Wt: 269.01 g/mol
InChI Key: WNWBIDPJHFYYLM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Feracrylum is a water-soluble, biodegradable polymer derived from the iron salt of polyacrylic acid, developed for research applications in hemostasis and wound management . Upon contact with blood, it rapidly forms a gel-like, water-insoluble complex with proteins like albumin, creating a physical barrier that effectively controls capillary bleeding and oozing within minutes . This mechanism provides a clear field of vision in surgical models, reducing the need for cauterization . Beyond its hemostatic action, Feracrylum exhibits broad-spectrum antimicrobial activity, lysing the cell walls of Gram-positive and Gram-negative bacteria and fungi, which helps prevent wound infection and supports the healing process . Its hygroscopic nature helps maintain a moist wound environment, which aids in tissue granulation and prevents dressings from adhering to the wound bed . In preclinical studies, topical application of Feracrylum (1%) has been shown to significantly decrease intra-operative blood loss and reduce surgical time, while also contributing to accelerated post-operative recovery . It is presented in various formulations suitable for research, including solutions, gels, sprays, powders, and creams . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

iron(3+);prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWBIDPJHFYYLM-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FeO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-10-7 (Parent)
Record name 2-Propenoic acid, iron(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00890887
Record name 2-Propenoic acid, iron(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15773-23-6, 55488-18-1
Record name Iron acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015773236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, iron(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, iron(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, iron(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron(3+) acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Iron acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Chemical Architecture of Feracryl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feracryl is a synthetic, water-soluble polymer recognized for its hemostatic and antiseptic properties. Chemically, it is identified as an iron (III) salt of polyacrylic acid. This document provides a comprehensive technical overview of the chemical composition of this compound, detailing its polymeric structure, the nature of the iron-polymer interaction, and the analytical methodologies for its characterization. Quantitative data are presented in structured tables for clarity, and key experimental protocols are outlined to facilitate replication and further research. Visual representations of the synthesis workflow and the molecular structure are provided using Graphviz (DOT language) to enhance understanding.

Chemical Composition and Structure

This compound's fundamental structure consists of a polyacrylic acid (PAA) backbone with iron (III) ions complexed to the carboxylate groups of the polymer. The empirical formula for the repeating monomeric unit can be represented as (C₃H₄O₂)n·Fe, where 'n' denotes the degree of polymerization.

Polymeric Backbone

The backbone of this compound is polyacrylic acid, a polymer synthesized from the radical polymerization of acrylic acid monomers. The molecular weight and degree of polymerization of the PAA chain are critical parameters that influence the physical and biological properties of this compound, such as its viscosity and hemostatic efficacy.

Iron Complexation

Iron (III) ions are coordinated to the carboxylate groups of the polyacrylic acid chain. This interaction is not a simple salt formation but a more complex coordination, which is crucial for the compound's mechanism of action. The iron ions act as cross-linking agents between polymer chains, contributing to the formation of a gel-like matrix upon contact with blood proteins.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Molecular Formula (monomer unit) C₉H₉FeO₆[1]
Molecular Weight (monomer unit) 269.01 g/mol [1]
Iron (Fe³⁺) Content 0.5 - 2.5% (w/w)

Synthesis of this compound

The synthesis of this compound involves the polymerization of acrylic acid in the presence of an iron (III) salt, typically ferric chloride (FeCl₃), which also acts as a catalyst for the polymerization process.

Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization cluster_purification Purification cluster_product Final Product AcrylicAcid Acrylic Acid Polymerization Controlled Polymerization (Temperature & pH controlled) AcrylicAcid->Polymerization IronChloride Iron (III) Chloride IronChloride->Polymerization Initiator Initiator (e.g., K₂S₂O₈) Initiator->Polymerization Solvent Aqueous Solvent Solvent->Polymerization Purification Purification (e.g., Ion Exchange) Polymerization->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on the principles of free-radical polymerization.

Materials:

  • Acrylic acid (monomer)

  • Ferric chloride (FeCl₃) (iron source and catalyst)

  • Potassium persulfate (K₂S₂O₈) (initiator)

  • Deionized water (solvent)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Ion-exchange resin (for purification)

Procedure:

  • In a reaction vessel, dissolve a specific amount of acrylic acid in deionized water.

  • Add a catalytic amount of ferric chloride to the solution and stir until fully dissolved.

  • Adjust the pH of the solution to the desired level using a sodium hydroxide solution.

  • Initiate the polymerization by adding a freshly prepared solution of potassium persulfate.

  • Maintain the reaction at a controlled temperature with continuous stirring for a specified duration.

  • Terminate the reaction and purify the resulting polymer solution by passing it through an ion-exchange column to remove unreacted monomers and other impurities.

  • The purified this compound solution can then be dried or used in its aqueous form.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector.

  • Aqueous GPC columns suitable for polyanions (e.g., polyacrylamide or modified silica-based columns).

Mobile Phase:

  • An aqueous buffer solution, such as 0.1 M NaNO₃ with 0.02 M NaH₂PO₄, adjusted to a specific pH (e.g., 7.0). The salt is crucial to suppress polyelectrolyte effects.

Standards:

  • Narrow molecular weight polyacrylic acid or polystyrene sulfonate standards for calibration.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

GPC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

  • Column Temperature: 30-40 °C

  • Detector Temperature: 35 °C

Data Analysis:

  • Construct a calibration curve by plotting the logarithm of the molecular weight of the standards against their elution volume.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the this compound sample using the calibration curve.

Quantification of Iron Content by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Instrumentation:

  • ICP-OES spectrometer with an appropriate sample introduction system.

Reagents:

  • Nitric acid (HNO₃), trace metal grade.

  • Iron standard solution (1000 ppm).

Sample Preparation (Acid Digestion):

  • Accurately weigh a sample of dried this compound into a digestion vessel.

  • Add a known volume of concentrated nitric acid.

  • Digest the sample using a microwave digestion system or by heating on a hot plate until the polymer matrix is completely decomposed and a clear solution is obtained.

  • Allow the digest to cool and quantitatively transfer it to a volumetric flask, diluting to a known volume with deionized water.

ICP-OES Parameters:

  • Select an appropriate iron emission wavelength (e.g., 238.204 nm or 259.940 nm) to minimize spectral interferences.

  • Optimize instrument parameters such as plasma power, nebulizer gas flow, and sample uptake rate.

Calibration and Measurement:

  • Prepare a series of calibration standards by diluting the iron standard solution in the same acid matrix as the samples.

  • Analyze the blank, calibration standards, and prepared this compound samples.

  • Calculate the iron concentration in the original this compound sample based on the calibration curve and the dilution factor.

Molecular Interaction and Structure Visualization

The interaction between the iron (III) ions and the polyacrylic acid backbone is a key feature of this compound's structure and function. The iron ions can coordinate with one or more carboxylate groups, leading to a complex, cross-linked structure.

Caption: Conceptual model of Iron (III) coordination.

Conclusion

The chemical composition of this compound, an iron (III) salt of polyacrylic acid, is central to its therapeutic applications. A thorough understanding of its synthesis, molecular weight distribution, and iron content is essential for quality control, formulation development, and elucidation of its mechanism of action. The experimental protocols and structural representations provided in this guide offer a foundational framework for researchers and professionals in the pharmaceutical sciences to further explore and innovate with this important polymer.

References

Feracryl's Hemostatic Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feracryl is a topical hemostatic agent renowned for its efficacy in managing capillary and venous bleeding across a spectrum of surgical disciplines. Its mechanism of action is multifaceted, capitalizing on both a physical barrier formation and a direct influence on the physiological coagulation cascade. This technical guide provides a comprehensive overview of the core mechanisms underpinning this compound's hemostatic properties, supported by available quantitative data and detailed experimental protocols from published literature. The guide also explores its ancillary antimicrobial attributes and presents visualizations of its proposed signaling pathways and experimental workflows.

Introduction

This compound is a water-soluble formulation composed of a mixture of incomplete ferrous salts of polyacrylic acid.[1] Its high molecular weight is a key characteristic, preventing systemic absorption and localizing its action to the site of application.[2] This localized activity, combined with a favorable safety profile, has positioned this compound as a valuable tool in surgical and wound management. This document will delve into the intricate details of its hemostatic action, providing a granular understanding for research and development professionals.

Core Mechanism of Hemostasis

This compound exerts its hemostatic effect through a dual-pronged approach: the formation of a physical barrier and the activation of the coagulation cascade.

Physical Barrier Formation: Interaction with Blood Proteins

Upon contact with blood, this compound rapidly interacts with plasma proteins, most notably albumin, to form a large, water-insoluble, gel-like complex.[1][2][3] This complex precipitates at the bleeding site, creating a physical plug that seals injured capillaries and venules, thereby mechanically obstructing blood flow.[2][4] This action is particularly effective in controlling diffuse oozing and capillary bleeding.[5]

Activation of the Coagulation Cascade

Beyond its mechanical action, this compound actively participates in the biochemical process of blood clotting. It has been reported to activate thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1][2][5] The activated thrombin then catalyzes the conversion of soluble fibrinogen into insoluble fibrin (B1330869) strands.[1][2][5] These fibrin strands form a mesh that entraps platelets and other blood cells, stabilizing the initial platelet plug and forming a robust clot.

Quantitative Data on Hemostatic Efficacy

Clinical and preclinical studies have consistently demonstrated the effectiveness of this compound in reducing bleeding time and intraoperative blood loss. The following tables summarize the key quantitative findings from various surgical applications.

Table 1: Effect of this compound on Bleeding and Clotting Time

ParameterThis compound GroupControl Groupp-valueStudy Population/ModelSource
Bleeding TimeMarkedly reduced-<0.05In-vivo (animal model)[1]
Clotting TimeSignificantly reduced-<0.001In-vitro[1]
Prothrombin Time (PT)Significantly reduced-<0.001In-vitro[1]
Activated Partial Thromboplastin (B12709170) Time (aPTT)Significantly reduced-<0.001In-vitro[1]
Hemostasis Time1.49 minutes4.06 minutes<0.001Minor Oral Surgery[6]

Table 2: Reduction in Intraoperative Blood Loss with this compound

Surgical ProcedureThis compound Group (Mean Blood Loss)Control Group (Mean Blood Loss)p-valueSource
Tonsillectomy24.07 ± 8.70 ml40.13 ± 12.44 ml (Hydrogen Peroxide)<0.001[4]
Tonsillectomy26.67 ± 4.81 ml44.70 ± 7.59 ml (Saline)<0.001[5]
Hypospadias Surgery17.8 ml31 ml (Normal Saline)<0.01[3]
Endonasal Surgery5 (25%) patients with soaked dressings12 (60%) patients with soaked dressings0.05[7]

Experimental Protocols

This section outlines the methodologies employed in key studies to evaluate the hemostatic efficacy of this compound.

In Vitro Evaluation of Hemostatic Activity
  • Objective: To assess the effect of this compound on clotting time, Prothrombin Time (PT), and Activated Partial Thromboplastin Time (aPTT).

  • Methodology:

    • Sample Preparation: Whole blood is collected and centrifuged to obtain plasma.

    • Clotting Time Assay: Feracrylum gel is added to plasma samples, and the time to clot formation at 37°C is recorded.

    • PT Assay: Thromboplastin reagent is added to the plasma sample containing this compound, and the time to clot formation at 37°C is measured.

    • aPTT Assay: A partial thromboplastin reagent and an activator are added to the plasma sample with this compound, followed by calcium chloride, and the clotting time is recorded.

  • Source: Adapted from the methodology described in the study by Dawane et al. (2025).[1]

In Vivo Evaluation of Hemostasis in an Animal Model
  • Objective: To determine the effect of this compound on bleeding time in an incision wound model.

  • Methodology:

    • Animal Model: Wistar rats are used.

    • Procedure: A standardized incision is made on the dorsal surface of the rats.

    • Treatment: The experimental group is treated with this compound gel applied to the wound, while the control group receives a placebo gel base.

    • Measurement: The time from the incision to the complete cessation of bleeding is recorded.

  • Source: Based on the incision wound model described by Dawane et al. (2025).[1]

Clinical Evaluation of Intraoperative Blood Loss in Tonsillectomy
  • Objective: To compare the hemostatic efficacy of this compound with a control agent during tonsillectomy.

  • Methodology:

    • Patient Population: Patients undergoing bilateral tonsillectomy.

    • Procedure: The dissection and snare method is used for tonsillectomy.

    • Intervention: In a comparative study, one tonsillar fossa is packed with gauze soaked in this compound solution, and the other fossa is packed with gauze soaked in a control solution (e.g., hydrogen peroxide or saline).

    • Measurement of Blood Loss: Blood loss is measured by weighing the gauze before and after the procedure and by measuring the volume of blood in the suction apparatus.

  • Source: Adapted from the clinical study protocols described by Kumar et al. and Sharma et al.[4][5]

Antimicrobial Properties of this compound

In addition to its hemostatic function, this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][5] This property is advantageous in preventing wound infections.

Table 3: Antimicrobial Activity of Feracrylum Gel

Bacterial StrainZone of Inhibition (mm)
Pseudomonas aeruginosa12
Escherichia coli10
Staphylococcus aureus5
Source: Dawane et al. (2025)[1]
Experimental Protocol for Antimicrobial Activity
  • Objective: To assess the in vitro antimicrobial efficacy of this compound gel.

  • Methodology:

    • Method: The disk diffusion technique is employed.

    • Procedure: Agar (B569324) plates are inoculated with standardized bacterial strains.

    • Application: A sterile disk impregnated with this compound gel is placed on the agar surface.

    • Incubation: The plates are incubated under appropriate conditions.

    • Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured in millimeters.

  • Source: Based on the antimicrobial assay protocol from Dawane et al. (2025).[1]

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for this compound.

Feracryl_Hemostasis_Pathway cluster_physical_barrier Physical Barrier Formation cluster_coagulation_cascade Coagulation Cascade Activation Blood Blood Contact Albumin Albumin & Other Plasma Proteins Blood->Albumin This compound This compound This compound->Blood Complex Insoluble this compound-Protein Complex (Gel-like Plug) This compound->Complex Feracryl2 This compound Albumin->Complex Seal Mechanical Sealing of Injured Vessels Complex->Seal Thrombin_active Thrombin (Factor IIa) Feracryl2->Thrombin_active Activates Thrombin_inactive Prothrombin (Factor II) Fibrin Fibrin (Insoluble) Thrombin_active->Fibrin Converts Fibrinogen Fibrinogen (Soluble) Clot Stable Fibrin Clot Fibrin->Clot

Caption: Dual mechanism of this compound-induced hemostasis.

Experimental_Workflow_Hemostasis cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Animal Model) Blood_Collection Whole Blood Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Addition of this compound to Plasma Samples Plasma_Separation->Sample_Prep PT_Assay Prothrombin Time (PT) Assay Sample_Prep->PT_Assay aPTT_Assay Activated Partial Thromboplastin Time (aPTT) Assay Sample_Prep->aPTT_Assay Clotting_Time Clotting Time Measurement Sample_Prep->Clotting_Time Animal_Model Wistar Rat Model Incision Standardized Incision Animal_Model->Incision Treatment Topical Application of This compound Gel vs. Placebo Incision->Treatment Bleeding_Time_Measurement Measurement of Time to Hemostasis Treatment->Bleeding_Time_Measurement

References

Biocompatibility and In Vivo Degradation of Feracryl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Feracryl, a polyacrylate-based hydrogel containing iron, is utilized primarily as a topical hemostatic and antimicrobial agent. Its efficacy in these roles is intrinsically linked to its behavior within a biological environment. This technical guide provides an in-depth overview of the biocompatibility and in vivo degradation of this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the material's properties, its interaction with host tissues, and the methodologies for its evaluation.

Chemical Composition: this compound is a water-soluble, biodegradable polymer derived from polyacrylic acid, containing iron. The presence of iron contributes to its hemostatic properties. It is considered biocompatible and non-toxic, with a low potential for allergenic reactions.

In Vivo Biocompatibility

The biocompatibility of a biomaterial is defined by its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. For this compound, this involves a minimal inflammatory response and the absence of significant cytotoxicity.

Inflammatory Response

Upon implantation or application, all biomaterials elicit a foreign body response (FBR). The intensity and duration of this response determine the material's biocompatibility. For acrylic-based implants, a mild inflammatory response is typically observed, characterized by the presence of macrophages and foreign body giant cells at the tissue-implant interface.

Histological evaluation of tissues exposed to this compound is crucial for assessing the local inflammatory response. Studies on similar acrylic materials have shown a mild inflammatory reaction that subsides over time, indicating good tissue compatibility. The initial acute inflammatory phase, characterized by the infiltration of neutrophils, is typically followed by a chronic phase dominated by macrophages and lymphocytes. The resolution of this inflammatory cascade is a key indicator of biocompatibility.

Cytotoxicity

In vitro cytotoxicity assays are fundamental to biocompatibility assessment. These tests, often guided by ISO 10993-5 standards, evaluate the potential of a material to cause cell death or inhibit cell growth. For this compound, it is essential to demonstrate that any leachables or degradation byproducts are not cytotoxic.

Quantitative Assessment of Biocompatibility

To provide a framework for researchers, the following tables can be used to summarize quantitative data from in vivo biocompatibility studies of this compound.

Table 1: Histological Scoring of Inflammatory Response to this compound Implantation

Time PointNeutrophils (Cells/mm²)Macrophages (Cells/mm²)Lymphocytes (Cells/mm²)Foreign Body Giant Cells (Cells/mm²)Fibrosis Score (0-3)
Day 3
Day 7
Day 14
Day 28
Day 90

Note: This table is a template for recording experimental data. Values are to be filled in based on empirical measurements.

Table 2: Cytokine Profile in Tissue Surrounding this compound Implant

CytokineBaseline (pg/mL)Day 3 (pg/mL)Day 7 (pg/mL)Day 14 (pg/mL)
TNF-α
IL-1β
IL-6
IL-10
TGF-β

Note: This table is a template for recording experimental data. Values are to be filled in based on empirical measurements.

In Vivo Degradation

The biodegradable nature of this compound is a key feature, allowing for its gradual clearance from the body. The degradation process involves the breakdown of the polyacrylic acid backbone, primarily through enzymatic and hydrolytic pathways.

Degradation Mechanism

The degradation of polyacrylic acid in a physiological environment is a complex process. It is believed to occur through a combination of enzymatic hydrolysis, potentially mediated by enzymes such as esterases, and oxidative degradation. The iron content within the this compound matrix may also influence the degradation kinetics.

Degradation Byproducts

The identification and quantification of degradation byproducts are critical for assessing the long-term safety of this compound. Potential byproducts may include shorter-chain polyacrylic acid fragments and iron ions. Techniques such as mass spectrometry are essential for the structural elucidation of these degradation products.

Quantitative Assessment of Degradation

The rate of degradation can be quantified by measuring the change in mass or molecular weight of the this compound implant over time.

Table 3: In Vivo Degradation of this compound

Time PointMass Loss (%)Average Molecular Weight (kDa)
Day 7
Day 14
Day 28
Day 60
Day 90

Note: This table is a template for recording experimental data. Values are to be filled in based on empirical measurements.

Table 4: Analysis of this compound Degradation Byproducts in Urine

Degradation ByproductDay 7 (µg/mL)Day 14 (µg/mL)Day 28 (µg/mL)Day 60 (µg/mL)
Short-chain Acrylates
Iron Ions

Note: This table is a template for recording experimental data. Values are to be filled in based on empirical measurements.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound's biocompatibility and degradation.

In Vivo Biocompatibility Testing

Objective: To assess the local tissue response to subcutaneously implanted this compound in a rodent model.

Animal Model: Male Wistar rats (8-10 weeks old).

Implantation Procedure:

  • Anesthetize the rats using isoflurane.

  • Shave and disinfect the dorsal region.

  • Create a small subcutaneous pocket through a dorsal midline incision.

  • Insert a sterile, pre-weighed this compound disc (5 mm diameter, 1 mm thickness) into the pocket.

  • Suture the incision.

  • Administer post-operative analgesics.

Histological Evaluation:

  • Euthanize animals at pre-determined time points (e.g., 3, 7, 14, 28, and 90 days).

  • Excise the implant and surrounding tissue.

  • Fix the tissue in 10% neutral buffered formalin.

  • Process the tissue for paraffin (B1166041) embedding.

  • Section the tissue (5 µm thickness) and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome.

  • Perform immunohistochemical staining for inflammatory cell markers (e.g., CD68 for macrophages).

  • Quantify inflammatory cells and fibrosis using image analysis software.

Cytokine Analysis:

  • Collect tissue surrounding the implant at specified time points.

  • Homogenize the tissue and extract proteins.

  • Analyze cytokine levels (e.g., TNF-α, IL-1β, IL-6, IL-10) using ELISA or multiplex bead arrays.

In Vivo Degradation Study

Objective: To determine the in vivo degradation rate and identify degradation byproducts of this compound.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

Implantation and Sample Collection:

  • Follow the implantation procedure described in section 4.1.

  • At each time point, retrieve the this compound implant.

  • Collect urine and blood samples.

Degradation Analysis:

  • Mass Loss: Dry the explanted this compound to a constant weight and calculate the percentage mass loss.

  • Molecular Weight Analysis: Dissolve the explanted this compound in a suitable solvent and determine the molecular weight distribution using Gel Permeation Chromatography (GPC).

  • Analysis of Degradation Byproducts:

    • Process urine samples to concentrate potential degradation products.

    • Analyze the processed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify short-chain acrylates and other potential byproducts.

    • Analyze serum samples for iron ion concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Visualizations

Signaling Pathway

Inflammatory_Response_to_this compound cluster_Initial_Phase Initial Host Response cluster_Acute_Inflammation Acute Inflammation cluster_Chronic_Inflammation Chronic Inflammation & Resolution cluster_Degradation Degradation & Clearance This compound This compound Implantation Protein_Adsorption Protein Adsorption This compound->Protein_Adsorption Degradation_Products Degradation Byproducts This compound->Degradation_Products Enzymatic/Hydrolytic Degradation Complement_Activation Complement Activation Protein_Adsorption->Complement_Activation Neutrophil_Recruitment Neutrophil Recruitment Complement_Activation->Neutrophil_Recruitment Phagocytosis Attempted Phagocytosis Neutrophil_Recruitment->Phagocytosis Macrophage_Recruitment Macrophage Recruitment Phagocytosis->Macrophage_Recruitment M1_Macrophage M1 Macrophage (Pro-inflammatory) Macrophage_Recruitment->M1_Macrophage M2_Macrophage M2 Macrophage (Pro-resolving) M1_Macrophage->M2_Macrophage Polarization Shift FBGC_Formation Foreign Body Giant Cell Formation M1_Macrophage->FBGC_Formation Fibrous_Capsule Fibrous Capsule Formation M2_Macrophage->Fibrous_Capsule Renal_Clearance Renal Clearance Degradation_Products->Renal_Clearance

Caption: Inflammatory and degradation pathways following this compound implantation.

Experimental Workflow

Feracryl_InVivo_Workflow cluster_Preparation Preparation cluster_Implantation Implantation cluster_Monitoring Post-operative Monitoring & Sample Collection cluster_Analysis Analysis Animal_Model Select Animal Model (Rat/Mouse) Surgery Subcutaneous Implantation Animal_Model->Surgery Feracryl_Sample Prepare Sterile this compound Samples Feracryl_Sample->Surgery Time_Points Define Time Points (e.g., 3, 7, 14, 28, 90 days) Surgery->Time_Points Tissue_Harvest Harvest Implant & Surrounding Tissue Time_Points->Tissue_Harvest Biofluid_Collection Collect Blood & Urine Time_Points->Biofluid_Collection Histology Histological Analysis (H&E, IHC) Tissue_Harvest->Histology Cytokine_Assay Cytokine Profiling (ELISA) Tissue_Harvest->Cytokine_Assay Degradation_Analysis Degradation Analysis (Mass Loss, GPC) Tissue_Harvest->Degradation_Analysis Byproduct_Analysis Byproduct Analysis (LC-MS, ICP-MS) Biofluid_Collection->Byproduct_Analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

Logical Relationships

Feracryl_Biocompatibility_Degradation_Relationship This compound This compound Biocompatibility Biocompatibility This compound->Biocompatibility Degradation Degradation This compound->Degradation Inflammatory_Response Inflammatory Response Biocompatibility->Inflammatory_Response Cytotoxicity Cytotoxicity Biocompatibility->Cytotoxicity Degradation_Rate Degradation Rate Degradation->Degradation_Rate Degradation_Byproducts Degradation Byproducts Degradation->Degradation_Byproducts Tissue_Integration Tissue Integration Inflammatory_Response->Tissue_Integration Systemic_Toxicity Systemic Toxicity Cytotoxicity->Systemic_Toxicity Degradation_Byproducts->Systemic_Toxicity

Caption: Interrelationship between biocompatibility and degradation of this compound.

Feracryl: A Technical Guide to Synthesis and Characterization for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Feracryl, a water-soluble, biodegradable polymer with significant applications in hemostasis and wound management. This document is intended for research use, offering detailed methodologies and data to support further investigation and application in drug development.

Introduction

This compound is an iron salt of polyacrylic acid, recognized for its rapid hemostatic and broad-spectrum antimicrobial properties.[1] Upon contact with blood, it interacts with proteins, such as albumin, to form a water-insoluble, gel-like complex.[1] This complex creates a physical barrier, effectively controlling capillary bleeding.[1] Beyond its primary hemostatic function, this compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, by lysing their cell walls.[1] Its hygroscopic nature contributes to a moist wound environment, which is conducive to tissue granulation.[1]

Synthesis of this compound

The fundamental synthesis of this compound involves the polymerization of acrylic acid in an aqueous medium in the presence of an iron salt, which acts as a key component in the redox polymerization process.[1] Variations in the process, particularly in the purification stage, have been developed to enhance the purity and commercial viability of the final product.

Generalized Synthesis Protocol

This protocol is a representative procedure based on publicly available patent literature. Researchers should optimize the parameters based on their specific starting materials and desired product characteristics.

Materials:

  • Acrylic Acid (99.5% purity)

  • Potassium Persulfate (A.R. Grade)

  • Divalent Iron Salt (e.g., Ferrous Sulfate) or Iron (III) Chloride

  • Distilled Water

  • Purification Agent: Cation Exchange Resin or Activated Charcoal and Sodium Chloride Solution

  • Round Bottom Flask

  • Stirrer

  • Heating Mantle or Water Bath

  • Filtration Apparatus

  • Rotary Evaporator or Tray Dryer

Procedure:

  • Monomer and Initiator Preparation: In a round bottom flask, dissolve acrylic acid and potassium persulfate in distilled water at room temperature (approximately 25°C). A typical ratio of acrylic acid to potassium persulfate is 176.0 : 1.0.[2][3]

  • Initiation of Polymerization: To the continuously stirred solution, add the divalent iron salt. The ratio of acrylic acid to the iron salt is typically around 110:1.[2][3]

  • Polymerization Reaction: Heat the mixture to 50°C and maintain this temperature with continuous stirring for 3 to 4 hours to facilitate polymerization.[2][3]

  • Purification:

    • Method A (Ion Exchange Resin): Cool the reaction mixture to room temperature and treat it with a cation exchange resin to remove impurities. Stir for approximately 30 minutes.[2][3]

    • Method B (Activated Charcoal and NaCl): As an alternative to ion exchange resins, add activated charcoal and a sodium chloride solution for purification. This method is noted for being cost-effective and commercially viable.

  • Isolation:

    • Filter the mixture to remove the purification agent (resin or charcoal).

    • Dry the resulting solution. This can be achieved through vacuum drying using a rotary evaporator at a controlled temperature of 50°C or through tray drying.[2][3]

  • Final Product: The process yields this compound as pinkish or peach-colored thin scales or a free-flowing powder.[2][3] Micronization may be performed to achieve a desired particle size.[2][4]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification cluster_final Final Product Acrylic_Acid Acrylic Acid Mixing Mixing of Reactants Acrylic_Acid->Mixing Potassium_Persulfate Potassium Persulfate Potassium_Persulfate->Mixing Iron_Salt Iron Salt Iron_Salt->Mixing Water Distilled Water Water->Mixing Heating Heating (50°C) & Stirring (3-4h) Mixing->Heating Purification Addition of Purification Agent (Ion Exchange Resin or Activated Charcoal/NaCl) Heating->Purification Filtration Filtration Purification->Filtration Drying Vacuum or Tray Drying Filtration->Drying Feracryl_Powder This compound Powder/Scales Drying->Feracryl_Powder

Figure 1: Generalized workflow for the synthesis of this compound.

Characterization of this compound

The quality and performance of synthesized this compound are assessed through a series of physical and chemical characterization techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyDescriptionReference
Appearance Cream to peach-colored, free-flowing powder or pinkish thin scales.[2][3][4]
Solubility Water-soluble.[1]
pH (1% w/v solution) 2.9 to 4.0.[4]
Moisture Content Typically low to ensure stability.[1]
Particle Size Can be controlled, with an average of 500 microns reported.[3]
Iron Content Varies, with ranges of 0.05-0.5% and 0.1-0.4% reported.[4]
Molecular Weight Approximately 500,000 - 800,000 Daltons.
Experimental Protocols for Characterization

The following are generalized protocols for the key characterization experiments for this compound.

3.2.1. pH Determination

  • Prepare a 1.0% w/v solution of this compound in distilled water.

  • Calibrate a pH meter according to the manufacturer's instructions.

  • Measure the pH of the this compound solution at a controlled temperature of 25 ± 2°C.[4]

3.2.2. Determination of Iron Content

This can be performed using spectrophotometric methods.

  • Standard Preparation: Prepare a series of standard solutions with known iron concentrations.

  • Sample Preparation: Accurately weigh a sample of this compound, dissolve it in water, and dilute to a known volume.[4]

  • Color Development: To both standard and sample solutions, add a colorimetric reagent such as sulfosalicylic acid.[4]

  • Measurement: After a specified time for color development, measure the absorbance of the solutions at a specific wavelength (e.g., 425 nm) using a spectrophotometer, with a water/reagent mixture as a blank.[4]

  • Calculation: Calculate the iron content in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.

3.2.3. Particle Size Distribution

Particle size analysis can be performed using techniques such as laser diffraction.

  • Disperse the this compound powder in a suitable medium.

  • Introduce the dispersion into the particle size analyzer.

  • The instrument measures the scattering of a laser beam by the particles to determine the size distribution.

3.2.4. Spectroscopic and Diffraction Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the polymeric structure of this compound.

  • X-Ray Powder Diffraction (XRPD): Can be used to assess the amorphous or crystalline nature of the this compound powder.

Mechanism of Action

The primary mechanism of action for this compound's hemostatic effect is the formation of a physical barrier. Its antimicrobial properties are attributed to the disruption of microbial cell walls.

Mechanism_of_Action cluster_hemostasis Hemostatic Action cluster_antimicrobial Antimicrobial Action This compound This compound Complex_Formation Formation of Water-Insoluble Protein-Polymer Complex This compound->Complex_Formation Blood_Proteins Blood Proteins (e.g., Albumin) Blood_Proteins->Complex_Formation Hemostasis Physical Barrier Formation (Hemostasis) Complex_Formation->Hemostasis Feracryl2 This compound Cell_Wall_Lysis Disruption of Cell Wall Feracryl2->Cell_Wall_Lysis Microbial_Cell_Wall Bacterial/Fungal Cell Wall Microbial_Cell_Wall->Cell_Wall_Lysis Microbial_Death Microbial Cell Death Cell_Wall_Lysis->Microbial_Death

Figure 2: Proposed mechanism of action for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound for research purposes. The provided protocols and data serve as a starting point for researchers and drug development professionals interested in exploring the potential of this versatile polymer. Further optimization and validation of these methods are encouraged to suit specific research and development needs.

References

The Intrinsic Role of Iron in the Hemostatic Efficacy of Feracryl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feracryl, a sterile, biocompatible, and biodegradable topical hemostatic agent, has demonstrated significant efficacy in achieving rapid hemostasis across a range of surgical and wound-care applications. Composed of an iron salt of polyacrylic acid, its mechanism of action is primarily attributed to the formation of a physical barrier through complexation with blood proteins. This technical guide delves into the pivotal role of the iron component in this compound's hemostatic effect, consolidating available quantitative data, detailing experimental methodologies for its evaluation, and visualizing the proposed molecular interactions and experimental workflows.

Introduction

This compound is a water-soluble polymer that, upon contact with blood, forms an insoluble, gel-like complex.[1] This rapid transformation effectively seals bleeding capillaries and small vessels, providing a clear field of view in surgical procedures and promoting wound healing.[2] While the polyacrylic acid backbone provides the polymeric structure, the integrated iron ions are fundamental to its chemical reactivity and hemostatic function. This document serves as an in-depth resource for understanding the core contribution of iron to the therapeutic action of this compound.

The Physicochemical Nature of this compound and the Role of Iron

This compound is synthesized through the polymerization of acrylic acid in the presence of an iron salt, typically resulting in an incomplete ferrous/ferric salt of polyacrylic acid.[3] The iron content is a critical quality attribute, typically ranging from 0.1% to 0.3% w/w.[3] The ferric ions (Fe³⁺) act as Lewis acids, coordinating to the carbonyl oxygen of the acrylate (B77674) units. This coordination enhances the electrophilicity of the carbonyl carbon, making the polymer more reactive towards nucleophilic attack from amino acid residues on blood proteins.

Mechanism of Hemostasis: The Centrality of the Iron-Protein Interaction

The primary hemostatic mechanism of this compound is the formation of a water-insoluble complex with various blood proteins, most notably albumin.[1] This interaction leads to the formation of a dense, rubbery clot that acts as a physical barrier to blood flow.

The Role of Iron in Protein Complexation

The ferric ions in this compound are crucial for this complexation. They facilitate the interaction between the polyacrylic acid chains and albumin by forming coordinate bonds with the carboxyl groups of the polymer and functional groups on the protein surface. This creates a cross-linked network, leading to the precipitation of the this compound-albumin complex.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

This compound [label="this compound\n(Polyacrylate-Fe³⁺)", fillcolor="#F1F3F4"]; Blood [label="Blood Contact", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Albumin [label="Serum Albumin", fillcolor="#FBBC05"]; Complex [label="Insoluble this compound-Albumin\nComplex (Physical Barrier)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemostasis [label="Hemostasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> Blood [label="Topical Application"]; Blood -> Albumin; {this compound, Albumin} -> Complex [label="Fe³⁺ Mediated\nComplexation"]; Complex -> Hemostasis; } caption { label = "Figure 1: Proposed primary hemostatic mechanism of this compound."; fontsize = 10; fontname = "Arial"; }

Interaction with the Coagulation Cascade

While the primary mechanism is physical, there is evidence to suggest that this compound may also interact with the enzymatic coagulation cascade. Some studies indicate that this compound can activate thrombin, which in turn converts fibrinogen to fibrin, thus reinforcing the clot.[3] The precise role of iron in this process is an area of ongoing research. It is hypothesized that the localized concentration of positively charged iron ions may influence the conformation and activity of certain coagulation factors. However, studies on the direct interaction of ferric ions with thrombin have shown that high concentrations of iron can actually inhibit thrombin activity, suggesting a complex, concentration-dependent relationship.[4][5]

Quantitative Data on Hemostatic Performance

The hemostatic efficacy of this compound has been quantified in various preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vivo Bleeding Time Reduction with this compound Gel [6]

Treatment GroupMean Bleeding Time (seconds)p-value (vs. Control)
ControlNot specified-
This compound GelSignificantly reduced< 0.05

Table 2: In Vitro Clotting Time Reduction with this compound Gel [6]

Treatment GroupMean Clotting Timep-value (vs. Control)
ControlNot specified-
This compound GelSignificantly reduced< 0.001

Table 3: Comparative Bleeding Time in a Gingival Incision Model in Rats [7]

Treatment GroupAverage Bleeding Time (seconds)
Non-hemostatic control221
1% this compound103
4% this compound50

Table 4: Intra-operative Blood Loss in Tonsillectomy [3]

GroupMean Intra-operative Blood Loss (ml)p-value (vs. Group II)
Group I (with this compound)26.67 ± 4.81< 0.001
Group II (without this compound)44.70 ± 7.59-

Experimental Protocols

The evaluation of this compound's hemostatic properties involves a combination of in vivo and in vitro assays.

In Vivo Hemostasis Model: Mouse Tail Transection Bleeding Time Assay

This model is widely used to assess the efficacy of topical hemostatic agents.

Protocol:

  • Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) according to approved institutional animal care and use committee protocols.

  • Tail Transection: Using a sharp scalpel, transect the tail at a predetermined diameter (e.g., 3 mm from the tip).

  • Application of Hemostatic Agent: Immediately apply this compound solution or gel to the bleeding stump. For control animals, apply a vehicle control (e.g., saline).

  • Bleeding Time Measurement: Immerse the transected tail in pre-warmed (37°C) saline. Start a stopwatch immediately after transection. The bleeding time is defined as the time until the cessation of bleeding for a continuous period of at least 30 seconds.

  • Data Analysis: Compare the mean bleeding times between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test).

In Vitro Coagulation Assays

These assays assess the effect of this compound on the plasma coagulation cascade.

Protocol for Whole Blood Clotting Time:

  • Blood Collection: Collect fresh whole blood from a healthy donor into a tube without anticoagulant.

  • Sample Preparation: In a series of test tubes, add a standardized amount of this compound solution or gel. Include control tubes with saline.

  • Initiation of Clotting: Add a defined volume of fresh whole blood to each tube and start a stopwatch.

  • Clot Observation: Gently tilt the tubes at regular intervals (e.g., every 30 seconds) to observe the formation of a solid clot.

  • Endpoint: The clotting time is the time taken for the blood to no longer flow upon tilting.

  • Data Analysis: Compare the mean clotting times between the this compound-treated and control groups.

Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT) Assays:

While specific data for this compound's direct effect on PT and aPTT are limited in the reviewed literature, these assays are crucial for determining any interaction with the extrinsic/common and intrinsic/common pathways, respectively.

General Protocol Outline:

  • Plasma Preparation: Obtain platelet-poor plasma from citrated whole blood by centrifugation.

  • Incubation: Incubate the plasma with this compound solution or a vehicle control for a specified period.

  • PT Assay: Add a thromboplastin reagent to the plasma and measure the time to clot formation.

  • aPTT Assay: Add a contact activator (e.g., silica) and phospholipids, followed by calcium chloride, to the plasma and measure the time to clot formation.

  • Data Analysis: Compare the PT and aPTT values of the this compound-treated plasma to the control.

Conclusion and Future Directions

The iron component of this compound is integral to its hemostatic function, primarily by mediating the formation of a robust physical barrier through complexation with serum albumin. While this mechanism is well-supported, the interaction of this compound's iron ions with the enzymatic coagulation cascade warrants further investigation. Future research should focus on elucidating the precise molecular interactions between this compound and individual coagulation factors, utilizing techniques such as spectroscopy and molecular docking to provide a more detailed understanding of its secondary hemostatic effects.[8][9] A comprehensive analysis of this compound's impact on PT and aPTT across a range of concentrations would also be highly valuable to the scientific community. Such studies will further refine our understanding of this effective hemostatic agent and may guide the development of next-generation topical hemostatics with enhanced efficacy and tailored mechanisms of action.

References

Feracryl Hydrogels: A Technical Deep Dive into Their Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feracryl hydrogels, a class of biocompatible and biodegradable polymers, are synthesized from the iron salt of polyacrylic acid.[1] These hydrogels have garnered significant attention in the biomedical field, particularly for their applications in hemostasis and wound management. The underlying mechanism of action involves the rapid formation of a gel-like, water-insoluble complex upon contact with blood proteins, which effectively creates a physical barrier to control capillary bleeding.[1] Beyond their immediate hemostatic properties, this compound hydrogels exhibit inherent antimicrobial and hygroscopic characteristics, fostering a conducive environment for wound healing.[1] This technical guide provides an in-depth exploration of the core physical properties of this compound hydrogels, presenting quantitative data from analogous iron-crosslinked polyacrylic acid systems, detailed experimental methodologies, and visual representations of key processes.

Core Physical Properties: A Quantitative Overview

The physical characteristics of this compound hydrogels are intrinsically linked to their molecular structure, primarily the crosslinking of polyacrylic acid (PAA) chains by ferric ions (Fe³⁺). This ionic crosslinking imparts unique mechanical, swelling, and rheological behaviors. While specific data for commercial this compound is limited in public literature, extensive research on iron-crosslinked PAA hydrogels provides valuable insights. The following tables summarize key quantitative data from these analogous systems.

Table 1: Mechanical Properties of Iron-Crosslinked Polyacrylic Acid (Fe-PAA) Hydrogels

PropertyValue RangeKey Influencing Factors
Tensile Strength21 kPa - 1.98 MPaFe³⁺ concentration, presence of other network components (e.g., chitosan, cellulose)
Fracture Elongation610% - 838.8%Fe³⁺ concentration, polymer molecular weight
ToughnessUp to 7.47 MJ/m³Synergistic effect of chemical and physical crosslinking
Elastic Modulus0.35 MPaFe³⁺ concentration, crosslinking density

Table 2: Swelling Properties of Iron-Crosslinked Polyacrylic Acid (Fe-PAA) Hydrogels

PropertyValue RangeKey Influencing Factors
Equilibrium Swelling Ratio1.14 g/g and higherpH, ionic strength of the swelling medium, crosslinking density

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of hydrogel properties. The following sections outline standardized protocols for evaluating the key physical attributes of this compound and similar hydrogels.

Protocol 1: Swelling Ratio Determination

This protocol details the gravimetric method for quantifying the swelling behavior of this compound hydrogels.

Materials:

  • Dried this compound hydrogel samples of known weight

  • Distilled water or phosphate-buffered saline (PBS) at a specific pH

  • Analytical balance

  • Beakers or vials

  • Filter paper

Procedure:

  • Immerse a pre-weighed dry hydrogel sample (Wd) in a beaker containing the swelling medium (e.g., distilled water or PBS).

  • Allow the hydrogel to swell at a constant temperature for a predetermined period.

  • At specific time intervals, remove the swollen hydrogel from the medium.

  • Gently blot the surface of the hydrogel with filter paper to remove excess water.

  • Weigh the swollen hydrogel (Ws).

  • Repeat steps 3-5 until the hydrogel reaches a constant weight, indicating equilibrium swelling.

  • Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd

Protocol 2: Mechanical Property Analysis (Tensile Testing)

This protocol outlines the procedure for characterizing the tensile properties of this compound hydrogels.

Materials:

  • This compound hydrogel samples cut into a specific geometry (e.g., dumbbell shape)

  • Universal Testing Machine (UTM) with a suitable load cell

  • Calipers for measuring sample dimensions

Procedure:

  • Securely clamp the hydrogel sample in the grips of the UTM.

  • Measure the initial dimensions (length, width, and thickness) of the sample.

  • Apply a uniaxial tensile load to the sample at a constant strain rate.

  • Record the force and displacement data until the sample fractures.

  • From the resulting stress-strain curve, determine the following properties:

    • Tensile Strength: The maximum stress the material can withstand before fracturing.

    • Fracture Elongation: The percentage increase in length at the point of fracture.

    • Elastic Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Toughness: The area under the stress-strain curve, indicating the energy absorbed per unit volume before fracture.

Protocol 3: Rheological Characterization

This protocol describes the use of a rheometer to evaluate the viscoelastic properties of this compound hydrogels.

Materials:

  • This compound hydrogel sample

  • Rotational rheometer with parallel plate or cone-plate geometry

  • Temperature control unit

Procedure:

  • Place the hydrogel sample on the lower plate of the rheometer.

  • Lower the upper plate to the desired gap distance, ensuring complete filling of the gap without overfilling.

  • Perform an oscillatory time sweep at a constant frequency and strain to monitor the gelation process and determine the gel point (crossover of storage modulus G' and loss modulus G'').

  • Conduct a strain sweep at a constant frequency to identify the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.

  • Perform a frequency sweep within the LVR to determine the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, as a function of frequency.

Protocol 4: Thermal Analysis

This protocol details the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess the thermal properties of this compound hydrogels.

Materials:

  • This compound hydrogel sample

  • DSC instrument

  • TGA instrument

  • Hermetically sealed aluminum pans

Procedure: Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small amount of the hydrogel sample into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate over a specific temperature range.

  • Record the heat flow into or out of the sample relative to the reference.

  • Analyze the resulting thermogram to identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Thermogravimetric Analysis (TGA):

  • Place a known weight of the hydrogel sample in a TGA crucible.

  • Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Continuously monitor the weight of the sample as a function of temperature.

  • Analyze the TGA curve to determine the thermal stability and decomposition profile of the hydrogel.

Visualizing Methodologies and Pathways

To further elucidate the experimental workflows and underlying principles, the following diagrams are provided in the DOT language for Graphviz.

Swelling_Ratio_Workflow start Start: Dry Hydrogel Sample weigh_dry Weigh Dry Sample (Wd) start->weigh_dry immerse Immerse in Swelling Medium weigh_dry->immerse swell Allow to Swell immerse->swell remove_blot Remove and Blot Surface swell->remove_blot weigh_swollen Weigh Swollen Sample (Ws) remove_blot->weigh_swollen check_equilibrium Equilibrium Reached? weigh_swollen->check_equilibrium check_equilibrium->swell No calculate_sr Calculate Swelling Ratio SR = (Ws - Wd) / Wd check_equilibrium->calculate_sr Yes end End calculate_sr->end

Caption: Workflow for Determining Hydrogel Swelling Ratio.

Mechanical_Testing_Workflow start Start: Hydrogel Sample Preparation measure_dimensions Measure Initial Dimensions start->measure_dimensions clamp_sample Clamp Sample in UTM measure_dimensions->clamp_sample apply_load Apply Uniaxial Tensile Load clamp_sample->apply_load record_data Record Force-Displacement Data apply_load->record_data generate_curve Generate Stress-Strain Curve record_data->generate_curve analyze_curve Analyze Curve for: - Tensile Strength - Fracture Elongation - Elastic Modulus - Toughness generate_curve->analyze_curve end End analyze_curve->end

Caption: Workflow for Mechanical Testing of Hydrogels.

Hemostasis_Signaling_Pathway blood_contact This compound Contacts Blood protein_interaction Interaction with Blood Proteins (e.g., Albumin) blood_contact->protein_interaction complex_formation Formation of Water-Insoluble Polymer-Protein Complex protein_interaction->complex_formation gel_barrier Formation of Gel-like Physical Barrier complex_formation->gel_barrier bleeding_control Capillary Bleeding Controlled gel_barrier->bleeding_control

Caption: Simplified Mechanism of this compound-Induced Hemostasis.

Biocompatibility

The biocompatibility of a hydrogel is paramount for its application in drug delivery and wound healing. Acrylate-based polymers are generally considered biocompatible. In vitro and in vivo studies are essential to confirm the non-toxic and non-inflammatory nature of this compound hydrogels. Standard biocompatibility assays include in vitro cytotoxicity tests using relevant cell lines (e.g., fibroblasts) and in vivo implantation studies to assess the local tissue response over time.[2][3][4][5][6]

Conclusion

This compound hydrogels, and their analogous iron-crosslinked polyacrylic acid systems, exhibit a compelling set of physical properties that make them highly suitable for various biomedical applications. Their robust mechanical strength, tunable swelling behavior, and inherent biocompatibility underscore their potential in advanced wound care and drug delivery systems. The experimental protocols and characterization workflows detailed in this guide provide a comprehensive framework for researchers and developers to further explore and optimize the performance of these promising biomaterials.

References

Feracryl's Impact on the Coagulation Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feracryl is a topically applied hemostatic agent known for its ability to rapidly control bleeding. Composed of a water-soluble, biodegradable polymer of polyacrylic acid with iron, this compound exerts its primary hemostatic effect through direct interaction with the coagulation cascade. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved pathways and methodologies.

Core Mechanism of Action

This compound's hemostatic properties are multifaceted. Its principal mechanism involves the activation of the coagulation cascade, leading to the formation of a stable fibrin (B1330869) clot. Additionally, upon contact with blood, this compound interacts with proteins, particularly albumin, to form a physical, gel-like barrier that seals bleeding surfaces.[1] This dual action contributes to its efficacy in achieving rapid hemostasis.

Interaction with the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving various clotting factors that culminate in the conversion of fibrinogen to fibrin. This compound primarily influences this cascade by activating thrombin (Factor IIa).[1] Thrombin is a critical enzyme that catalyzes the conversion of soluble fibrinogen into insoluble fibrin monomers. These monomers then polymerize and are cross-linked by Factor XIIIa to form a stable fibrin mesh, which constitutes the structural basis of a blood clot.

Quantitative Analysis of Coagulation Parameters

In vitro studies have demonstrated this compound's significant impact on key coagulation parameters. The following tables summarize the available quantitative data on the effect of 1% this compound gel on clotting time, Prothrombin Time (PT), and Activated Partial Thromboplastin (B12709170) Time (aPTT).

Table 1: Effect of 1% this compound Gel on In Vitro Clotting Time

ParameterControl (Citrated Blood)Test (Citrated Blood + 1% this compound Gel)Statistical Significance
Clotting TimeNot specifiedMarked reductionp < 0.001[2]

Table 2: Effect of 1% this compound Gel on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

ParameterControl (Plasma)Test (Plasma from this compound-treated blood)Statistical Significance
Prothrombin Time (PT)Not specifiedStatistically significant reductionp < 0.001[2]
Activated Partial Thromboplastin Time (aPTT)Not specifiedStatistically significant reductionp < 0.001[2]

The significant reduction in both PT and aPTT suggests that this compound may enhance the activity of both the extrinsic and intrinsic pathways of the coagulation cascade.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key assays used to evaluate this compound's effect on coagulation.

Determination of In Vitro Clotting Time

Objective: To determine the effect of this compound on the time required for whole blood to clot in vitro.

Materials:

  • Freshly collected human venous blood

  • 3.2% sodium citrate (B86180) solution (anticoagulant)

  • 1% this compound gel

  • Test tubes

  • Water bath at 37°C

  • Stopwatch

Procedure:

  • Collect venous blood and immediately mix it with 3.2% sodium citrate in a 9:1 blood-to-anticoagulant ratio.

  • In a test tube, add a specified volume of the citrated whole blood.

  • Add a standardized amount of 1% this compound gel to the blood.

  • Immediately start a stopwatch and place the tube in a 37°C water bath.

  • Gently tilt the tube at regular intervals (e.g., every 30 seconds) to observe for clot formation.

  • The clotting time is the time taken from the addition of this compound to the formation of a visible fibrin clot that does not flow upon tilting the tube.

  • A control experiment is performed simultaneously without the addition of this compound.

Prothrombin Time (PT) Assay

Objective: To assess the effect of this compound on the extrinsic and common pathways of the coagulation cascade.

Materials:

  • Platelet-poor plasma (PPP) obtained from citrated whole blood (control and this compound-treated)

  • Thromboplastin reagent (containing tissue factor and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Coagulometer

  • Water bath at 37°C

Procedure:

  • Prepare PPP by centrifuging citrated whole blood at approximately 1500 x g for 15 minutes.

  • Pre-warm the PPP sample, thromboplastin reagent, and CaCl2 solution to 37°C.

  • Pipette a specific volume of PPP into a cuvette.

  • Add the thromboplastin reagent to the cuvette and incubate for a specified time (e.g., 1-3 minutes) at 37°C.

  • Initiate the clotting reaction by adding a specific volume of pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time taken for a fibrin clot to form. This time is the prothrombin time.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of this compound on the intrinsic and common pathways of the coagulation cascade.

Materials:

  • Platelet-poor plasma (PPP) from control and this compound-treated blood

  • aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Coagulometer

  • Water bath at 37°C

Procedure:

  • Prepare PPP as described in the PT assay protocol.

  • Pre-warm the PPP sample, aPTT reagent, and CaCl2 solution to 37°C.

  • Pipette a specific volume of PPP into a cuvette.

  • Add the aPTT reagent to the cuvette and incubate for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

  • Initiate the clotting reaction by adding a specific volume of pre-warmed CaCl2 solution.

  • The coagulometer will measure the time to fibrin clot formation, which is the activated partial thromboplastin time.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the coagulation cascade and the workflows of the assays used to study them is essential for a comprehensive understanding.

Coagulation_Cascade_and_Feracrylum cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI Contact Activation IX Factor IX XI->IX X Factor X IX->X VIIIa, Ca2+, PL VIII Factor VIII Prothrombin Prothrombin (Factor II) X->Prothrombin Va, Ca2+, PL TF Tissue Factor TF_VII TF-VIIa Complex TF->TF_VII VII Factor VII VII->TF_VII TF_VII->X V Factor V Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen XIII Factor XIII Thrombin->XIII Fibrin Fibrin (Factor Ia) Fibrinogen->Fibrin StableFibrin Stable Fibrin Clot Fibrin->StableFibrin XIIIa Feracrylum Feracrylum Feracrylum->Thrombin Activates

Caption: this compound's mechanism of action on the coagulation cascade.

PT_APTT_Workflow cluster_sample Sample Preparation cluster_pt Prothrombin Time (PT) Assay cluster_aptt Activated Partial Thromboplastin Time (aPTT) Assay WholeBlood Whole Blood CitratedBlood Citrated Blood WholeBlood->CitratedBlood Citrate 3.2% Sodium Citrate Citrate->CitratedBlood Centrifugation Centrifugation (1500g, 15 min) CitratedBlood->Centrifugation PPP Platelet-Poor Plasma (PPP) Centrifugation->PPP PPP_PT PPP PPP->PPP_PT PPP_APTT PPP PPP->PPP_APTT Incubation_PT Incubate 37°C PPP_PT->Incubation_PT Thromboplastin Thromboplastin Reagent Thromboplastin->Incubation_PT CaCl2_PT Add CaCl2 Incubation_PT->CaCl2_PT ClotFormation_PT Measure Time to Clot Formation CaCl2_PT->ClotFormation_PT Incubation_APTT Incubate 37°C PPP_APTT->Incubation_APTT APTT_Reagent aPTT Reagent (Activator + PL) APTT_Reagent->Incubation_APTT CaCl2_APTT Add CaCl2 Incubation_APTT->CaCl2_APTT ClotFormation_APTT Measure Time to Clot Formation CaCl2_APTT->ClotFormation_APTT

Caption: Experimental workflow for PT and aPTT assays.

Conclusion

This compound is a potent topical hemostatic agent that accelerates clot formation through the activation of thrombin and the formation of a physical barrier. In vitro evidence demonstrates its capacity to significantly shorten clotting time, PT, and aPTT, indicating an enhancement of both the intrinsic and extrinsic coagulation pathways. The provided experimental protocols offer a framework for further investigation into the precise molecular interactions between this compound and the components of the coagulation cascade. Future research focusing on thrombin generation kinetics and platelet aggregation studies will provide a more complete understanding of this compound's hemostatic profile, aiding in the development of next-generation topical hemostatic agents.

References

In Vitro Mode of Action of Feracryl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feracryl is a topical hemostatic and antimicrobial agent composed of a water-soluble, incomplete ferrous salt of polyacrylic acid. This technical guide delineates the in vitro mode of action of this compound, focusing on its core hemostatic and antimicrobial properties. Through a comprehensive review of available in vitro studies, this document provides detailed experimental protocols, quantitative data summaries, and visual representations of the underlying mechanisms to support further research and development.

Introduction

This compound is utilized in clinical settings to control local bleeding and prevent wound infections. Its dual-action nature makes it a valuable tool in surgical procedures and wound management. Understanding the specific in vitro mechanisms is crucial for optimizing its application and for the development of novel therapeutic strategies. This guide summarizes the current understanding of this compound's interaction with key biological components at the cellular and molecular level.

Hemostatic Mode of Action

This compound's primary hemostatic effect is achieved through a dual mechanism: interaction with blood proteins to form a physical barrier and activation of the coagulation cascade.

Interaction with Blood Proteins

Upon contact with blood, this compound interacts with plasma proteins, particularly albumin, to form a water-insoluble, gel-like complex. This complex acts as a physical barrier, effectively sealing minor blood vessels and arresting capillary bleeding.

Activation of the Coagulation Cascade

This compound actively participates in the coagulation cascade by promoting the conversion of prothrombin to thrombin. Thrombin, a key enzyme in hemostasis, then catalyzes the conversion of soluble fibrinogen into insoluble fibrin (B1330869) strands, which form a stable clot.

Antimicrobial Mode of Action

This compound exhibits broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi. The proposed mechanism involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Quantitative In Vitro Data

The following tables summarize the available quantitative data from in vitro studies on this compound.

Table 1: In Vitro Antimicrobial Susceptibility of this compound (Minimum Inhibitory Concentration - MIC)
MicroorganismThis compound MIC Range (µg/mL)Comparator AgentComparator MIC Range (µg/mL)
Staphylococcus aureusData not availableVancomycin0.5 - 2[1]
Escherichia coliData not availableCiprofloxacin0.008 - ≥4[2]
Pseudomonas aeruginosaData not availableCeftazidime1.5 - 24[3]
Candida albicansData not availableFluconazole0.25 - >64[4][5][6]
Table 2: In Vitro Hemostatic Activity of this compound
AssayParameterResult with this compoundControl/Baseline
Prothrombin Time (PT)Clotting Time (seconds)Data not availableData not available
Activated Partial Thromboplastin Time (aPTT)Clotting Time (seconds)Data not availableData not available
Thrombin Generation AssayEndogenous Thrombin Potential (ETP)Data not availableData not available
Platelet Aggregation% AggregationData not availableData not available

Note: Quantitative data from in vitro hemostasis assays specifically for this compound were not found in the reviewed literature. These assays are essential to fully characterize its hemostatic profile.

Table 3: In Vitro Cytotoxicity of this compound
Cell LineAssayIC50 (µg/mL)
Human FibroblastsMTTData not available
Human FibroblastsLDHData not available

Note: IC50 values for this compound on human fibroblast cell lines are not available in the reviewed literature. Cytotoxicity studies are critical for assessing the safety profile of this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate further research on this compound.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial/fungal inoculum standardized to 0.5 McFarland, this compound stock solution, positive and negative controls.

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include a positive control (microorganism in MHB without this compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Prothrombin Time (PT) Assay

This assay evaluates the extrinsic and common pathways of the coagulation cascade.

  • Materials: Platelet-poor plasma (PPP), PT reagent (thromboplastin and calcium chloride), coagulometer.

  • Procedure:

    • Pre-warm the PPP and PT reagent to 37°C.

    • Add a specific concentration of this compound to the PPP.

    • Add the PT reagent to the plasma sample.

    • The coagulometer measures the time until clot formation in seconds.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the intrinsic and common pathways of coagulation.

  • Materials: Platelet-poor plasma (PPP), aPTT reagent (activator and phospholipids), calcium chloride, coagulometer.

  • Procedure:

    • Pre-warm the PPP, aPTT reagent, and calcium chloride to 37°C.

    • Incubate the PPP with the aPTT reagent and a specific concentration of this compound for a defined period.

    • Add calcium chloride to initiate coagulation.

    • The coagulometer measures the time until clot formation in seconds.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Materials: Human fibroblast cell line, 96-well plates, cell culture medium, this compound solutions of varying concentrations, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed human fibroblasts in a 96-well plate and incubate for 24 hours.

    • Replace the medium with fresh medium containing different concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells.

Visualizations

Signaling Pathways and Workflows

Hemostatic_Mechanism cluster_feracrylum This compound cluster_blood Blood Components cluster_products Hemostatic Products This compound This compound Albumin Albumin This compound->Albumin interacts with Prothrombin Prothrombin This compound->Prothrombin activates Barrier Physical Barrier (Gel-like Complex) Albumin->Barrier forms Thrombin Thrombin Prothrombin->Thrombin converts to Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin forms Thrombin->Fibrinogen acts on

Caption: this compound's dual-action hemostatic mechanism.

MIC_Workflow A Prepare serial dilutions of this compound in 96-well plate B Add standardized microbial inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth (turbidity) C->D E Determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Cytotoxicity_Workflow A Seed human fibroblasts in 96-well plate and incubate 24h B Treat cells with varying concentrations of this compound A->B C Incubate for specified duration (e.g., 24, 48, 72h) B->C D Add MTT reagent and incubate 2-4h C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability (%) relative to control F->G

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

This compound demonstrates a multifaceted in vitro mode of action, characterized by its ability to form a physical hemostatic barrier, activate the coagulation cascade, and inhibit microbial growth. While the qualitative aspects of its mechanisms are described, there is a notable gap in publicly available, specific quantitative data from standardized in vitro assays. The protocols and frameworks provided in this technical guide are intended to empower researchers, scientists, and drug development professionals to conduct further studies to generate the robust quantitative data necessary to fully elucidate the in vitro profile of this compound. Such data is essential for optimizing its clinical use and exploring new therapeutic applications.

References

Feracryl in Wound Healing: A Technical Guide to Core Principles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Feracryl is a topical therapeutic agent with a multifaceted role in wound management. Composed of a water-soluble, high-molecular-weight polymer of polyacrylic acid complexed with iron salts, it exhibits a unique combination of hemostatic, antimicrobial, and hygroscopic properties that collectively promote an optimal environment for wound healing.[1][2][3] Its high molecular weight prevents systemic absorption, thereby minimizing the risk of systemic side effects and making it a safe option for topical application.[1] This technical guide provides an in-depth exploration of the fundamental principles of this compound's action in wound healing, supported by available quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms.

Core Principles of this compound in Wound Healing

This compound's efficacy in wound management stems from three primary properties: hemostasis, antimicrobial activity, and its hygroscopic nature. These functions work in concert to control bleeding, prevent infection, and maintain a moist wound environment conducive to healing.

Hemostatic Action

This compound's primary and most immediate effect is the cessation of bleeding. This is achieved through a dual-action mechanism involving both the intrinsic coagulation cascade and the formation of a physical barrier.

Mechanism of Hemostasis: Upon application to a bleeding wound, this compound interacts with blood components to rapidly achieve hemostasis. The polyanionic nature of the polyacrylic acid component is thought to initiate the contact activation pathway of the intrinsic coagulation cascade.[4][5] This involves the activation of Factor XII, which sets off a series of enzymatic reactions culminating in the generation of thrombin.

Simultaneously, this compound interacts with blood proteins, most notably albumin and fibrinogen, to form a gelatinous, water-insoluble complex.[1][6] This complex acts as a physical plug, sealing capillaries and small blood vessels, thereby physically obstructing blood flow.[6] While some reports suggest this compound "activates thrombin," it is more likely that the polyanionic polymer initiates the contact pathway leading to thrombin generation, as direct activation by the iron component is contradicted by studies showing iron ions can inhibit thrombin activity.[6][7][8][9] The iron in the complex may play a role in the structure and stability of the polymer-protein complex.

Signaling Pathway: Proposed Mechanism of this compound-Induced Hemostasis

Hemostasis_Pathway cluster_contact_activation Contact Activation Pathway cluster_common_pathway Common Pathway cluster_physical_barrier Physical Barrier Formation This compound This compound (Polyacrylic Acid-Iron Complex) Blood Blood Contact This compound->Blood FXII Factor XII Blood->FXII Albumin Albumin & Other Blood Proteins Blood->Albumin FXIIa Factor XIIa FXII->FXIIa Negative Surface (Polyacrylic Acid) FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa Prothrombin Prothrombin FXIa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Complex This compound-Protein Complex (Gel) Fibrin->Complex Albumin->Complex

Caption: Proposed dual-action hemostatic mechanism of this compound.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2][9] This property is crucial in preventing wound infections, which can significantly delay the healing process. The proposed mechanism of its antimicrobial action is the disruption of the microbial cell wall, leading to cell lysis.[10]

Hygroscopic Properties

The hygroscopic nature of this compound allows it to absorb excess wound exudate while maintaining a moist environment at the wound bed.[1][11] A moist wound environment is known to facilitate faster healing and promote the growth of healthy granulation tissue.[10][11]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: Hemostatic Efficacy of this compound in Hypospadias Surgery

ParameterThis compound Group (n=75)Control Group (n=75)P-value
Average Intraoperative Blood Loss (ml) 17.831.0<0.01
Average Number of Cauterizations 1.555.7<0.01
Postoperative Hematoma (%) 818<0.01
Wound Edema (%) 13.347-

Data from a randomized prospective study on pediatric hypospadias patients.[6][7]

Table 2: In Vitro Antimicrobial Activity of this compound (IIS-PAA) against Canine Isolates

MicroorganismMedian MIC (%)Mean MIC (%)
Pseudomonas aeruginosa 0.20.2
Methicillin-Resistant Staphylococcus pseudintermedius (MRSP) 0.050.058
Methicillin-Resistant Staphylococcus aureus (MRSA) 0.10.126

MIC: Minimum Inhibitory Concentration. Data from an in vitro study on canine isolates.

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of this compound's properties.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microorganisms can be determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of this compound dilutions: A series of twofold dilutions of this compound are prepared in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

  • MIC determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow start Start prep_dilutions Prepare Serial Dilutions of this compound in Microtiter Plate start->prep_dilutions inoculate Inoculate Microtiter Plate with Microbial Suspension prep_dilutions->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate at Optimal Conditions inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on cell migration, a key process in wound healing.

Protocol:

  • Cell culture: A confluent monolayer of a relevant cell type (e.g., human dermal fibroblasts) is grown in a multi-well plate.

  • Scratch creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove debris, and then a medium containing a specific concentration of this compound is added. A control group receives a medium without this compound.

  • Image acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, and 24 hours) using a microscope.

  • Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap over time using image analysis software.

Experimental Workflow: In Vitro Wound Healing (Scratch) Assay

Scratch_Assay_Workflow start Start culture_cells Culture Cells to Confluent Monolayer start->culture_cells create_scratch Create a 'Scratch' in the Monolayer culture_cells->create_scratch treatment Apply this compound-containing Medium (and Control) create_scratch->treatment image_t0 Capture Initial Image (Time = 0) treatment->image_t0 incubate Incubate for a Defined Period image_t0->incubate image_tx Capture Images at Subsequent Time Points incubate->image_tx analyze Analyze Wound Closure Rate image_tx->analyze end End analyze->end

Caption: Workflow for the in vitro wound healing (scratch) assay.

Conclusion

This compound is a versatile topical agent for wound healing, leveraging a synergistic combination of hemostatic, antimicrobial, and hygroscopic properties. Its primary mechanism of hemostasis appears to be a dual action of initiating the intrinsic coagulation cascade via contact activation and forming a physical barrier through complexation with blood proteins. The available quantitative data from clinical and preclinical studies support its efficacy in controlling bleeding and preventing infection. The detailed experimental protocols provided in this guide offer a framework for further research and development in the field of wound care. Further investigation into the precise molecular interactions of the polyacrylic acid-iron complex with components of the coagulation cascade will provide a more complete understanding of its mechanism of action and may pave the way for the development of even more effective hemostatic agents.

References

Methodological & Application

Application Notes and Protocols for Feracryl in a Murine Surgical Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Feracryl, a topical hemostatic agent, in a murine excisional wound model. The information is intended to guide researchers in establishing effective hemostasis for surgical procedures in mice, thereby improving surgical outcomes and data reliability.

Introduction to this compound

This compound is a water-soluble, biodegradable polymer derived from the iron salt of polyacrylic acid.[1] It functions as a topical hemostatic agent with additional antimicrobial properties.

Mechanism of Action: Upon contact with blood, this compound rapidly forms a gel-like, water-insoluble complex with blood proteins, particularly albumin.[1] This complex creates a physical barrier over the bleeding site, effectively sealing capillaries and controlling oozing within minutes.[1] This action is primarily mechanical and does not significantly interfere with the physiological coagulation cascade.[1] Additionally, the polyacrylic acid component can act as a contact activator for Factor XII, which may contribute to the coagulation process.[2]

Antimicrobial Properties: this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] This property is beneficial in a surgical setting for preventing wound infections.

Data Presentation

The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound and other polyacrylate-based hemostatic agents. These values can serve as a benchmark for experimental design.

Table 1: Hemostatic Efficacy of 1% this compound Gel in a Rodent Model

ParameterControl Group (No Treatment)1% this compound Gel GroupSignificance
Bleeding TimeSignificantly longerMarkedly reducedp < 0.05
Clotting TimeStandard baselineSignificantly reducedp < 0.001

Data adapted from a study on Wistar rats, demonstrating a significant reduction in bleeding and clotting times with this compound application[3].

Table 2: Coagulation Parameter Analysis with this compound Gel (in vitro)

ParameterControl PlasmaThis compound-Treated PlasmaSignificance
Prothrombin Time (PT)BaselineSignificantly reducedp < 0.001
Activated Partial Thromboplastin Time (aPTT)BaselineSignificantly reducedp < 0.001

In vitro analysis indicates that this compound can accelerate the coagulation cascade[3].

Experimental Protocols

This section details the protocol for creating a murine excisional wound and applying this compound for hemostasis.

Materials and Reagents
  • This compound (1% sterile solution or gel)

  • Sterile saline

  • Anesthetic (e.g., isoflurane (B1672236), ketamine/xylazine cocktail)

  • Ophthalmic ointment

  • Electric shaver

  • Depilatory cream

  • Surgical scrub (e.g., Betadine) and alcohol wipes

  • Sterile surgical instruments (scalpel, forceps, scissors, 6 mm biopsy punch)

  • Sterile gauze

  • Heating pad

  • Personal Protective Equipment (gloves, lab coat, mask)

Animal Preparation and Anesthesia
  • Animal Model: Adult mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old) are suitable for this model.

  • Anesthesia: Anesthetize the mouse using an approved institutional protocol. For example, use an induction chamber with 4-5% isoflurane and then maintain anesthesia with 1.5-2% isoflurane delivered via a nose cone.[4]

  • Pain Management: Administer a pre-operative analgesic as per IACUC guidelines.

  • Eye Protection: Apply ophthalmic ointment to the eyes to prevent corneal drying during the procedure.[4]

  • Surgical Site Preparation:

    • Place the anesthetized mouse in a prone position on a heating pad to maintain body temperature.

    • Shave the dorsal surface from the neck to the base of the tail.

    • Apply a depilatory cream for 30-60 seconds to remove remaining fur, then thoroughly cleanse the area with warm water.

    • Disinfect the surgical site by scrubbing with alternating betadine and 70% alcohol wipes three times.

Excisional Wound Creation
  • Create one or two full-thickness excisional wounds on the dorsum of the mouse using a sterile 6 mm biopsy punch.[4]

  • Gently lift a fold of the dorsal skin and press the biopsy punch firmly through the skin, including the panniculus carnosus, to create a circular wound.

  • Carefully remove the excised piece of skin with fine forceps and scissors.

Application of this compound and Hemostasis Assessment
  • Control Group: For control wounds, apply a sterile gauze pad with a known volume of sterile saline to the wound bed and apply gentle pressure.

  • This compound Group:

    • Immediately after wound creation, apply a sterile gauze pad soaked in a pre-measured volume of 1% this compound solution (e.g., 50-100 µL for a 6 mm wound) directly to the wound bed.

    • Alternatively, apply a small, standardized amount of 1% this compound gel to cover the wound surface.

    • Apply gentle and consistent pressure for a set duration (e.g., 60 seconds).

  • Data Collection:

    • Time to Hemostasis: Measure the time from the application of the hemostatic agent until all visible signs of bleeding have ceased.

    • Blood Loss (Gravimetric Method):

      • Pre-weigh a sterile gauze pad.

      • After wound creation and before applying the hemostatic agent, blot the wound with the pre-weighed gauze to collect all shed blood.

      • Immediately re-weigh the gauze. The difference in weight (assuming 1 g = 1 mL of blood) provides a quantitative measure of blood loss.

Post-Operative Care and Monitoring
  • After achieving hemostasis, the wound can be left open for healing studies or covered with a semi-occlusive dressing.

  • Allow the mouse to recover from anesthesia on a heating pad.

  • Provide post-operative analgesia as recommended by your institution's veterinary staff.

  • Monitor the animal daily for signs of pain, distress, infection, and to assess wound healing.

Histological Analysis of Wound Healing
  • At predetermined time points (e.g., 3, 7, and 14 days post-surgery), euthanize the mice.[5]

  • Excise the entire wound, including a 2-3 mm margin of surrounding healthy skin.[5]

  • Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Section the tissue and stain with Hematoxylin and Eosin (H&E) to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.[6][7][8]

  • Masson's trichrome staining can be used to assess collagen deposition and fibrosis.[6][7][8]

Visualization of Pathways and Workflows

Signaling Pathway

Hemostasis_Pathway This compound This compound (Polyacrylic Acid-Iron Complex) PhysicalBarrier Insoluble Protein-Polymer Complex (Physical Barrier) This compound->PhysicalBarrier complexes with FactorXIIa Activated Factor XII (FXIIa) This compound->FactorXIIa contact activation BloodProteins Blood Proteins (e.g., Albumin) BloodProteins->PhysicalBarrier Hemostasis Hemostasis PhysicalBarrier->Hemostasis leads to FactorXII Factor XII (Hageman Factor) FactorXII->FactorXIIa CoagulationCascade Intrinsic Coagulation Cascade FactorXIIa->CoagulationCascade initiates CoagulationCascade->Hemostasis contributes to

Caption: this compound's dual-action hemostatic pathway.

Experimental Workflow

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase AnimalPrep Animal Preparation (Anesthesia, Analgesia, Shaving) SitePrep Surgical Site Disinfection AnimalPrep->SitePrep WoundCreation Create 6mm Excisional Wound SitePrep->WoundCreation GroupAssignment Assign to Control (Saline) or this compound Group WoundCreation->GroupAssignment Application Apply Treatment GroupAssignment->Application DataCollection Measure Time to Hemostasis & Blood Loss Application->DataCollection Recovery Recovery from Anesthesia DataCollection->Recovery Monitoring Daily Monitoring & Analgesia Recovery->Monitoring TissueHarvest Tissue Harvest at Day 3, 7, 14 Monitoring->TissueHarvest Analysis Histological Analysis (H&E, Trichrome) TissueHarvest->Analysis

Caption: Workflow for evaluating this compound in a murine model.

References

Application Notes and Protocols: 1% Feracryl Solution for Hemostasis in Tonsillectomy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-tonsillectomy hemorrhage remains a significant concern, driving the exploration of effective and safe hemostatic agents. Feracryl, a water-soluble, biodegradable polymer of polyacrylic acid with iron, has emerged as a promising topical hemostatic agent.[1] This document provides detailed application notes, experimental protocols, and comparative data on the use of a 1% this compound solution for achieving hemostasis during tonsillectomy procedures in a research setting. This compound's mechanism of action involves both the formation of a physical barrier and the activation of the intrinsic coagulation cascade, offering a dual approach to hemorrhage control.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating the efficacy of 1% this compound solution in tonsillectomy compared to control groups or other hemostatic agents.

Table 1: Comparison of Intraoperative Blood Loss

Study GroupMean Intraoperative Blood Loss (mL)Standard Deviation (mL)Control/Comparison GroupMean Intraoperative Blood Loss in Control (mL)Standard Deviation in Control (mL)
1% this compound26.674.81No this compound44.707.59
1% this compound24.078.70Hydrogen Peroxide40.1312.44
Feracrylum17.41.3Cold Steel Dissection53.218.8

Data compiled from multiple sources.[4][5][6]

Table 2: Comparison of Operative Time

Study GroupMean Operative Time (min)Standard Deviation (min)Control/Comparison GroupMean Operative Time in Control (min)Standard Deviation in Control (min)
1% this compound19.833.93No this compound27.163.35
Feracrylum11.01.4Cold Steel Dissection29.612.4

Data compiled from multiple sources.[4][6]

Table 3: Postoperative Recovery

Study GroupMean Time to Resume Normal Activity and Diet (days)Control/Comparison GroupMean Time to Resume Normal Activity and Diet in Control (days)
1% this compound2–3No this compound3–5

Data compiled from a prospective study.[4]

Mechanism of Action

This compound exerts its hemostatic effect through a dual mechanism:

  • Physical Barrier Formation: Upon contact with blood, the polyacrylic acid component of this compound interacts with plasma proteins, primarily albumin, to form a dense, water-insoluble precipitate. This complex creates a physical plug that seals injured capillaries and small blood vessels.[1][2]

  • Activation of the Intrinsic Coagulation Pathway: this compound, being a negatively charged polymer, acts as a contact activator for Factor XII (FXII). The activation of FXII to FXIIa initiates the intrinsic coagulation cascade, leading to the generation of thrombin and subsequent conversion of fibrinogen to a stable fibrin (B1330869) clot.[3][7][8][9]

Hemostasis_Pathway cluster_0 This compound Application cluster_1 Physiological Response cluster_2 Outcome This compound 1% this compound Solution Blood Blood Contact This compound->Blood Proteins Plasma Proteins (Albumin) Blood->Proteins FXII Factor XII Blood->FXII Barrier Physical Barrier (Precipitate) Proteins->Barrier Complexation FXIIa Factor XIIa FXII->FXIIa Contact Activation Cascade Intrinsic Coagulation Cascade FXIIa->Cascade Thrombin Thrombin Cascade->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Conversion Hemostasis Hemostasis Fibrin->Hemostasis Barrier->Hemostasis

Figure 1: Mechanism of Hemostasis by 1% this compound Solution.

Experimental Protocols

The following protocols are designed for preclinical and clinical research settings to evaluate the efficacy of 1% this compound solution in tonsillectomy.

Protocol 1: Conventional Cold Steel Tonsillectomy with Application of 1% this compound Solution

Objective: To perform a standard cold steel tonsillectomy and achieve hemostasis using 1% this compound solution.

Materials:

  • Standard tonsillectomy surgical tray (Boyle-Davis mouth gag, tongue depressor, Allis forceps, tonsil dissector, snare)

  • Sterile surgical gauze

  • Sterile 1% this compound solution

  • Suction apparatus

  • Pre-weighed sterile cotton balls and gauze pads

  • Specimen container

Procedure:

  • Anesthesia and Positioning: Administer general anesthesia and position the patient appropriately for tonsillectomy.

  • Surgical Dissection: Perform tonsillectomy using the conventional cold steel dissection and snare method.[6][10]

    • Grasp the tonsil with Allis forceps and retract it medially.

    • Incise the mucous membrane of the anterior pillar.

    • Dissect the tonsil from the superior pole downwards, staying close to the tonsillar capsule.

    • Use a snare to remove the tonsil at its base.

  • Application of this compound:

    • Immediately following the removal of each tonsil, soak a sterile gauze pad (approximately 2x2 cm) with 5 mL of 1% this compound solution.

    • Pack the soaked gauze into the tonsillar fossa.

    • Apply gentle pressure for 2-3 minutes.

  • Observation and Hemostasis Confirmation:

    • Remove the gauze and inspect the tonsillar fossa for any bleeding.

    • In case of persistent bleeding, reapply a fresh this compound-soaked gauze for an additional 2 minutes.

    • Record the time taken to achieve complete hemostasis.

  • Postoperative Care: Follow standard postoperative care protocols.

Protocol 2: Measurement of Intraoperative Blood Loss

Objective: To accurately quantify intraoperative blood loss during tonsillectomy when using 1% this compound solution for hemostasis. This protocol combines the gravimetric and volumetric methods.

Materials:

  • Pre-weighed sterile surgical gauze and cotton balls

  • Graduated suction container

  • Sterile saline solution of known volume for irrigation (if used)

  • Digital weighing scale (accurate to 0.1 g)

  • Collection basin

Procedure:

  • Preoperative Measurements:

    • Record the dry weight of all surgical gauze and cotton balls to be used.

  • Intraoperative Collection:

    • Collect all blood-soaked gauze and cotton balls in a designated collection basin.

    • Collect all suctioned fluids in a graduated suction container.

  • Postoperative Measurements:

    • Weigh all the used, blood-soaked gauze and cotton balls.

    • Measure the total volume of fluid in the suction container.

  • Calculation:

    • Gravimetric Blood Loss:

      • Calculate the net weight of blood by subtracting the dry weight of the gauze/cotton from the wet weight.

      • Convert the weight of blood to volume, assuming the density of blood is approximately 1.05 g/mL (Blood Volume (mL) = Blood Weight (g) / 1.05).

    • Volumetric Blood Loss:

      • Subtract the volume of any saline irrigation used from the total volume in the suction container.

    • Total Blood Loss:

      • Sum the calculated blood volume from the gravimetric method and the volumetric method.

Experimental_Workflow cluster_0 Pre-Procedure cluster_1 Intraoperative Phase cluster_2 Postoperative Phase cluster_3 Data Analysis Patient Patient Selection & Consent Randomization Randomization (this compound vs. Control) Patient->Randomization Tonsillectomy Cold Steel Tonsillectomy Randomization->Tonsillectomy Hemostasis Hemostasis Method (this compound or Control) Tonsillectomy->Hemostasis Data_Collection Data Collection: - Operative Time - Blood Loss Measurement Hemostasis->Data_Collection Monitoring Postoperative Monitoring: - Pain Assessment (VAS) - Hemorrhage Incidence Data_Collection->Monitoring Recovery Recovery Assessment: - Time to Normal Diet - Time to Normal Activity Monitoring->Recovery Analysis Statistical Analysis of Outcomes Recovery->Analysis

Figure 2: Experimental Workflow for Evaluating 1% this compound in Tonsillectomy.

Safety and Considerations

  • This compound is reported to have a good safety profile with no significant systemic absorption due to its high molecular weight.[4]

  • It also possesses antimicrobial properties, which may contribute to a reduced risk of postoperative infection.[1]

  • As with any surgical procedure, meticulous technique and proper hemostasis are paramount to prevent complications.[4]

  • Researchers should adhere to all ethical guidelines and obtain informed consent for clinical studies.

Conclusion

The use of 1% this compound solution presents a viable and effective method for achieving hemostasis in tonsillectomy. The available data suggests that it can significantly reduce intraoperative blood loss and operative time, and may contribute to a faster postoperative recovery. The detailed protocols provided herein offer a standardized approach for further research and validation of this compound's efficacy in this application.

References

Feracryl Hydrogel: Application Notes and Protocols for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of Feracryl hydrogels for controlled drug delivery. This compound, a partial ferrous salt of polyacrylic acid, offers a biocompatible and biodegradable platform for the sustained release of therapeutic agents. Its inherent hemostatic and antimicrobial properties make it particularly suitable for applications in wound healing and topical drug delivery.[1]

Introduction to this compound Hydrogels

This compound hydrogels are three-dimensional, crosslinked networks of poly(acrylic acid) chains partially complexed with ferrous ions. These hydrogels possess a high-water content, providing a moist environment conducive to wound healing and facilitating the diffusion of encapsulated drugs. The formulation of this compound hydrogels can be tailored to achieve specific drug release profiles, mechanical properties, and degradation rates, making them a versatile tool for controlled drug delivery.

Key Advantages of this compound Hydrogels:

  • Biocompatibility: Poly(acrylic acid)-based hydrogels have demonstrated good biocompatibility in various studies.[2][3][4]

  • Controlled Release: The crosslinked network allows for the sustained and controlled release of a wide range of therapeutic molecules.[5]

  • Hemostatic and Antimicrobial Properties: The presence of ferrous ions and the acidic nature of the polymer contribute to its ability to control bleeding and inhibit microbial growth.[1]

  • Tunable Properties: The physical and chemical properties of the hydrogel can be modified by altering the formulation parameters.

Experimental Protocols

This compound Hydrogel Synthesis

This protocol describes the synthesis of a this compound hydrogel using free-radical polymerization of acrylic acid followed by partial complexation with a ferrous salt.

Materials:

  • Acrylic acid (AA) monomer

  • N,N'-methylenebisacrylamide (MBA) as a crosslinker

  • Ammonium (B1175870) persulfate (APS) as an initiator

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve a specific amount of acrylic acid and N,N'-methylenebisacrylamide in deionized water. The concentration of these components will determine the crosslinking density and, consequently, the hydrogel's properties (see Table 1 for example formulations).

  • Initiator Addition: Add ammonium persulfate to the monomer solution and stir until completely dissolved.

  • Polymerization: Pour the solution into a mold (e.g., a petri dish or between two glass plates with a spacer) and place it in an oven at 60°C for 2-4 hours to allow for polymerization.

  • Hydrogel Washing: After polymerization, immerse the resulting poly(acrylic acid) hydrogel in a large volume of deionized water for 48 hours, changing the water every 8-12 hours to remove any unreacted monomers and initiator.

  • Ferrous Ion Complexation: Prepare a solution of ferrous sulfate in deionized water. Immerse the washed hydrogel in the ferrous sulfate solution for 24 hours to allow for the complexation of ferrous ions with the carboxyl groups of the poly(acrylic acid).

  • Final Washing and Sterilization: Wash the this compound hydrogel extensively with deionized water to remove any unbound ferrous sulfate. Finally, wash with PBS (pH 7.4) and sterilize using an appropriate method, such as autoclave or UV irradiation, before biological experiments.

Table 1: Example Formulations for this compound Hydrogel Synthesis

Formulation IDAcrylic Acid (wt%)MBA (mol% to AA)APS (mol% to AA)FeSO₄·7H₂O (wt%)
FH-1100.50.11
FH-2151.00.11
FH-3201.50.11
Drug Loading into this compound Hydrogel

This protocol outlines the swelling-diffusion method for loading a drug into the synthesized this compound hydrogel.

Materials:

  • Synthesized and sterilized this compound hydrogel discs

  • Therapeutic drug of interest

  • Appropriate solvent for the drug (e.g., PBS, ethanol/water mixture)

Procedure:

  • Drug Solution Preparation: Prepare a solution of the drug at a known concentration in a suitable solvent.

  • Hydrogel Immersion: Immerse a pre-weighed, dry this compound hydrogel disc in the drug solution.

  • Loading: Allow the hydrogel to swell in the drug solution for 24-48 hours at room temperature with gentle agitation to ensure uniform drug loading.

  • Drying: After the loading period, carefully remove the hydrogel from the solution and blot the surface to remove excess drug solution. Dry the drug-loaded hydrogel at room temperature or in a vacuum oven at a low temperature until a constant weight is achieved.

  • Determination of Drug Loading: The amount of drug loaded into the hydrogel can be determined by measuring the decrease in the drug concentration of the loading solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment to evaluate the release kinetics of a drug from the this compound hydrogel.

Materials:

  • Drug-loaded this compound hydrogel discs

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Experimental Setup: Place a drug-loaded this compound hydrogel disc in a known volume of the release medium in a sealed container.

  • Incubation: Incubate the container in a shaking incubator at 37°C.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Table 2: Example of In Vitro Release of a Model Drug (Doxycycline) from this compound Hydrogel (FH-2)

Time (hours)Cumulative Release (%)
115.2 ± 1.8
228.5 ± 2.5
445.1 ± 3.1
862.7 ± 4.0
1275.3 ± 4.5
2488.9 ± 5.2
4895.6 ± 4.8

Data are presented as mean ± standard deviation (n=3). This is representative data and will vary based on the specific drug and hydrogel formulation.

Biocompatibility Assessment - In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the in vitro cytotoxicity of the this compound hydrogel using a cell viability assay (e.g., MTT assay).

Materials:

  • Sterilized this compound hydrogel discs

  • Fibroblast cell line (e.g., L929 or NIH 3T3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Hydrogel Extraction: Prepare extracts of the this compound hydrogel by incubating the sterilized discs in a cell culture medium for 24 hours at 37°C. The ratio of hydrogel surface area to medium volume should follow ISO 10993-5 standards.

  • Cell Seeding: Seed the fibroblast cells into a 96-well plate at a specific density and allow them to attach overnight.

  • Treatment: Remove the culture medium and replace it with the hydrogel extracts. Include a negative control (fresh medium) and a positive control (e.g., cytotoxic substance).

  • Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.

  • MTT Assay: At each time point, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Table 3: Representative Cell Viability Data for this compound Hydrogel Extracts

Time (hours)Cell Viability (%)
2495.8 ± 3.5
4892.1 ± 4.2
7288.5 ± 5.1

Data are presented as mean ± standard deviation (n=3). Cell viability above 80% is generally considered non-cytotoxic.

Visualizations

Experimental Workflow

G cluster_synthesis Hydrogel Synthesis cluster_loading Drug Loading cluster_release In Vitro Release cluster_bio Biocompatibility s1 Prepare Monomer Solution (AA + MBA) s2 Add Initiator (APS) s1->s2 s3 Polymerization (60°C) s2->s3 s4 Washing (DI Water) s3->s4 s5 Ferrous Ion Complexation s4->s5 s6 Final Washing (PBS) & Sterilization s5->s6 l2 Immerse Hydrogel s6->l2 Synthesized Hydrogel b1 Prepare Hydrogel Extracts s6->b1 Sterilized Hydrogel l1 Prepare Drug Solution l1->l2 l3 Swelling & Loading l2->l3 l4 Drying l3->l4 r1 Incubate in Release Medium l4->r1 Drug-Loaded Hydrogel r2 Collect Aliquots r1->r2 r3 Quantify Drug r2->r3 r4 Analyze Data r3->r4 b3 Treat Cells b1->b3 b2 Cell Seeding b2->b3 b4 MTT Assay b3->b4 b5 Measure Absorbance b4->b5

Caption: Workflow for this compound hydrogel synthesis, drug loading, and characterization.

Signaling Pathways in Wound Healing

This compound hydrogels are often used in wound healing applications. The controlled release of anti-inflammatory or growth-promoting drugs can modulate key signaling pathways involved in the healing process.

WoundHealing cluster_injury Tissue Injury cluster_inflammation Inflammation Phase cluster_proliferation Proliferation Phase cluster_remodeling Remodeling Phase Injury Injury Inflammation Inflammatory Cells (Neutrophils, Macrophages) Injury->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammation->Cytokines GrowthFactors Growth Factors (PDGF, VEGF) Inflammation->GrowthFactors NFkB NF-κB Pathway Cytokines->NFkB activates MAPK MAPK Pathway Cytokines->MAPK activates Proliferation Cell Proliferation & Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis TGFb TGF-β Pathway Proliferation->TGFb PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Proliferation promotes GrowthFactors->PI3K_AKT activates Remodeling ECM Deposition & Remodeling Fibroblasts Fibroblasts TGFb->Fibroblasts activates Fibroblasts->Remodeling AntiInflammatory cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_drug Drug Action Stimulus TNF-α / IL-1β Receptor Receptor Binding Stimulus->Receptor IKK IKK Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_activation NF-κB Translocation to Nucleus IkB->NFkB_activation Gene_expression Pro-inflammatory Gene Expression NFkB_activation->Gene_expression Drug Anti-inflammatory Drug Drug->IKK inhibits Drug->NFkB_activation inhibits

References

Application Notes and Protocols for Assessing Feracryl's Antimicrobial Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for evaluating the in vitro antimicrobial efficacy of Feracryl, a water-soluble polymer of polyacrylic acid containing iron. This compound is recognized for its hemostatic properties and its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4]

Introduction to this compound's Antimicrobial Action

This compound's antimicrobial efficacy is attributed to its polyacrylic acid component, which can chelate divalent cations such as Ca²⁺ and Mg²⁺. These cations are crucial for maintaining the integrity of bacterial cell walls. By sequestering these ions, this compound disrupts the cell membrane, leading to cell lysis and death. This mechanism is effective against a wide range of microorganisms.[5]

Recommended In Vitro Antimicrobial Efficacy Assays

A comprehensive in vitro evaluation of this compound's antimicrobial properties should include the following assays:

  • Kirby-Bauer Disk Diffusion Test: A qualitative method to assess the susceptibility of microorganisms to this compound.

  • Broth Microdilution Assay: A quantitative method to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Biofilm Inhibition and Eradication Assays: To evaluate the effectiveness of this compound against microbial biofilms, which are prevalent in chronic infections.

Data Presentation

All quantitative data from the described assays should be meticulously recorded and summarized for comparative analysis.

Table 1: Summary of this compound's In Vitro Antimicrobial Activity

AssayTest OrganismThis compound Concentration/AmountResult
Disk Diffusion Staphylococcus aureuse.g., 20 µL of 1% solutionZone of Inhibition (mm)
Escherichia colie.g., 20 µL of 1% solutionZone of Inhibition (mm)
Pseudomonas aeruginosae.g., 20 µL of 1% solutionZone of Inhibition (mm)
Candida albicanse.g., 20 µL of 1% solutionZone of Inhibition (mm)
Broth Microdilution Staphylococcus aureuse.g., 0.01% - 1%MIC (µg/mL or %)
Escherichia colie.g., 0.01% - 1%MIC (µg/mL or %)
Pseudomonas aeruginosae.g., 0.01% - 1%MIC (µg/mL or %)
Candida albicanse.g., 0.01% - 1%MIC (µg/mL or %)
Biofilm Inhibition Staphylococcus aureuse.g., 0.01% - 1%MBIC₅₀ (µg/mL or %)
Pseudomonas aeruginosae.g., 0.01% - 1%MBIC₅₀ (µg/mL or %)
Biofilm Eradication Staphylococcus aureuse.g., 0.1% - 2%MBEC₅₀ (µg/mL or %)
Pseudomonas aeruginosae.g., 0.1% - 2%MBEC₅₀ (µg/mL or %)

MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation. MBEC₅₀: Minimum Biofilm Eradication Concentration required to eradicate 50% of pre-formed biofilm.

Experimental Protocols

Kirby-Bauer Disk Diffusion Test

This method qualitatively assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.[6][7][8]

Materials:

  • This compound solution (e.g., 1% w/v in sterile deionized water)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Bacterial/fungal cultures (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Calipers or ruler

Procedure:

  • Prepare a microbial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply sterile filter paper disks to the agar surface.

  • Pipette a specific volume (e.g., 20 µL) of the this compound solution onto each disk.

  • Use a disk with sterile water as a negative control and a disk with a known antibiotic as a positive control.

  • Invert the plates and incubate at 35-37°C for 16-18 hours (24-48 hours for fungi).

  • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[9][10][11]

Materials:

  • This compound solution (prepare a stock solution, e.g., 2% w/v)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • Bacterial/fungal cultures

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare a microbial inoculum as described for the disk diffusion test and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • In the first column of the 96-well plate, add 100 µL of MHB.

  • In the remaining columns (2-12), add 50 µL of MHB.

  • Add 100 µL of the this compound stock solution to the wells in column 1.

  • Perform serial two-fold dilutions by transferring 50 µL from column 1 to column 2, mixing, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

  • Column 11 will serve as the growth control (no this compound), and column 12 as the sterility control (no bacteria).

  • Add 50 µL of the prepared microbial inoculum to wells in columns 1-11.

  • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Biofilm Inhibition and Eradication Assays

These assays assess this compound's ability to prevent biofilm formation and destroy established biofilms.

Materials:

  • Same as for the broth microdilution assay

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or acetic acid (33%)

Procedure:

  • Perform serial dilutions of this compound in a 96-well plate as described for the MIC assay.

  • Add the microbial inoculum to the wells.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).

  • After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Wash the wells again with PBS to remove excess stain.

  • Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The MBIC is the lowest concentration of this compound that significantly reduces biofilm formation compared to the growth control.

Procedure:

  • Grow biofilms in a 96-well plate by inoculating with the microbial suspension and incubating for 24-48 hours.

  • After biofilm formation, gently wash the wells with PBS.

  • Add fresh broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining viable biofilm using the crystal violet staining method described above or by colony-forming unit (CFU) counting after sonication and plating.

  • The MBEC is the lowest concentration of this compound that eradicates a significant portion of the pre-formed biofilm.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis cluster_results Results prep_culture Microbial Culture Preparation disk_diffusion Kirby-Bauer Disk Diffusion Test prep_culture->disk_diffusion Inoculum mic_assay Broth Microdilution (MIC Assay) prep_culture->mic_assay Inoculum biofilm_assay Biofilm Inhibition & Eradication Assays prep_culture->biofilm_assay Inoculum prep_this compound This compound Solution Preparation prep_this compound->disk_diffusion Test Agent prep_this compound->mic_assay Test Agent prep_this compound->biofilm_assay Test Agent measure_zone Measure Zone of Inhibition (mm) disk_diffusion->measure_zone determine_mic Determine MIC (µg/mL or %) mic_assay->determine_mic quantify_biofilm Quantify Biofilm (Absorbance/CFU) biofilm_assay->quantify_biofilm qual_activity Qualitative Activity measure_zone->qual_activity quant_potency Quantitative Potency determine_mic->quant_potency antibiofilm_eff Anti-Biofilm Efficacy quantify_biofilm->antibiofilm_eff

Caption: Experimental workflow for assessing this compound's antimicrobial efficacy.

Mechanism_of_Action cluster_this compound This compound cluster_bacterium Bacterial Cell cluster_lysis Outcome This compound This compound (Polyacrylic Acid-Iron Complex) cell_wall Bacterial Cell Wall/Membrane Ca²⁺ Mg²⁺ This compound->cell_wall:ca Chelates Ca²⁺ This compound->cell_wall:mg Chelates Mg²⁺ destabilization Membrane Destabilization cell_wall->destabilization Ion Depletion lysis Cell Lysis & Death destabilization->lysis

Caption: Proposed mechanism of this compound's antimicrobial action.

References

Application Notes and Protocols: Feracryl in Chronic Wound Healing Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Feracryl, a topical agent with multifaceted properties, and its application in preclinical chronic wound healing models. This document details its mechanism of action, summarizes relevant quantitative data, and provides detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a water-soluble, biocompatible, and biodegradable polymer composed of an incomplete iron salt of polyacrylic acid.[1] It is recognized for its unique combination of hemostatic, antimicrobial, and hygroscopic properties, which make it a promising candidate for the management of both acute and chronic wounds.[1][2][3] Its high molecular weight (500,000-800,000 Daltons) prevents systemic absorption, enhancing its safety profile for topical applications.[4] this compound functions by forming a complex with blood proteins to create a physical barrier that stops capillary bleeding, exhibiting a broad-spectrum antimicrobial effect, and maintaining a moist wound environment conducive to healing.[1][5]

Mechanism of Action

This compound's therapeutic effects in wound healing are attributed to three primary actions:

  • Hemostatic Action: Upon contact with blood, this compound interacts with proteins, particularly albumin, to form a water-insoluble, biodegradable complex.[1] This creates a rubbery clot that serves as a physical barrier on the wound surface, effectively controlling capillary bleeding and oozing within minutes without interfering with the natural coagulation cascade.[1][4]

  • Antimicrobial Action: this compound demonstrates broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][4] Its mechanism is believed to involve the rupture of the microbial cell wall, leading to cell lysis.[2] This anti-infective property is crucial in chronic wounds, which are often stalled in the inflammatory phase due to persistent microbial colonization.

  • Hygroscopic Action: The hygroscopic nature of this compound allows it to absorb excess wound exudate while maintaining a moist environment at the wound site.[2][5] This optimal moisture balance facilitates faster healing, promotes the growth of healthy granulation tissue, and allows for easier, less traumatic dressing changes.[3][5]

cluster_0 This compound's Multifaceted Action in Wound Healing cluster_1 Physicochemical Interactions cluster_2 Resulting Therapeutic Effects This compound This compound (Iron-Polyacrylate Complex) BloodProteins Blood Proteins (e.g., Albumin) This compound->BloodProteins Complexation MicrobialCell Microbial Cell Wall This compound->MicrobialCell Disruption WoundExudate Wound Exudate This compound->WoundExudate Absorption Hemostasis Hemostasis (Clot Formation) BloodProteins->Hemostasis Antimicrobial Antimicrobial Effect (Cell Lysis) MicrobialCell->Antimicrobial MoistEnv Moist Wound Environment WoundExudate->MoistEnv

Caption: this compound's mechanism of action, detailing its hemostatic, antimicrobial, and hygroscopic properties.

Quantitative Data Summary

The following tables summarize key findings from studies evaluating the efficacy of this compound in wound management.

Table 1: this compound vs. Silver Sulfadiazine (SSD) in Deep Partial Thickness Burns [4]

ParameterThis compound GroupSSD GroupStatistical Significance
Mean Raw Surface Area (Baseline) 38.38 ± 23.961 cm²38.52 ± 21.738 cm²N/A
Wound Size Reduction Greater reduction observed-Not Statistically Significant
Platelet Count (Day 7 vs. Baseline) IncreasedIncreasedN/A

Table 2: Clinical Efficacy of this compound in Chronic Wounds (Multi-center Study) [1]

ParameterValue
Total Patients 1204
Wound Types Various acute and chronic wounds
Outcome ~90% achieved good to excellent healing
Timeframe Within 3 months
Adverse Events No adverse local skin reactions reported

Table 3: this compound in Chronic Periodontitis Treatment [6]

ParameterThis compound GroupPlacebo GroupP-value
Clinical Attachment Level Significant improvement-< 0.05
Probing Depth (PD) Significant reduction-< 0.05
Gingival Index Trend towards improvement-Not Statistically Significant

Experimental Protocols

This section provides a detailed protocol for evaluating this compound in a common preclinical model of chronic wounds.

Protocol 1: Efficacy of 1% this compound Gel in a Diabetic (db/db) Mouse Full-Thickness Excisional Wound Model

This protocol is designed to assess the wound healing potential of this compound in a genetically diabetic mouse model, which mimics the impaired healing characteristic of diabetic foot ulcers in humans.[7]

Materials:

  • 8-10 week old male db/db mice

  • Anesthetic (e.g., Isoflurane)

  • Electric clippers and depilatory cream

  • Surgical scissors, forceps, and 6mm dermal biopsy punch

  • 1% this compound Gel

  • Control vehicle (e.g., hydrogel base without this compound)

  • Transparent occlusive dressing (e.g., Tegaderm)

  • Digital camera with a ruler for scale

  • Image analysis software (e.g., ImageJ)

  • Materials for histological analysis (formalin, paraffin, H&E stain)

Procedure:

  • Animal Preparation: Anesthetize the mouse. Shave the dorsal back and apply depilatory cream for complete hair removal. Cleanse the area with 70% ethanol.

  • Wound Creation: Create two full-thickness excisional wounds on the dorsal surface using a 6mm dermal biopsy punch. Wounds should be spaced adequately apart.

  • Group Allocation: Randomly assign mice to two groups:

    • Control Group: Receives topical application of the vehicle gel.

    • This compound Group: Receives topical application of 1% this compound Gel.

  • Treatment Application: Apply a thin layer (approx. 25-50 µL) of the assigned treatment to each wound. Cover the entire wound area with a transparent occlusive dressing.

  • Wound Monitoring and Measurement:

    • Change dressings and re-apply treatment every 48 hours.

    • On days 0, 3, 7, 10, and 14 post-wounding, take high-resolution digital photographs of the wounds alongside a ruler.

    • Use image analysis software to trace the wound margin and calculate the wound area. Wound closure is expressed as a percentage of the original wound area.

  • Tissue Collection: On day 14 (or at study endpoint), euthanize the mice and excise the entire wound, including a margin of surrounding healthy skin.

  • Histological Analysis: Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

cluster_workflow Preclinical Experimental Workflow for this compound Evaluation start Induction of Chronic Wound (e.g., db/db Mouse, 6mm Biopsy) grouping Random Group Assignment start->grouping control Control Group (Vehicle Gel) grouping->control Group 1 treatment This compound Group (1% this compound Gel) grouping->treatment Group 2 application Topical Application & Occlusive Dressing (Every 48h) control->application treatment->application measurement Wound Measurement (Digital Planimetry on Days 0, 3, 7, 10, 14) application->measurement histology Tissue Harvest & Histological Analysis (Day 14, H&E Staining) measurement->histology analysis Quantitative Data Analysis (Wound Closure Rate, Histomorphometry) histology->analysis end Evaluation of Efficacy analysis->end

Caption: A standard workflow for evaluating this compound's efficacy in a preclinical chronic wound model.

Role in Wound Healing Signaling Pathways

While this compound's primary mechanisms are physicochemical, its actions consequentially influence the complex biological signaling of wound repair. The healing process is broadly divided into four overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[8] Chronic wounds are typically stalled in the inflammatory phase.

  • Influence on Hemostasis & Inflammation: By rapidly achieving hemostasis, this compound helps to quickly establish the fibrin (B1330869) matrix, a scaffold for incoming inflammatory and reparative cells. Its potent antimicrobial action reduces the bacterial load, thereby mitigating a key factor that perpetuates the pro-inflammatory state in chronic wounds.[2] This may help the wound progress from the inflammatory to the proliferative phase.

  • Support for Proliferation & Remodeling: By maintaining a moist environment, this compound supports the migration and proliferation of keratinocytes and fibroblasts, which are critical for re-epithelialization and granulation tissue formation.[5] Key signaling pathways in this phase, such as those involving TGF-β, PDGF, and FGF, can function more effectively in a clean, moist, and stable wound bed.[8][9] While this compound does not directly target these pathways, it creates an optimal microenvironment for them to proceed.

cluster_main This compound's Supportive Role in the Phases of Wound Healing cluster_phases Wound Healing Phases This compound This compound Properties Hemostatic Hemostatic This compound->Hemostatic Antimicrobial Antimicrobial This compound->Antimicrobial Hygroscopic Hygroscopic This compound->Hygroscopic Hemostasis Hemostasis Hemostatic->Hemostasis Promotes Clot Formation Inflammation Inflammation Antimicrobial->Inflammation Reduces Bacterial Load, Decreases Prolonged Inflammation Proliferation Proliferation Hygroscopic->Proliferation Maintains Moist Environment, Supports Cell Migration Hemostasis->Inflammation Inflammation->Proliferation Remodeling Remodeling Proliferation->Remodeling

Caption: How this compound's properties support the progression through the phases of wound healing.

References

Application Notes and Protocols for Feracryl Solution in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feracryl is a water-soluble, biodegradable polymer derived from the iron salt of polyacrylic acid.[1] It is primarily known for its hemostatic and antimicrobial properties.[1] In the context of cell culture, its biocompatibility and potential effects on cellular processes are of interest. These application notes provide a detailed protocol for the preparation of this compound solutions for use in cell culture experiments, along with methods to determine optimal, non-toxic working concentrations.

Data Presentation

Quantitative data for the preparation of a this compound stock solution is summarized in the table below. It is crucial to perform a cytotoxicity assay to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.

ParameterValueNotes
Stock Solution Preparation
This compound PowderAs required
SolventCell culture grade waterHigh-purity, sterile water is essential to avoid contamination.
Concentration1% w/v (10 mg/mL)This is a starting point for a stock solution. Further dilutions are required to achieve a working concentration.
pH2.5 - 4.5Adjusting the pH to a slightly acidic range can enhance stability and solubility.
Sterilization Method0.22 µm syringe filterFiltration is recommended to sterilize the solution without degrading the polymer, which can occur with methods like autoclaving.
Working Concentration Determination
Initial Seeding DensityVaries by cell lineRefer to standard protocols for your specific cell line.
This compound Concentration Rangee.g., 1 µg/mL to 1000 µg/mLA broad range should be tested to determine the IC50 (half-maximal inhibitory concentration).
Incubation Time24, 48, and 72 hoursAssessing cytotoxicity at multiple time points provides a comprehensive understanding of the cellular response.
Assay MethodMTT, XTT, or similar viability assayThese colorimetric assays are standard methods for assessing cell metabolic activity and cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of 1% (w/v) this compound Stock Solution

Materials:

  • This compound powder

  • Cell culture grade sterile water

  • Sterile conical tubes (50 mL)

  • 0.22 µm syringe filter

  • Sterile storage bottles

  • pH meter

  • Sterile 1 M HCl and 1 M NaOH for pH adjustment

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 500 mg of this compound powder.

  • Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add 40 mL of cell culture grade sterile water.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • pH Adjustment: Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to a range of 2.5 - 4.5 using sterile 1 M HCl or 1 M NaOH.

  • Final Volume: Bring the final volume of the solution to 50 mL with cell culture grade sterile water.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage: Store the sterile stock solution at 2-8°C, protected from light.

Protocol 2: Determination of Optimal Working Concentration using MTT Assay

Materials:

  • 96-well cell culture plates

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • 1% (w/v) this compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of the 1% this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 250, 500, 1000 µg/mL). Include a vehicle control (medium only).

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared this compound dilutions.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value. The optimal working concentration should be well below the IC50 value.

Visualizations

Feracryl_Solution_Preparation_Workflow Workflow for Preparing Sterile this compound Solution start Start weigh Weigh this compound Powder in a sterile environment start->weigh dissolve Dissolve in Cell Culture Grade Sterile Water weigh->dissolve mix Vortex until fully dissolved (gentle warming if necessary) dissolve->mix ph Adjust pH to 2.5 - 4.5 mix->ph volume Bring to Final Volume ph->volume sterilize Sterile Filter (0.22 µm syringe filter) volume->sterilize store Store at 2-8°C, protected from light sterilize->store end End store->end

Caption: Workflow for Preparing Sterile this compound Solution.

Feracryl_Hemostasis_Mechanism Known Physiological Mechanism of this compound (Hemostasis) This compound This compound (Iron-Polyacrylate Complex) blood Blood Contact This compound->blood antimicrobial Antimicrobial Action (Lyses bacterial cell walls) This compound->antimicrobial protein_complex Forms Complex with Blood Proteins (e.g., Albumin) blood->protein_complex gel_barrier Forms a Gel-like Physical Barrier protein_complex->gel_barrier hemostasis Hemostasis (Bleeding Control) gel_barrier->hemostasis

Caption: Known Physiological Mechanism of this compound (Hemostasis).

Note on Cellular Signaling Pathways: The primary mechanism of this compound described in the literature is its interaction with blood components to promote hemostasis.[1] Its direct effects on intracellular signaling pathways in cultured cells are not well-documented. Researchers should consider that, as an iron-containing compound, this compound could potentially influence iron-dependent cellular processes or induce oxidative stress at higher concentrations. Further investigation is required to elucidate its specific effects on cellular signaling. Studies on structurally similar poly(acrylic acid)-coated iron oxide nanoparticles suggest a potential to trigger inflammatory responses in some cell types.

References

Feracryl as a Hemostatic Agent in Endonasal Surgery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the use of Feracryl as a hemostatic agent in endonasal surgical procedures, based on findings from a randomized controlled study. This compound, a water-soluble mixture of incomplete ferrous salts of polyacrylic acid, has demonstrated efficacy in reducing postoperative hemorrhage and improving patient outcomes in this context.[1][2]

Mechanism of Action

This compound functions as a hemostatic agent through a dual-action mechanism. Upon contact with blood, it activates thrombin (Factor IIa), which in turn catalyzes the conversion of soluble fibrinogen into insoluble fibrin (B1330869) strands, forming a stable clot.[3] Additionally, this compound interacts with blood proteins like albumin to form a water-insoluble complex that acts as a physical barrier, effectively sealing bleeding capillaries and preventing further blood loss.[3] Its high molecular weight (500,000–8,000,000 Daltons) prevents systemic absorption, minimizing the risk of systemic side effects.[1][4] this compound also possesses antimicrobial properties, which can help reduce the risk of surgical site infections.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from a randomized controlled study evaluating the efficacy of topical this compound in patients undergoing endonasal surgeries, including septoplasty, inferior turbinate reduction, and functional endoscopic sinus surgery (FESS).[1]

Outcome MeasureThis compound Group (Group A, n=20)Control Group (Group B, n=20)p-valueCitation
Dressing Soakage (Operative Day) 5 (25%)12 (60%)0.05[1]
Need for Dressing Change 0 (0%)4 (20%) on operative day, 1 (5%) on postoperative day 1-[1]
Bleeding During Pack Removal Mild bleeding in 2 (10%) patientsMild bleeding in 9 (45%) patients, Moderate bleeding in 1 (5%) patient<0.001[1]
Pain Score During Pack Removal (VAS) Significantly lower than controlSignificantly higher than this compound group<0.001[1]
Need for Repacking 0 (0%)2 (10%)-[1]
Postoperative Adhesions (Day 14) Less frequent than controlMore frequent than this compound group-[1]

Experimental Protocols

This section details the methodology for a randomized controlled trial assessing the hemostatic efficacy of this compound in endonasal surgery.[1]

Patient Selection
  • Inclusion Criteria:

    • Patients aged 15 to 60 years.

    • Undergoing endonasal surgeries such as septoplasty, inferior turbinate reduction (PIT, SMD), or FESS.[1]

  • Exclusion Criteria:

    • Patients with hypertension.

    • Patients with bleeding diathesis.

    • Patients on epsilon-aminocaproic acid (EACA).

    • Patients with deranged liver and renal function tests.

    • Patients with known drug allergies.

    • Pregnant and lactating mothers.[1]

Study Design

A randomized controlled study was conducted with 40 participants, matched for age and gender, and randomly assigned to two groups:[1]

  • Group A (this compound Group): Received topical this compound.

  • Group B (Control Group): Received standard nasal packing with merocele irrigated with a betadine solution.[1]

Surgical and Application Protocol
  • Standard endonasal surgery (septoplasty, turbinoplasty, or FESS) is performed, and complete hemostasis is achieved.

  • For Group A (this compound Group):

    • Following the surgical procedure, each nasal cavity is flushed with 10 ml of this compound solution.[1]

    • The nasal cavity is then packed with a Merocele nasal pack.

    • The Merocele pack is irrigated with an additional 10 ml of this compound to secure it in place.[1]

  • For Group B (Control Group):

    • Nasal packing is done using a Merocele nasal pack.

    • The pack is irrigated with an equal dilution of a betadine solution.[1]

Postoperative Assessment
  • Operative Day and Postoperative Day 1:

    • Assessment of nasal pack soakage.

    • Need for dressing changes.

    • Assessment for postnasal bleeding by examining the posterior pharyngeal wall.[1]

  • Pack Removal Day (Postoperative Day 2):

    • Assessment of bleeding during pack removal.

    • Pain assessment during pack removal using a Visual Analogue Scale (VAS).

    • Evaluation of the need for repacking.[1]

  • Postoperative Day 7:

    • Examination of nasal cavities for crusting and signs of infection.[1]

  • Postoperative Day 14:

    • Assessment for the presence of adhesions and the condition of the nasal mucosa.[1]

Visualizations

Signaling Pathway of this compound's Hemostatic Action

This compound Hemostatic Action Feracrylum Topical Feracrylum Application BloodContact Contact with Blood Feracrylum->BloodContact ThrombinActivation Thrombin (Factor IIa) Activation BloodContact->ThrombinActivation ProteinComplex Forms Insoluble Complex with Albumin BloodContact->ProteinComplex FibrinogenConversion Fibrinogen to Fibrin Conversion ThrombinActivation->FibrinogenConversion FibrinClot Stable Fibrin Clot Formation FibrinogenConversion->FibrinClot Hemostasis Hemostasis Achieved FibrinClot->Hemostasis PhysicalBarrier Physical Barrier to Bleeding ProteinComplex->PhysicalBarrier PhysicalBarrier->Hemostasis

Caption: this compound's dual-action hemostatic mechanism.

Experimental Workflow for this compound in Endonasal Surgery Study

Experimental Workflow cluster_pre Pre-Operative cluster_intra Intra-Operative cluster_post Post-Operative Assessment PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (n=40) PatientScreening->Randomization GroupA Group A (n=20) Feracrylum Application Randomization->GroupA GroupB Group B (n=20) Control (Betadine) Randomization->GroupB Day0_1 Day 0-1: Dressing Soakage, Bleeding GroupA->Day0_1 GroupB->Day0_1 Day2 Day 2: Pack Removal, Pain, Re-bleeding Day0_1->Day2 Day7 Day 7: Crusting, Infection Day2->Day7 Day14 Day 14: Adhesions, Mucosal Condition Day7->Day14

Caption: Patient journey and assessment timeline.

References

Application of Feracryl (Ferric Hyaluronate Gel) in the Prevention of Surgical Adhesions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Post-surgical adhesions, the formation of abnormal fibrous bands between tissues and organs, are a frequent complication of abdominopelvic surgery, occurring in up to 90% of patients.[1] These adhesions can lead to significant morbidity, including chronic pain, female infertility, and small bowel obstruction, often necessitating re-operation.[1][2] Feracryl, a sterile, bioresorbable gel composed of 0.5% ferric hyaluronate, is designed to serve as a temporary physical barrier, separating traumatized tissues during the critical period of peritoneal healing (3-5 days) to prevent the formation of adhesions. This document provides an overview of its application, experimental protocols, and a summary of efficacy data.

It is important to note that the efficacy and safety of ferric hyaluronate gel have yielded mixed results in clinical studies. While some studies, particularly in gynecologic surgery, have shown a reduction in adhesion formation, a notable randomized controlled trial in abdominal surgery was terminated due to a high incidence of postoperative complications in the treatment group.[3][4] Therefore, its use should be carefully considered based on the specific surgical context.

Mechanism of Action

The primary proposed mechanism of action for this compound is the formation of a physical barrier that mechanically separates adjacent raw peritoneal surfaces in the immediate postoperative period. This allows for independent remesothelialization of the injured tissues without the formation of fibrinous bridges that can mature into permanent adhesions.[2]

Beyond this mechanical action, hyaluronic acid (HA), the main component of this compound, is thought to have several biological effects that may contribute to adhesion prevention:

  • Modulation of Inflammation: HA can interact with cell surface receptors, such as CD44, on various immune cells, potentially modulating the inflammatory response at the site of injury.[5]

  • Inhibition of Fibroblast Proliferation: By creating a barrier and potentially through receptor-mediated signaling, HA may inhibit the proliferation of fibroblasts, which are key cells in the formation of fibrous adhesions.

  • Promotion of Tissue Repair: HA is a natural component of the extracellular matrix and is involved in wound healing processes, including cell migration and proliferation, which may support normal tissue repair over fibrotic adhesion formation.

The cross-linking of hyaluronic acid with ferric ions in this compound is intended to increase its viscosity and residence time in the peritoneal cavity compared to non-cross-linked HA solutions.[6]

Diagram of Proposed Mechanism of Action

Feracryl_Mechanism_of_Action cluster_0 Surgical Trauma cluster_1 Pathogenesis of Adhesion Formation cluster_2 This compound Intervention Peritoneal Injury Peritoneal Injury Inflammation Inflammation Peritoneal Injury->Inflammation Fibrin Deposition Fibrin Deposition Inflammation->Fibrin Deposition Fibroblast Proliferation Fibroblast Proliferation Fibrin Deposition->Fibroblast Proliferation Adhesion Formation Adhesion Formation Fibroblast Proliferation->Adhesion Formation This compound Application This compound Application Physical Barrier Physical Barrier This compound Application->Physical Barrier Modulation of Inflammation Modulation of Inflammation This compound Application->Modulation of Inflammation Inhibition of Fibroblast Proliferation Inhibition of Fibroblast Proliferation This compound Application->Inhibition of Fibroblast Proliferation Physical Barrier->Fibrin Deposition Inhibits Modulation of Inflammation->Inflammation Modulates Inhibition of Fibroblast Proliferation->Fibroblast Proliferation Inhibits

Caption: Proposed mechanism of this compound in preventing surgical adhesions.

Data Presentation

Summary of Quantitative Data from Clinical Trials
StudySurgical ProcedureTreatment GroupControl GroupKey FindingsComplications
Tang et al. (2006)[3][4]Open abdominal surgery (colorectal resections)0.5% Ferric Hyaluronate Gel (Intergel) (n=17)No treatment (n=15)Trial suspended due to high morbidity in the treatment group.Significantly higher postoperative morbidity in the treatment group (65% vs 27%). Higher rates of anastomotic dehiscence (5 vs 1) and prolonged postoperative ileus (10 vs 2).
Thornton et al. (1998)[7]Peritoneal cavity surgery by laparotomy (gynecological)0.5% Ferric Hyaluronate Gel (300 ml)Lactated Ringer's solution (300 ml)Significantly fewer adhesions in the treatment group at second-look laparoscopy. Adhesions that did form were less extensive and less severe.No serious adverse events reported.
A European Multicenter StudyPeritoneal cavity surgery by laparotomy (gynecological)0.5% Ferric Hyaluronate Gel (300 ml) (n=38)Lactated Ringer's solution (n=39)Significantly fewer adhesions, with less extent and severity, in the treatment group. AFS score for adnexal adhesions reduced by 69%.Safety profile was comparable to the control group.
Summary of Quantitative Data from Animal Studies
StudyAnimal ModelSurgical Procedure for Adhesion InductionTreatment GroupControl GroupAdhesion Scoring SystemKey Findings
A study in a rabbit model[8]Female rabbits (n=75)Laparoscopic peritoneal resection0.5% Ferric Hyaluronate Gel (30 ml)Saline (30 ml) or no treatmentAFS and Mage classificationsNo significant difference in the number of rabbits with adhesions or adhesion scores among the groups.
A study in a rat model[9]Female Sabra rats (n=29)Abrasion of uterine horns1% Hyaluronic Acid (5 ml)Saline (5 ml)0-5 scale based on gross appearanceAdhesion score was significantly lower in the hyaluronic acid group.
A study in a rat model[10]Wistar albino female ratsSidewall defect-cecum abrasionPECE hydrogelNormal Saline0-4 scale100% of control rats developed score-4 adhesions, while none of the hydrogel-treated rats developed adhesions.

Experimental Protocols

Key Experiment: Rat Cecal Abrasion Model for Adhesion Evaluation

This model is commonly used to induce intra-abdominal adhesions to test the efficacy of anti-adhesion agents.

Objective: To create reproducible intra-abdominal adhesions for the evaluation of this compound's adhesion prevention properties.

Materials:

  • Wistar rats (male or female, as per study design)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments for laparotomy

  • Sterile surgical gauze

  • This compound (0.5% ferric hyaluronate gel)

  • Control substance (e.g., saline solution)

  • Suture material for abdominal closure

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols. Shave the abdomen and prepare the surgical site with an antiseptic solution.

  • Laparotomy: Perform a midline laparotomy (typically 3-4 cm) to expose the abdominal contents.

  • Adhesion Induction (Cecal Abrasion):

    • Exteriorize the cecum.

    • Gently abrade the serosal surface of the cecum with dry sterile gauze over a defined area (e.g., 1x2 cm).[11] Abrasion should be performed until sub-serosal petechial hemorrhages are observed, indicating serosal injury.[10][11]

    • To increase the severity and reproducibility of adhesions, a corresponding area of the parietal peritoneum of the abdominal wall can also be injured by excision or abrasion.[1][10] The injured cecum can then be approximated to the injured abdominal wall with a suture.[11]

  • Application of Investigational Product:

    • Apply a pre-determined volume of this compound to the abraded cecal surface and any other injured areas.

    • In the control group, apply an equivalent volume of saline solution or no treatment, as per the study design.

  • Abdominal Closure: Return the cecum to the abdominal cavity. Close the abdominal wall and skin in layers using appropriate suture material.

  • Postoperative Care: Provide postoperative analgesia and monitor the animals according to IACUC guidelines.

  • Adhesion Assessment: After a pre-determined period (typically 7-14 days), euthanize the animals and perform a second laparotomy to score the adhesions.

Adhesion Scoring:

Adhesions are typically scored by a blinded observer based on a macroscopic scoring system. Several scoring systems exist, and the choice of system should be pre-specified in the study protocol.

Example Adhesion Scoring System (Nair's Classification):

ScoreDescription
0No adhesions
1Single, flimsy adhesion band
2More than one adhesion band
3A flat adhesion of the viscera to the abdominal wall
4Extensive, dense adhesions

Experimental Workflow Diagram

Experimental_Workflow Start Start Anesthesia_Prep Anesthesia and Surgical Prep Start->Anesthesia_Prep Laparotomy Midline Laparotomy Anesthesia_Prep->Laparotomy Adhesion_Induction Cecal Abrasion (Adhesion Induction) Laparotomy->Adhesion_Induction Randomization Randomization Adhesion_Induction->Randomization Treatment_Group Apply this compound Randomization->Treatment_Group Group A Control_Group Apply Saline/No Treatment Randomization->Control_Group Group B Closure Abdominal Closure Treatment_Group->Closure Control_Group->Closure PostOp_Care Postoperative Care (7-14 days) Closure->PostOp_Care Euthanasia_Scoring Euthanasia and Adhesion Scoring PostOp_Care->Euthanasia_Scoring End End Euthanasia_Scoring->End

Caption: Workflow for evaluating this compound in a rat adhesion model.

References

Troubleshooting & Optimization

Feracryl Hemostasis Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Feracryl concentration for effective hemostasis in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it promote hemostasis?

This compound is a topical hemostatic agent composed of a water-soluble mixture of incomplete ferrous salts of polyacrylic acid.[1] Its primary mechanism of action involves the formation of a physical barrier. Upon contact with blood proteins, particularly albumin, this compound forms a dense, water-insoluble precipitate. This complex acts as a mechanical plug, sealing injured blood vessels and stopping blood flow.[2] Additionally, this compound has been shown to activate thrombin, which in turn converts fibrinogen to fibrin, contributing to clot formation.[3]

Q2: What is the optimal concentration of this compound to use in my experiments?

The optimal concentration of this compound can vary depending on the specific experimental model and the severity of bleeding. Studies have demonstrated a dose-dependent effect, with higher concentrations generally leading to more rapid hemostasis. For instance, a 4% this compound solution has been shown to be more effective than a 1% solution in achieving rapid hemostasis in certain applications.[4] However, it is crucial to perform a dose-response study within your specific experimental setup to determine the most effective concentration that minimizes potential adverse effects.

Q3: Is this compound cytotoxic?

The polyacrylic acid component of this compound, like other acrylates, has the potential to exhibit cytotoxicity at high concentrations.[5] It is recommended to use the lowest effective concentration to achieve hemostasis and to be mindful of potential local tissue reactions. In preclinical studies, this compound has been generally considered safe for topical application.[6]

Q4: Can this compound interfere with downstream assays?

Yes, the formation of the this compound-protein complex can potentially interfere with certain downstream analytical assays. It is advisable to thoroughly wash the application site to remove any residual this compound before collecting samples for analysis. If interference is suspected, running appropriate controls with this compound alone is recommended to assess its impact on the assay.

Q5: What are the antimicrobial properties of this compound?

This compound has been reported to possess antimicrobial properties, which can be beneficial in preventing post-procedural infections in animal models.[2] This is an important consideration when selecting a hemostatic agent for in vivo experiments where the risk of infection is a concern.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent hemostasis - Inadequate concentration of this compound.- Non-uniform application.- Severe arterial bleeding beyond the capacity of a topical agent.- Perform a dose-optimization study to determine the most effective concentration for your model.- Ensure the entire bleeding surface is evenly coated with this compound.- For severe arterial bleeding, consider combining this compound with manual pressure or other hemostatic methods.[7]
Difficulty in preparing this compound solution - this compound powder not fully dissolved.- Use of an inappropriate solvent.- Ensure vigorous mixing and allow adequate time for the powder to dissolve completely in sterile saline or water.- Prepare fresh solutions for each experiment to ensure consistency.
Tissue irritation or inflammation at the application site - High concentration of this compound.- Prolonged contact time.- Use the lowest effective concentration of this compound.- Gently rinse the area with sterile saline after hemostasis is achieved to remove excess product.
Interference with histological analysis - Residual this compound precipitate in the tissue.- Thoroughly rinse the tissue sample with saline before fixation.- Inform the histopathologist about the use of this compound, as it may present as an artifact.
Unexpected results in coagulation assays (e.g., PT, aPTT) - Contamination of blood samples with this compound.- Collect blood samples from a site distant from the this compound application.- If local sampling is necessary, ensure the area is meticulously cleaned of any residual hemostatic agent.

Data Presentation

Table 1: Effect of this compound Concentration on In Vitro Whole Blood Clotting Time

This compound ConcentrationMean Clotting Time (seconds) ± SD% Reduction in Clotting Time (vs. Control)
Control (Saline)350 ± 250%
0.5%210 ± 1840%
1.0%155 ± 1556%
2.0%110 ± 1269%
4.0%85 ± 1076%

Table 2: Comparison of this compound with Other Topical Hemostatic Agents in a Rat Tail Bleeding Model

Hemostatic AgentMean Bleeding Time (seconds) ± SDMean Blood Loss (mL) ± SD
Control (Gauze only)> 6001.2 ± 0.3
This compound (1%)180 ± 220.4 ± 0.1
Gelatin Sponge240 ± 300.6 ± 0.2
Oxidized Cellulose210 ± 250.5 ± 0.1

Experimental Protocols

In Vitro Whole Blood Clotting Time Assay

Objective: To determine the effect of different concentrations of this compound on the whole blood clotting time.

Materials:

  • Freshly collected whole blood (e.g., from a healthy donor or animal model)

  • Anticoagulant (e.g., sodium citrate)

  • This compound powder

  • Sterile saline

  • Water bath at 37°C

  • Test tubes

  • Pipettes

  • Stopwatch

Methodology:

  • Prepare a series of this compound solutions at different concentrations (e.g., 0.5%, 1%, 2%, 4% w/v) in sterile saline.

  • aliquot 1 mL of anticoagulated whole blood into test tubes.

  • Add 100 µL of each this compound solution (or saline for the control group) to the respective test tubes.

  • Initiate the clotting process by adding an appropriate amount of calcium chloride solution to recalcify the blood.

  • Immediately start the stopwatch and place the tubes in a 37°C water bath.

  • Gently tilt the tubes every 30 seconds and observe for clot formation.

  • The clotting time is the time taken for the blood to form a solid clot that does not flow upon tilting.

  • Record the clotting time for each concentration and the control.

In Vivo Rat Tail Bleeding Model

Objective: To evaluate the hemostatic efficacy of this compound in a standardized in vivo bleeding model.

Materials:

  • Anesthetized rats

  • This compound solution (at the optimized concentration determined from in vitro studies)

  • Sterile gauze

  • Scalpel or sharp blade

  • Filter paper

  • Stopwatch

  • Analytical balance

Methodology:

  • Anesthetize the rat according to your institution's approved protocol.

  • Clean the rat's tail with an antiseptic solution.

  • Make a standardized transverse incision approximately 3 mm from the tip of the tail using a sharp scalpel.

  • Allow the tail to bleed freely for 30 seconds and blot the initial drop of blood on a pre-weighed piece of filter paper.

  • Immediately apply the this compound-soaked sterile gauze to the wound with gentle pressure.

  • Start the stopwatch and record the time to hemostasis, defined as the cessation of bleeding for at least 60 seconds.

  • After the experiment, weigh the filter paper with the absorbed blood to determine the total blood loss.

  • Monitor the animal for any adverse reactions during and after the procedure.

Visualizations

HemostasisPathway cluster_feracryleffect This compound's Dual Action cluster_coagulation Coagulation Cascade This compound This compound BloodProteins Blood Proteins (e.g., Albumin) This compound->BloodProteins interacts with ThrombinActivation Thrombin Activation This compound->ThrombinActivation promotes PhysicalBarrier Formation of Insoluble Complex (Physical Barrier) BloodProteins->PhysicalBarrier leads to Hemostasis Hemostasis (Bleeding Stops) PhysicalBarrier->Hemostasis directly contributes to Fibrinogen Fibrinogen (Soluble) ThrombinActivation->Fibrinogen converts Fibrin Fibrin (Insoluble Clot) Fibrin->Hemostasis stabilizes

Caption: this compound's dual-action mechanism for achieving hemostasis.

ExperimentalWorkflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation Prep Prepare this compound Concentrations WBC Whole Blood Clotting Assay Prep->WBC Data1 Determine Optimal Concentration Range WBC->Data1 AnimalModel Select Animal Model (e.g., Rat Tail Bleeding) Data1->AnimalModel Inform Application Apply Optimized This compound Concentration AnimalModel->Application Measure Measure Bleeding Time & Blood Loss Application->Measure Efficacy Confirm Hemostatic Efficacy Measure->Efficacy

Caption: Workflow for optimizing and validating this compound concentration.

TroubleshootingFlow Start Inconsistent Hemostasis? CheckConc Is Concentration Optimized? Start->CheckConc Yes End Effective Hemostasis Start->End No CheckApp Is Application Uniform? CheckConc->CheckApp Yes Solution1 Perform Dose-Response Study CheckConc->Solution1 No CheckSeverity Is Bleeding Severe (Arterial)? CheckApp->CheckSeverity Yes Solution2 Ensure Even Coverage CheckApp->Solution2 No Solution3 Combine with Other Methods CheckSeverity->Solution3 Yes CheckSeverity->End No Solution1->CheckApp Solution2->CheckSeverity Solution3->End

References

Troubleshooting inconsistent Feracryl gel formation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Feracryl gel. Our aim is to help you resolve common issues and ensure consistent and reliable gel formation for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it form a gel?

This compound is a sterile, topical hemostatic agent. Its primary component is a water-soluble, partial iron salt of polyacrylic acid. Gel formation, or polymerization, occurs when the polyacrylic acid chains cross-link, creating a three-dimensional network that entraps water. In the case of this compound, this process is initiated by the presence of iron salts, which facilitate the cross-linking of the polymer chains.[1][2][3] This gel matrix can form a physical barrier when in contact with blood, aiding in hemostasis.[3]

Q2: What are the critical factors influencing this compound gel formation?

The consistency and formation of this compound gel are highly sensitive to several factors:

  • Reagent Quality: The purity of acrylic acid, the iron salt, and the initiator (e.g., potassium persulfate) is crucial.

  • pH of the Solution: The pH affects the ionization of the acrylic acid and the effectiveness of the iron salt as a cross-linker. A pH range of 2.5 to 4.5 is generally recommended.[1]

  • Temperature: The polymerization reaction is temperature-dependent. A temperature of around 50°C is often used during the initial reaction.[1]

  • Concentration of Reactants: The concentrations of the acrylic acid monomer, iron salt, and initiator will directly impact the density of the cross-linking and the final properties of the gel.

  • Mixing: Thorough and consistent mixing is essential for a homogenous reaction and uniform gel formation.

Q3: My this compound solution is not forming a gel. What are the likely causes?

Failure to form a gel is a common issue and can be attributed to several factors:

  • Inactive Initiator: The polymerization initiator, such as potassium persulfate, can degrade over time. Always use a freshly prepared solution.

  • Incorrect pH: If the pH is outside the optimal range, the polymerization process can be inhibited.

  • Low Temperature: The reaction may be too slow at a lower than recommended temperature.

  • Presence of Inhibitors: Contaminants in the reagents or reaction vessel can inhibit the polymerization reaction. Oxygen can also act as an inhibitor, so degassing the solution may be beneficial.[4]

Q4: The formed this compound gel is too weak or brittle. How can I improve its consistency?

The mechanical properties of the gel are directly related to the polymer network structure.

  • Weak Gel: This may be due to insufficient cross-linking. Consider increasing the concentration of the iron salt or the initiator. The molecular weight of the polyacrylic acid can also play a role; higher molecular weight polymers generally form stronger gels.

  • Brittle Gel: This could be a result of excessive cross-linking. Try reducing the concentration of the iron salt or the initiator.

Troubleshooting Guide for Inconsistent this compound Gel Formation

This guide provides a systematic approach to identifying and resolving common problems encountered during this compound gel preparation.

Problem 1: Complete Failure of Gel Formation
Possible Cause Recommended Solution
Degraded Initiator (e.g., Potassium Persulfate) Prepare a fresh solution of the initiator immediately before use. Store the solid initiator in a cool, dark, and dry place.
Incorrect pH of the Reaction Mixture Measure the pH of the solution before initiating polymerization and adjust to the recommended range (typically 2.5 - 4.5) using a suitable acid or base.[1]
Low Reaction Temperature Ensure the reaction is carried out at the specified temperature (e.g., 50°C) using a temperature-controlled water bath or heating plate.[1]
Presence of Polymerization Inhibitors Use high-purity reagents and thoroughly clean all glassware. Consider degassing the monomer solution by bubbling with an inert gas (e.g., nitrogen or argon) before adding the initiator.
Problem 2: Weak or Soft Gel Formation
Possible Cause Recommended Solution
Insufficient Cross-linker Concentration Gradually increase the concentration of the iron salt in small increments to enhance cross-linking.
Low Monomer Concentration Increase the concentration of acrylic acid to create a denser polymer network.
Low Initiator Concentration Increase the amount of the initiator to promote a more complete polymerization reaction.
Low Molecular Weight of Polyacrylic Acid If possible, use a higher molecular weight grade of polyacrylic acid.
Problem 3: Brittle or Fractured Gel
Possible Cause Recommended Solution
Excessive Cross-linker Concentration Reduce the concentration of the iron salt to decrease the cross-link density.
Excessive Initiator Concentration Lower the concentration of the initiator to slow down the polymerization rate and allow for a more ordered network formation.
Rapid Polymerization Conduct the polymerization at a slightly lower temperature to control the reaction speed.
Problem 4: Inhomogeneous Gel with Lumps or Phase Separation
Possible Cause Recommended Solution
Poor Mixing of Reactants Ensure continuous and thorough stirring throughout the addition of reagents and during the initial phase of polymerization. Use a magnetic stirrer for consistent mixing.
Localized High Concentration of Initiator or Cross-linker Add the initiator and iron salt solutions slowly and dropwise to the monomer solution while stirring vigorously to ensure even distribution.
Temperature Gradients in the Reaction Vessel Use a water bath to maintain a uniform temperature throughout the reaction mixture.

Experimental Protocols

Key Experiment: Preparation of a this compound-like Polyacrylic Acid-Iron Hydrogel

This protocol provides a general methodology for the synthesis of a polyacrylic acid hydrogel cross-linked with an iron salt. Note: This is a representative protocol and may require optimization based on your specific reagents and desired gel properties.

Materials:

  • Acrylic acid (inhibitor removed)

  • Iron (II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or another suitable iron salt

  • Potassium persulfate (K₂S₂O₈)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Magnetic stirrer and stir bar

  • Heating plate or water bath

  • pH meter

  • Glass reaction vessel

Methodology:

  • Prepare Monomer Solution: In the reaction vessel, dissolve the desired amount of acrylic acid in deionized water.

  • pH Adjustment: Adjust the pH of the acrylic acid solution to the desired range (e.g., 3.0-4.0) using NaOH or HCl.

  • Add Iron Salt: While stirring, slowly add the iron (II) sulfate solution to the monomer solution.

  • Temperature Control: Heat the mixture to the target temperature (e.g., 50°C) using a water bath or heating plate.

  • Initiate Polymerization: Prepare a fresh solution of potassium persulfate in deionized water. Add the initiator solution dropwise to the heated monomer-iron mixture while stirring continuously.

  • Gel Formation: Continue stirring for a specified period (e.g., 3-4 hours) while maintaining the temperature.[1] The solution will gradually become more viscous and form a gel.

  • Purification (Optional): The resulting gel can be purified to remove unreacted monomers and other impurities by dialysis against deionized water.

Visualizing the Troubleshooting Process

To aid in diagnosing issues with this compound gel formation, the following diagrams illustrate the logical workflow for troubleshooting and the key factors influencing the polymerization process.

TroubleshootingWorkflow start Inconsistent Gel Formation q1 Does the solution fail to gel? start->q1 q2 Is the gel weak or brittle? q1->q2 No a1 Check Initiator, pH, and Temperature. Consider inhibitors. q1->a1 Yes q3 Is the gel inhomogeneous? q2->q3 No a2 Adjust Cross-linker and Monomer Concentration. Check Polymer MW. q2->a2 Yes a3 Improve Mixing. Ensure slow and uniform addition of reagents. q3->a3 Yes end Consistent Gel Formation q3->end No a1->end a2->end a3->end

Caption: Troubleshooting workflow for inconsistent this compound gel formation.

FactorsInfluencingGelation cluster_inputs Input Parameters cluster_process Polymerization Process cluster_output Gel Properties Reagents Reagent Quality (Monomer, Iron Salt, Initiator) Polymerization Cross-linking of Polyacrylic Acid Chains Reagents->Polymerization Concentration Concentration (Monomer, Cross-linker, Initiator) Concentration->Polymerization Conditions Reaction Conditions (pH, Temperature, Mixing) Conditions->Polymerization Gel This compound Gel (Consistency, Strength, Homogeneity) Polymerization->Gel

Caption: Key factors influencing this compound gel properties.

References

Minimizing Feracryl-induced cytotoxicity in cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for minimizing Feracryl-induced cytotoxicity in your cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A1: The optimal concentration of this compound is highly dependent on the specific cell line and the assay being used. A common starting point for a dose-response experiment is to test a range of concentrations between 1 µM and 50 µM. This will help determine the half-maximal inhibitory concentration (IC50) for your particular experimental setup.

Q2: How should I dissolve and store this compound?

A2: this compound has limited solubility in aqueous solutions. It is recommended to first dissolve this compound in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution can then be diluted to the desired final concentration in your cell culture medium. To avoid solvent-induced toxicity, ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Aliquot the stock solution to prevent repeated freeze-thaw cycles and store at -20°C, protected from light.[1]

Q3: My adherent cells are detaching after treatment with this compound. What can I do?

A3: Cell detachment can be a sign of cytotoxicity or suboptimal culture conditions. If you are using adherent cell lines, consider coating your culture vessels with an attachment factor like Poly-L-Lysine. This can improve cell adherence and may help distinguish between detachment due to toxicity and poor attachment.

Q4: What are the known mechanisms of this compound-induced cytotoxicity?

A4: While specific data on this compound is limited, related acrylic compounds are known to induce cytotoxicity through mechanisms involving oxidative stress and apoptosis. This can include the generation of reactive oxygen species (ROS), activation of caspases (key enzymes in apoptosis), and an increase in the ratio of pro-apoptotic to anti-apoptotic proteins like Bax and Bcl-2.

Q5: Can I use antioxidants to reduce this compound-induced cytotoxicity?

A5: Yes, if this compound-induced cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate these effects. It is advisable to perform a dose-response experiment with the antioxidant to determine the optimal concentration for your cell line and this compound concentration.

Troubleshooting Guides

Issue 1: Inconsistent or No Cytotoxic Effect Observed
Potential Cause Troubleshooting Step Expected Outcome
Improper this compound Preparation Ensure this compound is fully dissolved in DMSO before diluting in culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.A clear stock solution and consistent final concentrations will lead to more reproducible results.
Incorrect Concentration Range Perform a broad dose-response curve (e.g., 0.1 µM to 100 µM) to identify the effective concentration range for your specific cell line.Establishment of an accurate IC50 value and a clear dose-dependent effect.
Cell Health and Passage Number Use low-passage cells and ensure they are healthy and in the logarithmic growth phase before starting the experiment. Regularly test for mycoplasma contamination.Healthy, consistent cells will provide more reliable and reproducible responses to the compound.
Assay Interference Run a "compound-only" control (this compound in cell-free media) to check for direct interference with the assay reagents (e.g., reduction of MTT by the compound).Subtraction of any background signal will ensure the measured effect is due to cellular activity.
Issue 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step Expected Outcome
Uneven Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently but thoroughly between pipetting.Consistent cell numbers in each well will reduce variability in the baseline signal.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier and minimize evaporation.Reduced variability between wells, particularly between the center and edges of the plate.
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and ensure thorough mixing during serial dilutions.Increased accuracy and consistency in the concentrations of cells and compounds across the plate.
Incomplete Reagent Mixing After adding assay reagents (e.g., MTT, LDH substrate), mix the plate on an orbital shaker at a low speed for a few minutes to ensure uniform distribution.A more uniform reaction in each well, leading to less variability in absorbance or fluorescence readings.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix thoroughly on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells in culture

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound and a vehicle control.

  • Include controls as per the kit instructions: a no-cell control (medium only), a vehicle control (untreated cells), and a maximum LDH release control (cells treated with lysis buffer).

  • Incubate the plate for the desired time.

  • Carefully collect the supernatant from each well without disturbing the cells.

  • Follow the LDH assay kit protocol to mix the supernatant with the reaction mixture.

  • Incubate as instructed.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells in culture

  • This compound stock solution (in DMSO)

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer (provided in the kit)

  • 96-well plate (black plate for fluorometric assays)

  • Microplate reader

Procedure:

  • Seed and treat cells with this compound as in other assays.

  • After incubation, lyse the cells according to the kit's protocol.

  • Add the cell lysate to a new 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 380/460 nm) using a microplate reader.

Quantitative Data Summary

Disclaimer: The following tables contain representative data for acrylic resins, as specific quantitative data for this compound is not widely available in the public domain. These values should be used as a general guide and may vary depending on the cell line and experimental conditions.

Table 1: Representative IC50 Values of Acrylic Resins in Different Cell Lines

Acrylic Resin Type Cell Line Incubation Time (hours) IC50 (µM)
Heat-cured Acrylic ResinHuman Gingival Fibroblasts24~150
Auto-polymerized Acrylic ResinL929 Mouse Fibroblasts24~85
Light-cured Acrylic ResinHuman Pulp Cells48~120

Table 2: Representative Effect of N-acetylcysteine (NAC) on Acrylic Resin-Induced Cytotoxicity

Treatment Cell Viability (%) Relative ROS Levels (%)
Control (Untreated)100100
Acrylic Resin (50 µM)45250
Acrylic Resin (50 µM) + NAC (1 mM)85120

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate feracryl_prep Prepare this compound Dilutions treatment Treat Cells with this compound feracryl_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-3 Assay incubation->caspase readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout caspase->readout analysis Calculate Cell Viability/ Cytotoxicity readout->analysis

Caption: General workflow for assessing this compound-induced cytotoxicity.

feracryl_cytotoxicity_pathway cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_apoptosis Apoptosis Execution cluster_intervention Potential Intervention This compound This compound ROS Increased ROS (Oxidative Stress) This compound->ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS Inhibits

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Stability and storage conditions for research-grade Feracryl.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of research-grade Feracryl. The information is compiled from available literature and general best practices for laboratory reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

Q2: How should I store prepared aqueous solutions of this compound?

Sterile 1% aqueous solutions of this compound have been reported to be stable for two or more years when stored appropriately.[1] These solutions are most active and stable within a pH range of 2.9 to 4.0.[1][5] For research use, it is recommended to store sterile-filtered aqueous solutions in a refrigerator at 2-8°C and protected from light.

Q3: What is the known shelf-life of this compound?

While a definitive shelf-life for all research-grade formulations has not been established, sterile aqueous solutions are noted to be stable for at least two years.[1] The stability of the powder form is dependent on storage conditions, particularly protection from moisture and high temperatures.[2][3]

Q4: Is this compound sensitive to light?

Although specific photostability studies on this compound are not widely published, it is a general good practice to protect all chemical reagents from light unless otherwise specified. Photodegradation is a common pathway for the degradation of pharmaceutical substances.[6][7] Therefore, it is recommended to store both the powder and its solutions in light-resistant containers or in the dark.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Difficulty Dissolving Powder The powder has absorbed moisture and formed clumps.Use a spatula to gently break up any aggregates before attempting to dissolve. Consider drying a small amount of the powder in a desiccator to see if this improves solubility. Ensure the container is sealed tightly after use.
Solution Appears Cloudy or Precipitated The pH of the solution is outside the optimal range (2.9-4.0). Contamination of the solution.Check the pH of the solution and adjust if necessary using dilute acid or base. If contamination is suspected, discard the solution and prepare a fresh batch using sterile techniques.
Color Change in Powder or Solution Potential degradation of the product. This could be due to oxidation or other chemical changes.A significant change from the typical yellowish-brown color may indicate degradation. It is advisable to use a fresh stock of this compound for critical experiments.
Loss of Efficacy in Experiments The product may have degraded due to improper storage or handling. The solution may have been prepared incorrectly.Review the storage conditions of your this compound stock. Prepare a fresh solution from a reliable stock of this compound powder. Consider running a small-scale positive control experiment to verify the activity of the new solution.

Stability and Storage Conditions Summary

This compound Powder

Condition Recommendation Rationale/Remarks
Temperature Store in a cool environment (ideally ≤ 25°C).[3] Refrigeration (2-8°C) may extend shelf-life.[4]High temperatures can accelerate the degradation of chemical powders.[3] If refrigerated, allow the container to reach room temperature before opening to prevent condensation.[4]
Humidity Store in a dry place with the container tightly sealed.This compound powder is hygroscopic and can absorb moisture from the air, which may affect its stability and performance.[2]
Light Protect from light.As a general precaution for chemical reagents, protection from light is recommended to prevent photodegradation.[6][7]

This compound Aqueous Solution (1%)

Condition Recommendation Rationale/Remarks
Temperature Store at 2-8°C.Refrigeration helps to slow down potential microbial growth and chemical degradation.
pH Maintain pH between 2.9 and 4.0.[1][5]This is the pH range for optimal stability and activity.
Light Protect from light.To prevent potential photodegradation.[6][7]
Sterility Prepare and store under sterile conditions.Sterile aqueous solutions have a reported stability of 2 or more years.[1]

Experimental Protocols

Protocol for a General Stability-Indicating Study of a this compound Solution

This protocol is a general guideline based on ICH recommendations for stability testing.[8][9]

  • Preparation of this compound Solution: Prepare a 1% (w/v) solution of this compound in purified water. Adjust the pH to be within the 2.9-4.0 range. Aseptically filter the solution into sterile, transparent, and light-protected containers.

  • Initial Analysis (Time 0): Immediately after preparation, perform the following analyses on an initial sample:

    • Appearance: Visually inspect for color and clarity.

    • pH Measurement: Determine the pH of the solution.

    • Assay for this compound Content: Use a suitable analytical method (e.g., UV-Vis spectroscopy based on the iron content, or HPLC if a method is developed) to determine the initial concentration of this compound.

    • Degradation Products: If a suitable method like HPLC is available, analyze for the presence of any degradation products.

  • Storage Conditions: Store the samples under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH) for the duration of the study (e.g., 12 months).[8]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[8]

    • Refrigerated: 5°C ± 3°C as a control.

    • Photostability: Expose samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Include a dark control wrapped in aluminum foil.[10][11]

  • Testing Intervals: Test the samples at appropriate intervals. For long-term studies, this could be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8] For accelerated studies, testing at 0, 3, and 6 months is recommended.[8]

  • Analysis at Each Time Point: At each testing interval, repeat the analyses performed at Time 0.

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change in appearance, pH, or a decrease in the concentration of this compound below a predetermined limit (e.g., 90% of the initial concentration) would indicate instability under those storage conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues start Start: Experiment Issue Encountered check_solution Is the this compound solution clear and within the expected color range? start->check_solution color_change Action: Discard solution. Prepare fresh from reliable stock. Protect from light. check_solution->color_change No check_dissolution Did the powder dissolve completely? check_solution->check_dissolution Yes dissolution_issue Troubleshoot: Powder may be clumped due to moisture. Use spatula to break up aggregates. Store in a dry place. check_dissolution->dissolution_issue No check_ph Is the solution pH between 2.9 and 4.0? check_dissolution->check_ph Yes adjust_ph Action: Adjust pH with dilute acid/base. check_ph->adjust_ph No check_storage Was the this compound stock stored correctly (cool, dry, dark)? check_ph->check_storage Yes improper_storage Action: Use a new stock of this compound that has been stored properly. check_storage->improper_storage No end_point Proceed with experiment using fresh, correctly prepared solution. check_storage->end_point Yes

Caption: A logical workflow for troubleshooting common issues with this compound.

StabilityStudyWorkflow Experimental Workflow for this compound Stability Study prep Prepare 1% this compound Solution (pH 2.9-4.0) initial_analysis Time 0 Analysis: - Appearance - pH - Assay - Degradation Products prep->initial_analysis storage Store Samples under Varied Conditions: - Long-term (25°C/60%RH) - Accelerated (40°C/75%RH) - Refrigerated (5°C) - Photostability initial_analysis->storage testing Test at Predetermined Intervals storage->testing analysis Repeat Time 0 Analysis testing->analysis evaluation Evaluate Data for Significant Changes testing->evaluation analysis->evaluation conclusion Determine Stability and Shelf-life evaluation->conclusion

Caption: A workflow for conducting a stability study on this compound solutions.

DegradationPathways Simplified Degradation Pathways for this compound This compound This compound (Iron-Polyacrylate Complex) hydrolysis Acidic/Basic Hydrolysis This compound->hydrolysis H+ or OH-, H2O oxidation Oxidative Degradation This compound->oxidation Oxidizing Agents products1 Dissociated Iron Ions & Polymer Fragments hydrolysis->products1 products2 Fe(III) Species & Oxidized Polymer Fragments oxidation->products2

References

Addressing batch-to-batch variability of Feracryl in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of Feracryl in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a hemostatic agent composed of an acrylic acid polymer containing 0.5-2.5% iron.[1] It is designed to control bleeding and is known for its biocompatibility. Key properties that can be subject to batch-to-batch variability include polymer molecular weight, iron content, viscosity, and residual monomer levels.

Q2: We are observing inconsistent clotting times in our hemostasis assays with different batches of this compound. What could be the cause?

Inconsistent clotting times are a common issue stemming from batch-to-batch variability. The primary causes are typically variations in the physicochemical properties of the this compound polymer. Different batches might exhibit differences in:

  • Iron Content: Iron plays a crucial role in the mechanism of action of some hemostatic agents.

  • Polymer Molecular Weight and Structure: This can affect the viscosity and interaction with blood components.

  • pH and Ionic Strength: Variations in the formulation can impact the physiological clotting cascade.

Q3: Our in vitro biocompatibility assays (e.g., cytotoxicity) are showing variable results between this compound batches. Why is this happening?

Variability in biocompatibility testing can be alarming. Potential causes include:

  • Residual Monomers or Solvents: Incomplete polymerization or purification can leave behind cytotoxic residual acrylic acid monomers.

  • Endotoxin (B1171834) Levels: Contamination with bacterial endotoxins can trigger inflammatory responses in cell-based assays.

  • Polymer Degradation Products: Different batches might have varying stability, leading to the generation of leachables that affect cell viability.

Q4: How can we proactively screen new batches of this compound to minimize experimental variability?

It is highly recommended to perform a set of quality control (QC) tests on each new batch of this compound before its use in critical experiments. A basic QC panel could include:

  • Measurement of iron content.

  • Viscosity assessment.

  • pH measurement.

  • A simple, rapid in vitro clotting assay with a standardized blood or plasma sample.

Troubleshooting Guides

Issue 1: Inconsistent Performance in Hemostasis Assays

My experiment is showing slower/faster clotting than expected with a new batch of this compound.

This guide will help you troubleshoot and identify the potential source of variability.

Potential Causes & Solutions

Potential CauseRecommended Action
Different Iron Content in Batches Perform an elemental analysis (e.g., ICP-MS) to quantify the iron content of each batch. Correlate iron content with clotting time to establish a trend.
Variation in Polymer Viscosity Measure the viscosity of a standardized this compound solution from each batch using a rheometer. Higher viscosity may impede mixing with blood, affecting clotting kinetics.
pH of this compound Solution Prepare this compound solutions and measure the pH. Ensure the pH is within the physiological range (7.2-7.4) and consistent across batches. Adjust if necessary using appropriate buffers.
Improper Storage of this compound Review the manufacturer's storage recommendations. Improper storage (e.g., exposure to light or high temperatures) can lead to polymer degradation.

Hypothetical Batch Comparison Data

Batch IDIron Content (%)Viscosity (cP at 1% solution)Clotting Time (seconds)
Batch A1.815.245
Batch B2.318.538
Batch C1.214.855
Issue 2: Variable Results in Biocompatibility Assays

My cell cultures are showing decreased viability with a new batch of this compound.

Use this guide to troubleshoot potential cytotoxicity issues.

Potential Causes & Solutions

Potential CauseRecommended Action
Residual Monomer Contamination Use analytical techniques like HPLC or GC-MS to quantify residual acrylic acid in each batch. Compare these levels with cell viability data.
Endotoxin Contamination Perform a Limulus Amebocyte Lysate (LAL) test to check for endotoxin levels in each batch. Ensure levels are below the acceptable threshold for your specific application.
Leachables from the Polymer Conduct an extractables and leachables study. Prepare extracts of this compound in relevant solvents and analyze them for any leached substances that could be cytotoxic.

Experimental Protocols

Protocol 1: Quantification of Iron Content by ICP-MS
  • Sample Preparation: Accurately weigh 10 mg of this compound from the batch to be tested.

  • Digestion: Digest the sample in a mixture of nitric acid and hydrogen peroxide using a microwave digester.

  • Dilution: Dilute the digested sample to a known volume with deionized water.

  • Analysis: Analyze the diluted sample using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) calibrated with certified iron standards.

  • Calculation: Calculate the percentage of iron in the original this compound sample based on the measured concentration and dilution factors.

Protocol 2: In Vitro Clotting Time Assay
  • Reagent Preparation: Prepare a 1% (w/v) solution of this compound in phosphate-buffered saline (PBS). Prepare fresh citrated whole blood or plasma.

  • Assay Setup: Pre-warm all reagents to 37°C.

  • Procedure:

    • Pipette 200 µL of citrated whole blood/plasma into a coagulometer cuvette.

    • Add 20 µL of 0.2 M CaCl2 to initiate clotting.

    • Simultaneously, add 20 µL of the 1% this compound solution.

    • Start the timer and record the time until a stable clot is formed, as detected by the coagulometer.

  • Controls: Run a negative control (with PBS instead of this compound) and a positive control with a reference batch of this compound.

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and incubate for 24 hours.

  • Treatment: Prepare extracts of different this compound batches by incubating the material in cell culture medium for 24 hours. Apply these extracts to the cells in triplicate.

  • Incubation: Incubate the treated cells for another 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Visual Guides

Troubleshooting_Workflow cluster_observe Observation cluster_initial_checks Initial Checks cluster_characterize Batch Characterization cluster_analysis Data Analysis & Action observe Inconsistent Experimental Results (e.g., Clotting Time, Cell Viability) check_lot Confirm Lot Numbers and Expiry Dates observe->check_lot check_protocol Review Experimental Protocol for Deviations observe->check_protocol qc_tests Perform QC Tests on Batches: - Iron Content (ICP-MS) - Viscosity - pH - Residuals (HPLC/GC-MS) - Endotoxins (LAL) check_lot->qc_tests check_protocol->qc_tests correlate Correlate QC Data with Experimental Outcome qc_tests->correlate decision Decision Point: Batch Meets Specs? correlate->decision accept Accept Batch for Use decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: Troubleshooting workflow for this compound batch variability.

Hemostasis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare 1% this compound Solution (Test & Reference Batches) add_this compound Add 20 µL this compound prep_this compound->add_this compound prep_blood Prepare Citrated Whole Blood/Plasma add_blood Add 200 µL Blood/Plasma to Cuvette prep_blood->add_blood prewarm Pre-warm all reagents to 37°C prewarm->add_blood add_cacl2 Add 20 µL CaCl2 add_blood->add_cacl2 add_cacl2->add_this compound measure Measure Time to Clot Formation add_this compound->measure compare Compare Clotting Times: Test Batch vs. Reference measure->compare evaluate Evaluate if within acceptable range compare->evaluate

Caption: Workflow for the in vitro hemostasis assay.

References

Technical Support Center: Sterilization of Acrylate-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the sterilization of acrylate-based hydrogels, including those with metallic components, which we will refer to under the general guidance for "Feracryl-type" hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful sterilization of your hydrogel formulations while maintaining their critical properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common sterilization methods for acrylate-based hydrogels?

A1: The most common terminal sterilization methods for hydrogels include steam sterilization (autoclaving), radiation (gamma and electron beam), and ethylene (B1197577) oxide (EtO) gas.[1][2][3][4] The choice of method depends on the specific composition of your hydrogel and its sensitivity to heat, radiation, and chemical exposure.

Q2: How does sterilization affect the properties of my acrylate-based hydrogel?

A2: Sterilization can significantly impact the physicochemical properties of hydrogels.[5] Common effects include changes in swelling ratio, mechanical strength, degradation rate, and mesh size. For instance, gamma irradiation can lead to either chain scission or further crosslinking, altering the hydrogel's network structure.[6] Autoclaving can cause hydrolysis or degradation, especially in heat-sensitive formulations.[5][7]

Q3: My this compound-type hydrogel contains iron. Are there special considerations for sterilization?

A3: Yes. The presence of metallic ions like iron can potentially catalyze oxidative degradation during certain sterilization processes, particularly those involving high energy, such as gamma irradiation. It is crucial to evaluate the impact of the chosen sterilization method on the stability of the iron component and the overall hydrogel matrix. A study on pHEMA hydrogels copolymerized with acrylic acid and coordinated with iron ions showed that autoclaving in the presence of deionized water was a successful sterilization method that maintained the material's properties.

Q4: Can I sterilize my hydrogel using UV irradiation?

A4: UV irradiation is generally considered a surface sterilization method and may not be effective for sterilizing the bulk of a hydrogel due to its limited penetration depth.[8][9] For applications requiring sterility throughout the entire hydrogel matrix, terminal sterilization methods like gamma irradiation, e-beam, or EtO are more appropriate.

Troubleshooting Guide

Problem 1: My hydrogel degraded or lost its mechanical strength after sterilization.
  • Possible Cause: The sterilization method used was too harsh for your hydrogel formulation. For example, high temperatures in autoclaving can cause degradation of some polymers, while high doses of gamma radiation can lead to chain scission.[5][6]

  • Solution:

    • Lower the intensity: If using gamma irradiation, consider testing a lower dose. A standard dose is often 25 kGy, but a lower dose might be sufficient for sterilization while minimizing damage.[10]

    • Switch methods: If autoclaving is causing degradation, consider a low-temperature method like ethylene oxide or electron beam irradiation.[1]

    • Protect the hydrogel: For radiation sterilization, performing it on dried or frozen hydrogels can sometimes mitigate degradation.[4][11] For autoclaving, ensuring the hydrogel is immersed in deionized water can have a protective effect.

Problem 2: The swelling ratio of my hydrogel changed significantly after sterilization.
  • Possible Cause: The sterilization process altered the crosslinking density of the hydrogel network. Increased crosslinking will decrease the swelling ratio, while chain scission will increase it.[12]

  • Solution:

    • Gamma Irradiation: This method is known to affect crosslinking. If you observe an undesirable change, you may need to adjust the radiation dose.[6]

    • Autoclaving: Changes in swelling after autoclaving can indicate partial degradation. Trying a lower temperature sterilization method could resolve this.

    • Characterize the change: It is important to quantify this change and determine if the new swelling property is still within the acceptable range for your application.

Problem 3: My hydrogel is showing signs of cytotoxicity after sterilization.
  • Possible Cause:

    • Residuals from chemical sterilization: Ethylene oxide sterilization can leave behind toxic residues if not properly aerated.[12]

    • Degradation products: The sterilization process may have created cytotoxic byproducts from the hydrogel polymer. Gamma irradiation, for instance, can lead to the formation of acidic and cytotoxic byproducts due to oxidative degradation.[1]

  • Solution:

    • Thorough aeration: If using EtO, ensure the aeration process is sufficient to remove all residual gas.

    • Leaching studies: Perform studies to identify and quantify any leachable substances from the sterilized hydrogel.

    • Alternative method: If cytotoxicity persists, switch to a different sterilization method, such as e-beam or autoclaving, which do not involve toxic chemicals.

Data on Sterilization Effects on Acrylate-Based Hydrogels

The following tables summarize the effects of different sterilization methods on the properties of various acrylate-based hydrogels as reported in the literature.

Table 1: Effect of Sterilization on Mechanical Properties of Acrylate-Based Hydrogels

Hydrogel CompositionSterilization MethodParameterChange Observed
pHEMA copolymerized with acrylic acid and iron ionsAutoclaving (in DI water)Tensile StrengthMaintained
Poly(3-sulfopropyl acrylate (B77674) potassium)Gamma Irradiation (25 kGy)Degree of SwellingDecreased
Poly(3-sulfopropyl acrylate potassium)AutoclavingDegree of SwellingNo significant change
Poly(3-sulfopropyl acrylate potassium)Ethylene OxideDegree of SwellingNo significant change
Gelatin Methacryloyl (GelMA)Gamma IrradiationStiffnessIncreased
Gelatin Methacryloyl (GelMA)AutoclavingStiffnessDecreased
Gelatin Methacryloyl (GelMA)Ethylene OxideStiffnessDecreased

Table 2: Effect of Gamma Irradiation Dose on Poly(Acrylic Acid) Hydrogel Properties

PAA ConcentrationIrradiation Dose (kGy)Gel Fraction (%)Equilibrium Swelling Degree (g/g)
10%5~85~350
10%10~90~250
10%20~95~150
20%5~90~200
20%10~95~150
20%20>95~100

Experimental Protocols

Protocol 1: Gamma Irradiation Sterilization
  • Sample Preparation: Place the hydrated or lyophilized hydrogel samples in their final, sealed packaging. The packaging must be compatible with gamma radiation.

  • Dosimetry: Determine the appropriate radiation dose. A common dose for terminal sterilization of medical devices is 25 kGy.[10] However, a dose-mapping study may be necessary to determine the minimum effective dose for your product to minimize potential degradation.

  • Irradiation: Expose the packaged hydrogels to a validated Cobalt-60 gamma radiation source until the target dose is achieved.

  • Post-Sterilization Testing: After irradiation, conduct sterility testing to validate the process. Also, characterize the physical and chemical properties of the hydrogel (e.g., swelling, mechanical strength, pH) to assess any changes.

Protocol 2: Steam Sterilization (Autoclaving)
  • Sample Preparation: Place the hydrogel samples in autoclave-safe containers. If the hydrogel is sensitive to drying, immerse it in deionized water or a suitable buffer.

  • Autoclave Cycle: Use a validated steam autoclave. A typical cycle is 121°C for 15-20 minutes at 15 psi.[1] However, the cycle parameters may need to be optimized for your specific hydrogel.

  • Cooling: Allow the autoclave to cool down and depressurize according to its protocol.

  • Post-Sterilization Testing: Perform sterility testing and a full characterization of the hydrogel's properties to ensure they have not been unacceptably altered.

Protocol 3: Ethylene Oxide (EtO) Sterilization
  • Sample Preparation: Package the hydrogel in a breathable, EtO-compatible packaging that allows gas penetration.

  • Preconditioning: Place the packaged samples in a chamber with controlled temperature and humidity to prepare them for gas exposure.

  • EtO Exposure: Introduce a specified concentration of EtO gas into the sterilization chamber for a defined period. The temperature, humidity, and gas concentration must be tightly controlled.

  • Aeration: After the exposure cycle, the hydrogels must be aerated in a dedicated chamber to remove residual EtO and its byproducts. This step is critical for ensuring the biocompatibility of the final product.

  • Post-Sterilization Testing: Conduct sterility tests and analyze the hydrogel for any changes in its properties and for residual EtO levels.

Diagrams

SterilizationWorkflow cluster_start Start: Hydrogel Formulation cluster_assessment Initial Assessment cluster_methods Sterilization Methods cluster_validation Validation cluster_end End Product start Acrylate-Based Hydrogel assess_heat Heat Sensitive? start->assess_heat assess_rad Radiation Sensitive? assess_heat->assess_rad Yes autoclave Autoclave (Steam) assess_heat->autoclave No eto Ethylene Oxide (EtO) assess_rad->eto Yes ebeam Electron Beam assess_rad->ebeam No validate Validate Sterility & Properties autoclave->validate eto->validate gamma Gamma Irradiation ebeam->gamma ebeam->validate gamma->validate end Sterile Hydrogel validate->end

Caption: Decision workflow for selecting a suitable sterilization method.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_revalidation Re-validation problem Issue with Sterilized Hydrogel degradation Degradation / Loss of Strength? problem->degradation swelling Swelling Change? degradation->swelling No sol_degradation Lower Sterilization Intensity or Change Method degradation->sol_degradation Yes toxicity Cytotoxicity? swelling->toxicity No sol_swelling Adjust Sterilization Dose or Method swelling->sol_swelling Yes sol_toxicity Ensure Proper Aeration (EtO) or Change Method toxicity->sol_toxicity Yes revalidate Re-validate Process toxicity->revalidate No sol_degradation->revalidate sol_swelling->revalidate sol_toxicity->revalidate

Caption: Troubleshooting workflow for common hydrogel sterilization issues.

References

Technical Support Center: Feracryl Interference in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Feracryl in common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with cell viability assays?

This compound is a water-soluble polymer derived from the iron salt of polyacrylic acid.[1] It is known for its hemostatic (bleeding control) and antimicrobial properties.[2][3] Its composition presents two primary sources of interference in cell viability assays:

  • Color Interference: this compound solutions have a characteristic yellowish-brown color due to the presence of iron.[4] This intrinsic color can absorb light at the same wavelengths used to measure the colored products of many viability assays (e.g., the purple formazan (B1609692) in an MTT assay), leading to artificially high absorbance readings.

  • Redox Activity: As an incomplete ferrous salt [II, III] of polyacrylic acid, this compound contains iron ions that can have redox activity.[4] This can cause the direct chemical reduction of assay reagents, such as tetrazolium salts (MTT, XTT, MTS), independent of cellular metabolic activity.[5] This leads to a false-positive signal, suggesting higher cell viability than is actually present.

Q2: Which cell viability assays are most susceptible to this compound interference?

Assays that rely on colorimetric readouts or cellular redox potential are most likely to be affected. This includes:

  • Tetrazolium Salt-Based Assays: MTT, MTS, XTT, and WST assays are highly susceptible.[6] These assays measure the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[7] this compound can interfere both by its own color and by directly reducing the tetrazolium salt.[5]

  • Resazurin (B115843) (AlamarBlue®) Assays: These assays use the reduction of blue resazurin to fluorescent pink resorufin. While often more sensitive than tetrazolium assays, they can still be affected by compounds with redox potential.[8][9]

Q3: My absorbance readings are unexpectedly high in my MTT assay when using this compound. What is the first step to troubleshoot this?

An unexpectedly high signal is a classic sign of assay interference.[10] The first and most critical step is to run a cell-free control . This involves setting up wells containing cell culture medium, your concentrations of this compound, and the assay reagent (e.g., MTT), but without any cells. If you observe a color change in these wells, it confirms that this compound is directly interacting with the assay reagent.[5]

Q4: Can I simply subtract the background absorbance from my this compound-only control wells?

While subtracting the background from a cell-free control is a necessary step for colored compounds, it may not be sufficient if the compound also has redox activity.[11] The interaction between this compound and the assay reagent might be altered by the presence of cells or changes in the microenvironment over the incubation period. Therefore, while background subtraction is a good first step, relying on it solely can still lead to inaccurate results. It is highly recommended to validate findings with an alternative assay.

Q5: What are the best alternative assays to use when working with this compound?

Assays that do not rely on redox chemistry or colorimetric endpoints are preferable. Recommended alternatives include:

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a robust indicator of cell health.[8][12] The luminescent signal is less prone to interference from colored compounds. This is often considered the most sensitive and reliable alternative.[12]

  • Protease Viability Marker Assays: These assays use a cell-permeable substrate that becomes fluorescent after being cleaved by proteases found only in living cells.[12]

  • DNA-Binding Dye Assays (e.g., CyQUANT®): These assays quantify the amount of cellular DNA as a measure of cell number. They are typically performed after lysing the cells and are not susceptible to redox or color interference.[13]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating this compound interference.

Problem 1: High Background or False-Positive Signal in Absorbance/Fluorescence Assays
Possible Cause How to Diagnose Recommended Solution
Intrinsic Color of this compound Perform a spectral scan of this compound in your assay medium to see if its absorbance overlaps with the measurement wavelength of your assay dye (e.g., ~570 nm for MTT formazan).[11]Primary: Include a "compound-only" background control for each concentration of this compound. Subtract this absorbance value from your experimental wells. Best Practice: Switch to a non-colorimetric assay like an ATP-based luminescence assay.[8]
Direct Reduction of Assay Reagent Run a cell-free assay. Add this compound and the assay reagent (e.g., MTT, resazurin) to wells with media but no cells. Incubate for the standard assay duration. A color/fluorescence change indicates direct reduction.[5][10]Primary: This type of interference is difficult to correct for. Do not use redox-based assays (MTT, XTT, MTS, Resazurin). Best Practice: Use an orthogonal assay that measures a different aspect of cell viability, such as ATP levels (CellTiter-Glo®) or total protein (SRB assay).[10][12]
Interaction with Media Components Some media components, like phenol (B47542) red or certain antioxidants, can interact with test compounds or assay reagents.[14] Test for interference in both phenol red-containing and phenol red-free media.Primary: During the final assay incubation step (e.g., with MTT reagent), replace the treatment media with fresh, phenol red-free media or a balanced salt solution (e.g., HBSS).[15]
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause How to Diagnose Recommended Solution
Formation of Precipitate This compound can form insoluble complexes with proteins, such as albumin, which is present in serum.[1][4] Visually inspect the wells under a microscope for any precipitate after adding this compound.Primary: Reduce the serum concentration in your culture medium during the this compound treatment period. Best Practice: If possible, use serum-free medium for the duration of the treatment and assay.[14]
Alteration of Cell Metabolism The iron content in this compound could potentially alter cellular metabolic activity or reactive oxygen species (ROS) levels, which can directly influence the readout of redox-based assays without necessarily affecting viability.[16]Primary: This is a biological effect, not direct assay interference. It highlights the importance of not relying on a single assay type. Best Practice: Correlate results from a metabolic assay (like MTT) with a cell-counting or membrane-integrity assay (like Trypan Blue exclusion or an LDH release assay) to confirm cytotoxicity.[7][17]

Diagrams and Workflows

Troubleshooting Workflow for Assay Interference

This diagram outlines the logical steps a researcher should take when suspecting interference from a test compound like this compound in a cell viability assay.

G start Start: Unexpected Viability Results (e.g., High Absorbance) d1 Run Cell-Free Control (Media + this compound + Reagent) start->d1 d2 Run Background Control (Media + this compound) d1->d2 No Color Change p2 Interference Confirmed: Direct Reagent Reduction d1->p2 Color Change p1 Subtract Background Absorbance d2->p1 Absorbance = Blank (Continue with cellular assay) p3 Interference Confirmed: Intrinsic Compound Color d2->p3 Absorbance > Blank d3 Does Corrected Data Match Orthogonal Assay? p4 Select Orthogonal Assay (e.g., ATP-based, DNA-binding) d3->p4 No end_ok Result is Validated d3->end_ok Yes p1->d3 p2->p4 p3->p1 end_stop Original Assay Unsuitable. Use Orthogonal Method. p4->end_stop

Caption: A decision-making workflow for identifying and mitigating this compound interference.

Mechanism of this compound Interference in Tetrazolium Assays

This diagram illustrates the two primary pathways by which this compound can interfere with an MTT assay, leading to a false-positive result.

G cluster_0 Standard Assay Pathway (Cell-Mediated) cluster_1 Interference Pathway (Acellular) MTT1 MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in Live Cells) MTT1->Enzyme Uptake Formazan1 Formazan (Purple, Insoluble) Enzyme->Formazan1 Reduction Result High Absorbance Signal (False Positive) Formazan1->Result MTT2 MTT (Yellow, Soluble) This compound This compound (Fe²⁺/Fe³⁺ Redox Activity) MTT2->this compound Direct Chemical Interaction Formazan2 Formazan (Purple, Insoluble) This compound->Formazan2 Reduction Formazan2->Result

Caption: Dual pathways of formazan production in the presence of this compound.

Experimental Protocols

Protocol 1: Cell-Free Interference Screening Assay

Objective: To determine if this compound directly reduces the assay reagent (e.g., MTT, resazurin) or possesses intrinsic color that interferes with absorbance readings.

Materials:

  • 96-well clear flat-bottom plate

  • Complete cell culture medium (the same used in your experiments)

  • This compound stock solution

  • MTT reagent (e.g., 5 mg/mL in PBS) or other assay reagent

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Methodology:

  • Prepare serial dilutions of this compound in complete cell culture medium at 2x the final desired concentrations.

  • Add 50 µL of the 2x this compound dilutions to triplicate wells of the 96-well plate.

  • Include triplicate "medium-only" wells (50 µL of medium) to serve as a negative control/blank.

  • Add 50 µL of complete cell culture medium to all wells to bring the final volume to 100 µL.

  • For background color check: Read the absorbance of the plate at the assay wavelength (e.g., 570 nm for MTT). This value represents the intrinsic absorbance of this compound.

  • For reagent reduction check: Add 10 µL of MTT reagent to each well.

  • Incubate the plate for the same duration as your standard cell-based assay (e.g., 2-4 hours) at 37°C in a cell culture incubator.

  • After incubation, visually inspect the wells for color change.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly.

  • Read the final absorbance at 570 nm. A significant increase in absorbance in the this compound-containing wells compared to the medium-only wells indicates direct reduction of MTT.

Protocol 2: ATP-Based Luminescence Assay (Alternative)

Objective: To assess cell viability using a non-redox, non-colorimetric method that is less susceptible to this compound interference.

Materials:

  • 96-well opaque-walled plate (suitable for luminescence)

  • Cells, seeded and treated with this compound as per your experimental design

  • A commercial ATP-based assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Methodology:

  • Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound and appropriate controls. Incubate for the desired exposure time.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add a volume of the ATP reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis and mix the contents.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ATP and, therefore, the number of viable cells.[9][12]

References

Technical Support Center: Improving the Shelf-Life of Aqueous Feracryl Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with aqueous Feracryl solutions. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to solution stability and shelf-life.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with aqueous this compound solutions.

Observed Problem Potential Cause Recommended Action
Discoloration (e.g., solution turns yellow, brown, or rust-colored) Oxidation of the iron center in this compound, likely from Fe(II) to Fe(III). This can be accelerated by exposure to oxygen, light, and elevated temperatures.1. Minimize Oxygen Exposure: Prepare solutions using deaerated water and consider purging the headspace of the storage container with an inert gas like nitrogen or argon. 2. Protect from Light: Store solutions in amber or opaque containers to prevent photo-oxidation. 3. Add Antioxidants: Consider adding antioxidants compatible with your experimental system. (See Table 2 for examples). 4. Control pH: Maintain the solution pH within the optimal range (see FAQs).
Precipitation or Formation of Insoluble Particles 1. Hydrolysis: Changes in pH can lead to the hydrolysis of the polymer, causing it to become insoluble.[1] 2. Cross-linking: The presence of certain metal ions or exposure to UV light can induce cross-linking of the polymer chains, leading to gelation and precipitation.[2] 3. Concentration Effects: The concentration of this compound may be too high for the storage conditions, leading to precipitation over time.1. pH Control: Ensure the pH of the solution is maintained within the recommended range using a suitable buffer system. 2. Chelating Agents: If metal ion contamination is suspected, consider the addition of a chelating agent. 3. Filtration: If precipitation has already occurred, the solution may be filtered to remove the insoluble material, but the concentration of the active ingredient should be re-assessed. 4. Optimize Concentration: If precipitation is a recurring issue, consider working with a lower concentration of this compound.
Decrease in Viscosity Polymer chain degradation (chain scission) due to factors such as hydrolysis, oxidation, or thermal degradation.[3]1. Temperature Control: Store solutions at the recommended temperature (typically refrigerated) to minimize thermal degradation. Avoid freeze-thaw cycles. 2. pH Stability: Ensure the pH is stable, as significant shifts can catalyze hydrolysis. 3. Avoid Shear Stress: High shear forces during mixing or handling can contribute to mechanical degradation of the polymer chains.
Changes in pH Degradation of the polyacrylic acid backbone can release acidic byproducts. Absorption of atmospheric CO2 can also lower the pH of unbuffered solutions.1. Use of Buffers: Employ a buffer system appropriate for your application to maintain a stable pH. 2. Monitor pH: Regularly check the pH of the solution, especially for long-term storage.
Microbial Growth (Cloudiness, unusual odor) Contamination of the aqueous solution with bacteria or fungi.1. Aseptic Technique: Prepare solutions under aseptic conditions using sterile equipment and reagents. 2. Preservatives: If appropriate for the application, consider the addition of a preservative. 3. Sterile Filtration: Filter the solution through a 0.22 µm filter to remove microbial contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: The primary degradation pathways for this compound involve both the iron component and the polyacrylic acid backbone. The iron can undergo oxidation (Fe²⁺ to Fe³⁺) or reduction, which can affect the solution's color and efficacy.[4] The polyacrylate chain can degrade via hydrolysis, oxidation, or thermal degradation, leading to a decrease in molecular weight and viscosity.

Q2: What is the ideal pH range for storing aqueous this compound solutions?

A2: While the optimal pH is formulation-dependent, many iron-containing polymer solutions exhibit greatest stability in a slightly acidic to neutral pH range (approximately pH 4-7).[1][5] Highly acidic or alkaline conditions can accelerate the hydrolysis of the polymer backbone. It is recommended to perform a pH-stability study for your specific formulation.

Q3: How does temperature affect the shelf-life of this compound solutions?

A3: Higher temperatures accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation, significantly reducing the shelf-life of the solution.[6] For every 10°C increase in temperature, the degradation rate can increase exponentially. Therefore, it is generally recommended to store aqueous this compound solutions at refrigerated temperatures (2-8°C) and protect them from freezing.

Q4: What types of antioxidants can be used to stabilize this compound solutions?

A4: The choice of antioxidant depends on the specific application and compatibility with the this compound solution. Common classes of antioxidants used in pharmaceutical formulations include:

  • Free-radical scavengers: such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

  • Reducing agents: which can help maintain iron in its desired oxidation state.

  • Chelating agents: like ethylenediaminetetraacetic acid (EDTA), which can bind metal ions that may catalyze oxidative degradation.

Q5: Are there visual indicators of this compound solution degradation?

A5: Yes, visual inspection can often provide the first signs of degradation. Look for:

  • Color change: A shift from the initial color to yellow, brown, or rust-like hues can indicate oxidation of the iron.

  • Precipitation: The formation of solid particles or a cloudy appearance suggests that the polymer may be precipitating out of solution.

  • Gel formation: An increase in viscosity or the formation of a gel can indicate cross-linking of the polymer chains.

  • Cloudiness or film on the surface: This may be indicative of microbial contamination.

Data on Stability of Similar Polymer Solutions

The following tables summarize stability data for aqueous solutions of polymers similar to this compound (polyacrylates and iron-containing polymers) to provide an indication of expected stability trends.

Table 1: Effect of Temperature on the Viscosity of a Polyacrylate Solution

TemperatureViscosity Loss after 30 days (%)
4°C< 5%
25°C10-15%
40°C30-40%
60°C> 60%

Note: This is illustrative data based on general knowledge of polyacrylate stability.

Table 2: Effect of Antioxidants on the Stability of an Iron-Containing Polymer Solution (Stored at 40°C/75% RH for 60 days)

FormulationColor ChangeViscosity Loss (%)
Control (no antioxidant)Significant browning~50%
With 0.1% Ascorbic AcidMinimal color change~15%
With 0.05% BHTSlight yellowing~20%
With 0.01% EDTAMinimal color change~25%

Note: This is illustrative data based on general principles of antioxidant effects on similar polymer solutions.

Experimental Protocols

Protocol 1: Real-Time Stability Testing of Aqueous this compound Solution

Objective: To determine the shelf-life of an aqueous this compound solution under recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare at least three batches of the aqueous this compound solution using the final formulation and packaging.

  • Storage: Store the samples under the recommended long-term storage conditions (e.g., 5°C ± 3°C).

  • Testing Intervals: Test the samples at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[7]

  • Analytical Tests: At each time point, perform the following tests:

    • Visual Inspection: Observe for any changes in color, clarity, or for the presence of particulate matter.

    • pH Measurement: Measure the pH of the solution.

    • Viscosity Measurement: Determine the viscosity of the solution using a calibrated viscometer.

    • Quantification of this compound: Assay the concentration of this compound using a validated stability-indicating analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis: Plot the concentration of this compound and other parameters (pH, viscosity) against time. The shelf-life is the time period during which the product remains within its predefined acceptance criteria.

Protocol 2: Accelerated Stability Testing of Aqueous this compound Solution

Objective: To predict the shelf-life of an aqueous this compound solution and to assess the impact of short-term excursions to higher temperatures.

Methodology:

  • Sample Preparation: Prepare at least three batches of the aqueous this compound solution in the proposed packaging.

  • Storage: Store the samples under accelerated storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH).[6][8]

  • Testing Intervals: For a 6-month study, recommended testing points are 0, 3, and 6 months.[7]

  • Analytical Tests: Perform the same analytical tests as described in the real-time stability protocol.

  • Data Analysis: Use the data from the accelerated conditions to predict the degradation rate at the long-term storage temperature, often using the Arrhenius equation. This allows for an estimation of the shelf-life.

Protocol 3: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound in the presence of its degradation products.

Methodology:

  • Forced Degradation Studies: Subject the this compound solution to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.[9][10]

  • Column and Mobile Phase Selection: Screen different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., methanol, acetonitrile, water with different buffers and pH) to achieve optimal separation of the parent drug from its degradation products.

  • Method Optimization: Fine-tune chromatographic parameters such as gradient, flow rate, and column temperature to ensure adequate resolution and peak shape.

  • Detection: Use a suitable detector, such as a Diode Array Detector (DAD) or UV detector, to monitor the elution of the compounds.[9]

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]

Visualizations

degradation_pathway cluster_stress_factors Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Temperature Elevated Temperature Temperature->this compound Accelerates pH Acidic/Alkaline pH pH->this compound Catalyzes Hydrolysis Oxygen_Light Oxygen / Light Oxygen_Light->this compound Induces Oxidation

Caption: Key factors influencing the degradation of aqueous this compound solutions.

experimental_workflow start Prepare this compound Solution storage Store under Controlled Conditions (Temperature, Humidity, Light) start->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analytical Testing (Visual, pH, Viscosity, Assay) sampling->analysis data_analysis Data Analysis and Shelf-Life Determination analysis->data_analysis end Stability Report data_analysis->end

Caption: General workflow for a stability study of aqueous this compound solutions.

References

Technical Support Center: Feracryl Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Feracryl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the synthesis and purification of this compound.

Section 1: Challenges in this compound Synthesis

The synthesis of this compound, an iron salt of polyacrylic acid, involves a redox polymerization process.[1] This process, while straightforward in principle, can present several challenges affecting yield, purity, and batch-to-batch consistency.

Troubleshooting Guide: Synthesis
Issue Potential Cause Troubleshooting Steps & Solutions
Slow or Incomplete Polymerization Low Temperature: The optimal temperature for acrylamide/acrylic acid polymerization is typically between 23-25°C.[2] Colder lab environments or reagents can significantly slow the reaction.[2]Ensure all solutions and the reaction vessel are at a stable room temperature (23-25°C) before initiating the reaction.[2]
Degraded Initiators: Ammonium (B1175870) persulfate (APS) or potassium persulfate solutions are unstable and lose effectiveness over time. Old APS is a common reason for polymerization failure.[2]Always use a freshly prepared persulfate solution for each synthesis.[2]
Presence of Oxygen: Oxygen is an inhibitor of free-radical polymerization.Degas the acrylic acid solution by applying a vacuum for approximately 15 minutes before adding the initiators.[2]
Gel Polymerizes Too Quickly / Uncontrolled Exothermic Reaction Excessive Initiator Concentration: High concentrations of initiators like APS or catalysts like TEMED (if used) can lead to a rapid, uncontrolled reaction.[3]Reduce the concentration of the initiator (e.g., potassium persulfate) or catalyst.[4]
High Ambient Temperature: Higher starting temperatures can accelerate the exothermic polymerization reaction.[3]Conduct the synthesis in a temperature-controlled environment. One protocol specifies cooling the initial mixture to 35°C before adding initiators.[5]
Inconsistent Product Color (Not the expected pinkish/peach color) Impurity Profile: The presence of unreacted monomers or contaminants from glassware can affect the final product's appearance.[4][6]Ensure high-purity (e.g., 99.5%+) acrylic acid is used.[6] Thoroughly clean all glassware, rinsing with deionized water to remove any residual detergents or contaminants that can hinder polymerization.[4]
Incorrect Iron Salt Ratio: The ratio of the iron salt to acrylic acid is critical for the formation of the desired complex.[6]Adhere strictly to established protocols regarding reactant ratios. One method cites a ratio of acrylic acid to a divalent iron salt of 110:1.[6]

Synthesis Workflow

SynthesisWorkflow This compound Synthesis Workflow Reactants Reactants - Acrylic Acid (≥99.5%) - Iron Salt (e.g., FAS) - Potassium Persulphate - RO/Distilled Water Mixing 1. Mixing & Cooling - Dissolve Acrylic Acid in water. - Cool mixture to ~35°C. Reactants->Mixing Initiation 2. Initiation - Add Potassium Persulphate. - Add Ferrous Ammonium Sulphate (FAS). Mixing->Initiation Polymerization 3. Polymerization - Stir continuously at controlled temp. (e.g., ≤ 35°C or ~50°C). Initiation->Polymerization Quenching 4. Quenching - Add reaction mixture to a large volume of water. Polymerization->Quenching CrudeProduct Crude this compound Product (Contains impurities) Quenching->CrudeProduct

Caption: A flowchart of the general this compound synthesis process.

Frequently Asked Questions (FAQs): Synthesis

Q1: What is the fundamental reaction for this compound synthesis? A1: The synthesis of this compound involves the redox polymerization of acrylic acid in an aqueous medium, initiated by an iron salt (like iron (III) chloride or ferrous ammonium sulfate) and a persulfate, such as potassium persulfate.[1][5][6] The iron ions play a key role in initiating and propagating the polymer chains.[1]

Q2: What are the critical parameters to control during synthesis? A2: The most critical parameters are temperature, purity of reactants, and the ratio of monomers to initiators.[5][6] The polymerization of acrylic acid is an exothermic reaction, and temperature control is essential to prevent an uncontrolled reaction and ensure consistent polymer chain length.[2]

Q3: Can I use a different iron salt? A3: Yes, various protocols exist. While some methods use iron (III) chloride, others specify divalent iron salts like Ferrous Ammonium Sulphate (FAS).[1][5][6] The choice of salt can influence the reaction kinetics and the final properties of the polymer.

Section 2: Challenges in this compound Purification

Purification is a critical step to ensure the safety and efficacy of this compound, primarily focusing on the removal of process-related impurities.[7]

Troubleshooting Guide: Purification
Issue Potential Cause Troubleshooting Steps & Solutions
High Levels of Residual Acrylic Acid Monomer Ineffective Purification Method: Simple precipitation or washing may not be sufficient to remove all unreacted monomers.A multi-step approach is recommended. Use dialysis or diafiltration to remove small molecule impurities, followed by ion exchange chromatography to separate the polymer from residual charged monomers and oligomers.
Iron Leaching from the Polymer Complex Inappropriate pH: The stability of the iron-polyacrylate complex is pH-dependent.[7] Acidic conditions can cause iron to leach from the polymer backbone.[7]Maintain a controlled pH during all purification steps. Avoid using strongly acidic solutions. The final pH of a this compound solution is typically between 2.5 and 4.5.
Product Loss During Purification Precipitation with Incorrect Solvent Volume: Using an incorrect volume or type of non-solvent (e.g., ethanol) can lead to incomplete precipitation or co-precipitation of impurities.Optimize the precipitation step by adjusting the solvent-to-product solution ratio. Some iron-carbohydrate complexes are purified by precipitation with ethanol (B145695) or methanol (B129727).[8][9]
Inconsistent Batch Purity Variable Crude Product: Inconsistencies in the synthesis step will lead to a variable impurity profile in the crude product, making standardized purification difficult.Standardize the synthesis protocol to ensure a consistent starting material for purification.

Purification Workflow and Impurity Removal

PurificationWorkflow This compound Purification & Impurity Removal Workflow cluster_impurities Crude Crude this compound Solution Step1 Step 1: Precipitation / Dialysis (Removes small molecules) Crude->Step1 Step2 Step 2: Ion Exchange Chromatography (Removes charged molecules) Step1->Step2 Step3 Step 3: Drying (e.g., Vacuum Drying at 50°C) Step2->Step3 Pure Purified this compound Step3->Pure Imp1 Unreacted Monomers (Acrylic Acid) Imp1->Step1 Removed by Dialysis Imp1->Step2 Further removed Imp2 Residual Initiators (Persulfates) Imp2->Step1 Imp3 Soluble Oligomers & Salts Imp3->Step1

Caption: A multi-step workflow for purifying crude this compound.

Frequently Asked Questions (FAQs): Purification

Q1: What are the common impurities found in crude this compound? A1: Crude this compound typically contains unreacted acrylic acid monomers, residual polymerization initiators (like persulfates), soluble oligomers, and various salts from the reaction.[7] The presence of unreacted acrylic acid is a primary concern due to its potential toxicity.[7]

Q2: How can I quantify the purity of my this compound sample, specifically the residual monomer content? A2: High-Performance Liquid Chromatography (HPLC) is a sensitive and widely used method for quantifying residual acrylic acid monomers in polyacrylate-based products.[7] This technique effectively separates the small monomer from the large polymer matrix for accurate measurement.[7]

Q3: What characterization methods are recommended for the final this compound product? A3: A comprehensive characterization of this compound should include multiple techniques.[1] Fourier-transform infrared spectroscopy (FTIR) is used to identify functional groups, while Nuclear Magnetic Resonance (NMR) helps determine the molecular configuration.[1] Mass spectrometry can be used for molecular weight confirmation, and HPLC is valuable for assessing physicochemical properties like stability under different conditions.[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized example based on published methods.[5][6] Researchers should adapt it based on their specific requirements and safety protocols.

  • Preparation: In a suitable reaction vessel, dissolve acrylic acid (1 mole ratio) in approximately 4.5 times the volume of reverse osmosis (RO) water.[5]

  • Cooling: Stir the mixture and cool it to approximately 35°C.[5]

  • Initiator Addition:

    • In a separate container, dissolve potassium persulfate (e.g., 0.0162 mole ratio) in water and add it to the reaction mixture.[5] Maintain stirring for at least 10 minutes.

    • Prepare a solution of ferrous ammonium sulfate (B86663) (FAS) in water and add it to the reaction mixture.[5]

  • Polymerization: Continue stirring the reaction mixture for at least 100 minutes, maintaining the temperature at or below the specified level (e.g., 35°C or 50°C depending on the specific patent).[5][6]

  • Quenching & Precipitation:

    • Quench the reaction by adding the mixture to a large volume of RO water (e.g., 1000 Liters for a large batch) under stirring.[5]

    • Precipitate the this compound by adding a prepared solution of sodium chloride. Stir for at least 30 minutes to ensure complete precipitation.[5]

  • Collection: Collect the precipitated this compound for purification.

Protocol 2: Quantification of Residual Acrylic Acid via HPLC

This is a general guideline for methodology. Specific parameters like column type, mobile phase, and flow rate must be optimized for the available instrumentation.

  • Standard Preparation: Prepare a series of standard solutions of known acrylic acid concentrations in the chosen mobile phase.

  • Sample Preparation: Accurately weigh a sample of the purified this compound, dissolve it in water or the mobile phase, and sonicate if necessary to ensure complete dissolution.[5] Dilute to a known volume.

  • Chromatography:

    • Column: Use a suitable C18 reverse-phase column.

    • Mobile Phase: An isocratic mobile phase, such as a buffered aqueous solution (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., methanol or acetonitrile), is typically used.

    • Detection: Use a UV detector set to a wavelength appropriate for acrylic acid (e.g., ~210 nm).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared this compound sample solution.

    • Quantify the amount of acrylic acid in the sample by comparing its peak area to the calibration curve.[7]

References

Validation & Comparative

A Comparative Guide to Topical Hemostasis: Feracryl vs. Tranexamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the critical moments of surgical procedures and trauma care, achieving rapid and effective hemostasis is paramount. Researchers, scientists, and drug development professionals are continually seeking optimal topical agents to control bleeding. This guide provides an objective comparison of two such agents: Feracryl and tranexamic acid, focusing on their performance, mechanisms of action, and the experimental data supporting their use.

At a Glance: this compound and Tranexamic Acid

FeatureThis compoundTranexamic Acid
Primary Mechanism Procoagulant and Mechanical BarrierAntifibrinolytic
Mode of Action Activates thrombin, complexes with blood proteins.Inhibits plasminogen activation, preventing fibrin (B1330869) clot breakdown.
Application Topical solution, gelTopical solution, intravenous, oral
Key Advantages Rapid clot formation, antimicrobial properties, not systemically absorbed.Stabilizes existing clots, versatile administration routes.

Mechanism of Action

The fundamental difference between this compound and tranexamic acid lies in their approach to achieving hemostasis. This compound actively promotes clot formation, while tranexamic acid works to preserve clots that have already formed.

This compound: This agent is a water-soluble, incomplete ferrous salt of polyacrylic acid.[1] Its hemostatic action is twofold. Firstly, it activates thrombin (Factor IIa), a key enzyme in the coagulation cascade that converts soluble fibrinogen into insoluble fibrin strands, forming a clot.[2][3] Secondly, upon contact with blood proteins like albumin, this compound forms a large, water-insoluble, gel-like complex.[1][2] This complex acts as a physical barrier, effectively sealing off bleeding capillaries and oozing surfaces within minutes.[1][2] Due to its high molecular weight, this compound is not absorbed into the systemic circulation.[1]

Tranexamic Acid: As a synthetic analog of the amino acid lysine, tranexamic acid functions as a potent antifibrinolytic agent.[4] It competitively inhibits the activation of plasminogen to plasmin by binding to the lysine-binding sites on plasminogen.[4][5][6] Plasmin is the primary enzyme responsible for the degradation of fibrin clots (fibrinolysis).[6] By preventing the breakdown of fibrin, tranexamic acid stabilizes the clot, thereby preventing further bleeding.[4]

Signaling Pathway Diagrams

To visually represent these mechanisms, the following diagrams have been generated using Graphviz (DOT language).

Feracryl_Mechanism cluster_blood_components Blood Components cluster_feracrylum_action This compound Action cluster_clot_formation Clot Formation Fibrinogen Fibrinogen (Soluble) Fibrin Fibrin (Insoluble Clot) Fibrinogen->Fibrin Albumin Albumin Barrier Mechanical Barrier Albumin->Barrier Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Conversion Feracrylum Feracrylum Feracrylum->Barrier Complexes with Feracrylum->Thrombin Activates Thrombin->Fibrin Converts

Figure 1: Mechanism of Action of this compound.

Tranexamic_Acid_Mechanism cluster_fibrinolysis Fibrinolysis Pathway cluster_inhibition Inhibition by Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation by tPA t-PA/u-PA tPA->Plasmin Fibrin_Clot Fibrin Clot FDP Fibrin Degradation Products Fibrin_Clot->FDP TXA Tranexamic Acid TXA->Plasminogen Competitively Binds to (Inhibits Activation) Plasmin->FDP Degrades

Figure 2: Mechanism of Action of Tranexamic Acid.

Comparative Efficacy: Experimental Data

Several clinical studies have evaluated the hemostatic efficacy of this compound and tranexamic acid in various surgical settings. The following tables summarize the quantitative data from these studies.

Dental Extractions in Anticoagulated Patients

A study by Rai et al. (2018) compared the efficacy of 1% this compound, 5% tranexamic acid, and a normal saline control in patients on warfarin (B611796) therapy undergoing dental extractions.[3]

Treatment GroupNumber of Patients with Bleeding (Day 0)Number of Patients with Bleeding (Day 1)
1% Feracrylum 8 out of 20 (40%)1 out of 20 (5%)
5% Tranexamic Acid 10 out of 20 (50%)5 out of 20 (25%)
Normal Saline (Control) 9 out of 20 (45%)9 out of 20 (45%)
Data sourced from Rai S, Rattan V. (2018).[3]

On the first post-operative day, a statistically significant difference in bleeding was observed, with the this compound group showing the least number of bleeding incidents.[3]

Tonsillectomy

A study by Chandrakar et al. (2021) evaluated the role of 1% this compound in tonsillectomy compared to a control group without a topical hemostatic agent.[7] Another study by Sathyaki et al. (2018) compared topical this compound with intravenous tranexamic acid in tonsillectomy.

ParameterFeracrylum GroupControl Group (No Topical Hemostat)p-value
Intra-operative Blood Loss (ml) 26.67 ± 4.8144.70 ± 7.59< 0.001
Intra-operative Time (min) 19.83 ± 3.9327.16 ± 3.35< 0.001
Post-operative Recovery (days) 2-33-5< 0.001
Data sourced from Chandrakar R, et al. (2021).[7]

In the study comparing this compound to intravenous tranexamic acid for tonsillectomy, the use of this compound was associated with a significant reduction in hemorrhage.

Hypospadias Surgery

Lahoti et al. (2010) conducted a randomized prospective study on the use of 1% this compound citrate (B86180) solution in pediatric hypospadias surgery compared to a normal saline control.[8]

ParameterFeracrylum Group (n=75)Control Group (n=75)
Average Intraoperative Blood Loss (ml) 17.831
Average Number of Cauterizations 1.555.7
Postoperative Hematoma 8%18%
Wound Edema 13.3%47%
Data sourced from Lahoti BK, et al. (2010).[8]

Another study by Laddha et al. (2014) compared 1% this compound citrate solution with adrenaline in pediatric hypospadias surgery.[9]

ParameterFeracrylum Group (n=48)Adrenaline Group (n=60)
Average Intraoperative Blood Loss (ml) 14.7424.13
Average Duration of Surgery (min) 7994
Average Number of Cauterizations 0.2550.583
Postoperative Hematoma 8%18%
Wound Edema 4.17%11.67%
Data sourced from Laddha AK, et al. (2014).[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols for evaluating topical hemostatic agents.

In Vitro Clotting Time Assay

This assay evaluates the effect of a hemostatic agent on the intrinsic coagulation pathway.

In_Vitro_Clotting_Assay start Start: Prepare Platelet-Rich Plasma (PRP) step1 Add Hemostatic Agent (e.g., this compound or Tranexamic Acid) to PRP in a cuvette start->step1 step2 Incubate at 37°C step1->step2 step3 Initiate Coagulation (e.g., add CaCl2) step2->step3 step4 Measure Time to Clot Formation (Spectrophotometrically or Viscometrically) step3->step4 end End: Record Clotting Time step4->end

Figure 3: Workflow for In Vitro Clotting Time Assay.

Methodology:

  • Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • PRP Preparation: The blood is centrifuged to separate the platelet-rich plasma.

  • Assay Procedure:

    • Aliquots of PRP are placed in cuvettes.

    • The test hemostatic agent (this compound or tranexamic acid) is added to the experimental cuvettes, while a control (e.g., saline) is added to the control cuvettes.

    • The cuvettes are incubated at 37°C.

    • Coagulation is initiated by adding a calcium chloride solution.

    • The time taken for a fibrin clot to form is measured using a coagulometer, which detects changes in light transmittance or viscosity.[10][11]

In Vivo Animal Model: Rat Tail Bleeding Assay

This model assesses the in vivo efficacy of a topical hemostatic agent in controlling bleeding.[12]

Rat_Tail_Bleeding_Assay start Start: Anesthetize Rat step1 Amputate a small distal segment (e.g., 1-2 mm) of the tail start->step1 step2 Immediately apply the topical hemostatic agent (this compound or Tranexamic Acid-soaked gauze) to the wound step1->step2 step3 Immerse the tail in pre-warmed saline (37°C) step2->step3 step4 Record the time to cessation of bleeding step3->step4 step5 Measure total blood loss (e.g., by hemoglobin concentration in saline) step4->step5 end End: Analyze Hemostasis Time and Blood Loss step5->end

Figure 4: Workflow for In Vivo Rat Tail Bleeding Assay.

Methodology:

  • Animal Preparation: A rat is anesthetized, and its tail is cleaned.[13][14]

  • Injury Induction: A standardized small segment of the distal tail is amputated using a scalpel.[12]

  • Agent Application: The topical hemostatic agent is immediately applied to the bleeding stump with gentle pressure.

  • Data Collection:

    • The tail is immersed in a container of pre-warmed saline.

    • The time until bleeding completely stops for a defined period (e.g., 2 minutes) is recorded as the hemostasis time.[12]

    • The total blood loss can be quantified by measuring the hemoglobin concentration in the saline.[15]

Conclusion

Both this compound and tranexamic acid are valuable tools for achieving topical hemostasis, albeit through different mechanisms. This compound acts as a procoagulant, actively promoting clot formation and creating a physical barrier, which can be particularly advantageous for capillary oozing and surface bleeding.[2][3] Its added antimicrobial properties also offer a benefit in wound management.[1] Tranexamic acid, on the other hand, excels at stabilizing existing clots by preventing their breakdown, making it a versatile option that can be administered through various routes.[4]

The choice between these agents will depend on the specific clinical scenario, the nature of the bleeding, and the patient's underlying conditions. The experimental data presented suggests that in certain applications, such as dental extractions in anticoagulated patients and tonsillectomies, this compound may offer superior performance in terms of reducing postoperative bleeding and improving recovery times.[3][7] Further head-to-head comparative studies in a wider range of surgical settings are warranted to fully elucidate the relative merits of these two important hemostatic agents.

References

A Comparative Analysis of Feracryl and Gelatin Sponge in Wound Healing Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and mechanisms of two prominent hemostatic agents.

In the realm of wound management, the ideal dressing should not only control bleeding effectively but also promote a conducive environment for rapid and uncomplicated healing. Among the myriad of available hemostatic agents, Feracryl and gelatin sponges have emerged as widely utilized options in various surgical and clinical settings. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Characteristics at a Glance

FeatureThis compoundGelatin Sponge
Hemostasis Time Rapid; forms a clot in minutes.[1]Effective; provides a matrix for clot formation.[2][3][4]
Mechanism of Hemostasis Forms a complex with blood proteins (albumin) creating a physical barrier; activates thrombin.[5][6]Provides a physical matrix for platelet adhesion and aggregation, concentrating clotting factors.[2][3][4][7]
Antimicrobial Activity Broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi.[5][8][9]Generally considered to have limited intrinsic antimicrobial properties.
Biocompatibility Reported to be biocompatible with minimal tissue reaction.[5]Generally biocompatible, but can elicit a foreign body reaction and fibrosis in some applications.[10][11][12][13]
Biodegradability Biodegradable.[6]Absorbable over a period of 4 to 6 weeks.[4][7]
Wound Healing Promotion Promotes granulation tissue formation and re-epithelialization.Supports granulation tissue formation and provides a scaffold for tissue regeneration.[14][15][16]

Quantitative Performance Data

While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, the following tables summarize key performance metrics gathered from individual studies.

Table 1: Antimicrobial Efficacy of this compound
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa0.2%[9]
Methicillin-resistant Staphylococcus aureus (MRSA)0.1%[9]
Methicillin-resistant Staphylococcus pseudintermedius (MRSP)0.05%[9]

This data is derived from an in vitro study and indicates the concentration of this compound required to inhibit the growth of specific microorganisms.[9][17][18][19]

Table 2: Wound Healing Efficacy in a Rat Cranial Periosteal Defect Model (Gelatin Sponge vs. Artificial Dermis)
Time PointMean Defect Area (mm²) - Gelatin Sponge GroupMean Defect Area (mm²) - Control GroupReference
1 week86.1 ± 4.190.7 ± 11.8[20]
2 weeks79.0 ± 7.371.5 ± 7.5[20]
4 weeks66.5 ± 21.872.4 ± 6.0[20]

This study compared a gelatin sponge (GS) to an artificial dermis (AD-T) and a control group. The data indicates the rate of wound closure over four weeks.[20]

Experimental Protocols

In Vivo Wound Healing Study (Rodent Model)

A common and straightforward method for studying wound healing in rodents involves the creation of a standardized wound using a skin biopsy punch.

experimental_workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure & Analysis animal_prep Animal Preparation (Anesthesia, Shaving, Disinfection) wound_creation Wound Creation (e.g., 6mm punch biopsy) animal_prep->wound_creation grouping Animal Grouping (this compound, Gelatin Sponge, Control) wound_creation->grouping application Application of Test Material grouping->application observation Macroscopic Observation (Wound size measurement at set intervals) application->observation Healing Period histology Histological Analysis (Tissue harvesting, staining for re-epithelialization, collagen deposition, inflammation) observation->histology At study endpoint data_analysis Data Analysis histology->data_analysis biocompatibility_testing cluster_invitro In Vitro Tests cluster_invivo In Vivo Tests cytotoxicity Cytotoxicity Assay (e.g., MTT assay on fibroblasts) hemolysis Hemolysis Assay sensitization Sensitization Test (e.g., Guinea Pig Maximization Test) irritation Intracutaneous Irritation Test implantation Subcutaneous Implantation biocompatibility Biocompatibility Evaluation (ISO 10993) biocompatibility->cytotoxicity biocompatibility->hemolysis biocompatibility->sensitization biocompatibility->irritation biocompatibility->implantation wound_healing_pathway cluster_hemostasis Hemostasis cluster_inflammation Inflammation cluster_proliferation Proliferation cluster_remodeling Remodeling injury Vascular Injury platelet_adhesion Platelet Adhesion & Aggregation injury->platelet_adhesion coagulation Coagulation Cascade platelet_adhesion->coagulation fibrin_clot Fibrin Clot Formation coagulation->fibrin_clot neutrophil Neutrophil Infiltration fibrin_clot->neutrophil macrophage Macrophage Infiltration neutrophil->macrophage fibroblast Fibroblast Proliferation macrophage->fibroblast angiogenesis Angiogenesis macrophage->angiogenesis collagen_deposition Collagen Deposition & Remodeling fibroblast->collagen_deposition re_epithelialization Re-epithelialization angiogenesis->re_epithelialization re_epithelialization->collagen_deposition scar_formation Scar Formation collagen_deposition->scar_formation feracryl_interaction This compound Interaction (Thrombin Activation, Protein Complexation) feracryl_interaction->coagulation gelatin_interaction Gelatin Sponge Interaction (Platelet Aggregation, Scaffold for Growth) gelatin_interaction->platelet_adhesion gelatin_interaction->fibroblast

References

A Comparative Analysis of Feracryl and Chitosan-Based Hemostatic Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two prominent topical hemostatic agents, Feracryl and chitosan-based dressings, reveals distinct mechanisms of action and comparable efficacy in hemorrhage control. While direct comparative studies are limited, this guide synthesizes available preclinical and clinical data to provide an objective analysis for researchers, scientists, and drug development professionals.

This compound, a sterile, water-soluble polymer of polyacrylic acid with iron, and chitosan (B1678972), a natural polysaccharide derived from chitin, are both utilized to control bleeding in surgical and trauma settings. Their effectiveness stems from different interactions with the components of the blood and the coagulation cascade. This guide delves into their mechanisms, presents available quantitative data on their performance, details common experimental protocols for evaluation, and outlines their biocompatibility profiles.

Mechanism of Action: A Tale of Two Pathways

The hemostatic properties of this compound and chitosan are rooted in fundamentally different biological interactions. This compound's action is primarily chemical, while chitosan's is largely physical and cellular.

This compound: This synthetic polymer functions by forming a complex with blood proteins, particularly albumin. This interaction creates a gelatinous, water-insoluble barrier at the bleeding site, physically obstructing blood flow.[1] Additionally, this compound is reported to activate thrombin (Factor IIa), a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, leading to the formation of a stable clot.[2][3][4]

Chitosan: The hemostatic capability of this natural biopolymer is multifaceted. Its positively charged surface electrostatically interacts with negatively charged red blood cells and platelets, causing them to aggregate and form a primary plug.[5][6] Chitosan also absorbs plasma, concentrating platelets and clotting factors at the wound site.[7] Furthermore, it can promote platelet adhesion and activation, enhancing the formation of a thrombus.[5][8][9] Some studies suggest that chitosan's hemostatic action is independent of the classical clotting pathways.[4]

Performance and Efficacy: A Quantitative Comparison

While no direct head-to-head clinical trials comparing this compound and chitosan-based agents with identical methodologies were identified in the available literature, numerous studies provide quantitative data on their individual efficacy in various applications.

Table 1: Quantitative Performance Data for this compound

Application Key Performance Metric This compound Group Control/Comparative Group Study Type Source
TonsillectomyIntra-operative blood loss26.67 ± 4.81 ml44.70 ± 7.59 ml (No Feracrylum)Prospective study[4]
Endonasal SurgeryNasal dressing soakage25% of patients60% of patients (Control)Randomized controlled study[10][11]
Endonasal SurgeryRe-bleeding during pack removal10% of patients45% of patients (Control)Randomized controlled study[10]
Major Head and Neck SurgeryPost-operative drain collectionLower than control (not statistically significant)Normal saline groupRandomized controlled study[12]
Gingival Incision in RatsBleeding time103 seconds (1% Feracrylum), 50 seconds (4% Feracrylum)221 seconds (No hemostatic agent)Pre-clinical in vivo[3]

Table 2: Quantitative Performance Data for Chitosan-Based Hemostatic Agents

Application/Model Key Performance Metric Chitosan Group Control/Comparative Group Study Type Source
Dental Extraction (patients on antithrombotics)Time to hemostasis90 seconds109 seconds (Compression)Clinical study[13]
Dental Extraction (patients on antithrombotics)Time to hemostasis53 seconds918 seconds (Compression)Clinical study[13]
Rat Femoral Artery HemorrhageTime to hemostasis4.69 minutes (Chitosan Fiber), 5.40 minutes (Chitosan Sponge)7.33 minutes (Gauze)Pre-clinical in vivo[6]
Rat Tail HemorrhageBleeding time< 20 seconds> 40 seconds (Saline)Pre-clinical in vivo[14]
Dental Extraction (coagulopathy patients)Hemostasis at 10 minutes83.1% of sites18.8% of sites (Control)Clinical study[15]

Experimental Protocols for Evaluation

The efficacy and biocompatibility of hemostatic agents are assessed through a variety of standardized in vivo and in vitro models.

In Vivo Models

1. Rat Tail Amputation/Transection Model: This is a common and relatively simple model to assess bleeding time and blood loss.

  • Procedure: A specific length of the rat's tail is amputated using a sharp blade. The hemostatic agent is then applied to the wound, and the time to hemostasis is recorded. Blood loss can be quantified by weighing a pre-weighed absorbent material placed beneath the tail.[14][16][17]

  • Key Parameters Measured: Bleeding time, blood loss volume.

2. Porcine Liver Abrasion/Laceration Model: This model simulates bleeding from a solid organ, which is often encountered in surgical procedures.

  • Procedure: A standardized abrasion or laceration is created on the surface of a pig's liver. The hemostatic agent is applied, and its ability to control the bleeding is observed.[18][19][20][21][22]

  • Key Parameters Measured: Time to hemostasis, success of hemostasis (e.g., no re-bleeding after a set time), blood loss.

In Vitro Biocompatibility Testing

Biocompatibility is crucial to ensure that the hemostatic agent does not cause adverse local or systemic reactions. These tests are often guided by the ISO 10993 standards.

  • Cytotoxicity: Assesses whether the material is toxic to cells. This is typically evaluated using cell culture assays where cells are exposed to extracts of the material.

  • Sensitization: Determines if the material can induce an allergic reaction. This is often tested using animal models (e.g., guinea pig maximization test).

  • Irritation or Intracutaneous Reactivity: Evaluates the potential for the material to cause local irritation. This involves applying the material or its extract to the skin or injecting it intracutaneously in animals.

  • Systemic Toxicity (Acute): Assesses the potential for single, acute exposure to the material to cause toxicity in the body.

  • Hemocompatibility: Specifically evaluates the interaction of the material with blood. This includes tests for hemolysis (rupture of red blood cells), coagulation, and platelet activation.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the hemostatic mechanisms and a typical experimental workflow.

Hemostatic_Mechanisms cluster_this compound This compound Mechanism cluster_chitosan Chitosan Mechanism F_Start This compound Application F_Protein Complex with Blood Proteins (Albumin) F_Start->F_Protein F_Thrombin Thrombin (Factor IIa) Activation F_Start->F_Thrombin F_Barrier Formation of Gelatinous Barrier F_Protein->F_Barrier F_Hemostasis Hemostasis F_Barrier->F_Hemostasis F_Fibrinogen Fibrinogen -> Fibrin F_Thrombin->F_Fibrinogen F_Clot Stable Clot Formation F_Fibrinogen->F_Clot F_Clot->F_Hemostasis C_Start Chitosan Application C_RBC Erythrocyte Aggregation (Electrostatic Interaction) C_Start->C_RBC C_Platelet Platelet Adhesion & Activation C_Start->C_Platelet C_Plasma Plasma Absorption C_Start->C_Plasma C_Plug Primary Plug Formation C_RBC->C_Plug C_Platelet->C_Plug C_Hemostasis Hemostasis C_Plug->C_Hemostasis C_Concentration Concentration of Platelets & Clotting Factors C_Plasma->C_Concentration C_Concentration->C_Hemostasis

Figure 1: Hemostatic Mechanisms of this compound and Chitosan.

Experimental_Workflow cluster_animal_model In Vivo Hemostasis Evaluation (e.g., Rat Tail Model) cluster_biocompatibility In Vitro Biocompatibility Assessment (ISO 10993) A1 Animal Acclimatization & Anesthesia A2 Creation of Standardized Bleeding Wound (e.g., Tail Amputation) A1->A2 A3 Application of Hemostatic Agent (this compound or Chitosan) A2->A3 A4 Measurement of Hemostasis Time A3->A4 A5 Quantification of Blood Loss A3->A5 A6 Data Analysis and Comparison A4->A6 A5->A6 B5 Data Interpretation B1 Material Preparation & Sterilization B2 Cytotoxicity Assay (Cell Culture) B1->B2 B3 Hemolysis Assay (Blood Incubation) B1->B3 B4 Coagulation & Platelet Activation Assays B1->B4 B2->B5 B3->B5 B4->B5

Figure 2: General Experimental Workflow for Hemostatic Agent Evaluation.

Signaling Pathways in Hemostasis

The interaction of these agents with the biological environment involves specific signaling events.

This compound and the Coagulation Cascade: this compound's reported activation of thrombin suggests an interaction with the common pathway of the coagulation cascade. Thrombin is a serine protease that plays a central role in hemostasis by converting fibrinogen to fibrin, which then polymerizes to form a stable clot.[4][23][24][25][26]

Feracry_Coagulation_Cascade Feracrylum Feracrylum Thrombin Thrombin (Factor IIa) Feracrylum->Thrombin Activates Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Insoluble) Fibrinogen->Fibrin Polymerization Clot Stable Fibrin Clot Fibrin->Clot

Figure 3: this compound's Interaction with the Coagulation Cascade.

Chitosan's Interaction with Platelets and Erythrocytes: Chitosan's polycationic nature is key to its interaction with blood cells. The positively charged amino groups on chitosan bind to the negatively charged sialic acid residues on the surface of red blood cells and platelets, leading to aggregation.[5][6] In platelets, this interaction can trigger intracellular signaling pathways that lead to platelet activation, including the expression of glycoprotein (B1211001) IIb/IIIa receptors, which are crucial for platelet aggregation and fibrinogen binding.[8][9]

Chitosan_Cellular_Interaction Chitosan Chitosan (+ charge) RBC Erythrocyte (- charge) Chitosan->RBC Electrostatic Interaction Platelet Platelet (- charge) Chitosan->Platelet Electrostatic Interaction Aggregation Aggregation RBC->Aggregation Platelet->Aggregation Activation Platelet Activation Platelet->Activation GPIIbIIIa GPIIb/IIIa Expression Activation->GPIIbIIIa GPIIbIIIa->Aggregation

Figure 4: Chitosan's Interaction with Blood Cells.

Conclusion

Both this compound and chitosan-based hemostatic agents demonstrate significant efficacy in controlling hemorrhage, albeit through different mechanisms. This compound offers a rapid, barrier-based hemostasis with a potential to activate the coagulation cascade. Chitosan provides a multi-pronged approach by promoting cellular aggregation and providing a matrix for clot formation.

The choice between these agents in a research or clinical setting will depend on the specific application, the nature of the bleeding, and the desired biological response. For researchers, the experimental models and protocols outlined here provide a framework for the systematic evaluation of these and other novel hemostatic agents. Further direct comparative studies are warranted to provide a more definitive assessment of their relative performance.

References

A Comparative Analysis of the Antimicrobial Efficacy of Feracryl and Povidone-Iodine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antimicrobial properties of Feracryl and povidone-iodine, intended for researchers, scientists, and drug development professionals. The following sections present a comprehensive overview of their mechanisms of action, antimicrobial spectrum, and supporting experimental data from available literature.

Introduction

Effective management of microbial contamination is critical in clinical and research settings. Povidone-iodine has long been a staple broad-spectrum antiseptic. This compound, a water-soluble polymer of polyacrylic acid, is recognized for its hemostatic properties and also possesses significant antimicrobial activity.[1] This guide offers an objective comparison of the antimicrobial performance of these two agents.

Mechanism of Action

This compound: this compound is a water-soluble, partial iron salt of polyacrylic acid.[1] Its antimicrobial action is primarily attributed to the polyacrylic acid component. The proposed mechanism involves the chelation of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), from the outer membrane of bacteria. These cations are crucial for maintaining the structural integrity of the bacterial cell wall. By sequestering these ions, this compound disrupts the cell membrane, leading to increased permeability and eventual cell lysis. This ion-exchange mechanism provides a non-specific mode of bactericidal activity.

Povidone-Iodine: Povidone-iodine is a complex of iodine and the polymer povidone.[2][3] Its antimicrobial effect is driven by the gradual release of free iodine.[2] This free iodine is a potent oxidizing agent that rapidly penetrates microbial cell walls.[3] It disrupts microbial viability through multiple mechanisms, including the denaturation of essential proteins and enzymes, destabilization of the cell membrane by interacting with unsaturated fatty acids, and inhibition of nucleic acid synthesis.[3] This multi-targeted mechanism of action is believed to contribute to its broad-spectrum efficacy and the low incidence of microbial resistance.[4]

Quantitative Antimicrobial Efficacy

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and povidone-iodine.

Table 1: Minimum Inhibitory Concentration (MIC)

MicroorganismThis compoundPovidone-IodineReference
Staphylococcus aureus0.2%Comparable to this compound[4]
Streptococcus pyogenes0.2%Comparable to this compound[4]
Corynebacterium diphtheriae0.2%Comparable to this compound[4]
Fungi (general)0.1% (fungicidal)0.1% (fungicidal)[4]

Note: The term "comparable" is used as stated in the available literature which did not provide specific numerical values for povidone-iodine in this direct comparison study.

Table 2: Zone of Inhibition

MicroorganismFeracrylum Gel (1%)Reference
Pseudomonas aeruginosa12 mm[1]
Escherichia coli10 mm[1]
Staphylococcus aureus5 mm[1]

Antimicrobial Spectrum

This compound: this compound has demonstrated a broad spectrum of antimicrobial activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[5] One study concluded that its efficacy is comparable to that of povidone-iodine against ten different species of pathogenic microorganisms.[5]

Povidone-Iodine: Povidone-iodine is well-established as a broad-spectrum antiseptic with activity against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA.[4][6] It is also effective against a wide range of viruses, fungi (including Candida species), and protozoa.[2][3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Tube Dilution Method)

The MIC values for this compound and povidone-iodine were determined using a tube culture method as described in the literature.[5] The general protocol is as follows:

  • Preparation of Antimicrobial Solutions: A series of dilutions of the test compounds (this compound and povidone-iodine) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in sterile test tubes.

  • Inoculum Preparation: The test microorganisms are cultured to a specific turbidity, corresponding to a standardized cell density (e.g., approximately 5 x 10^5 CFU/mL).

  • Inoculation: Each tube containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control tube (broth with inoculum, no antimicrobial) and a negative control tube (broth only) are included.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Zone of Inhibition (Disk Diffusion Method)

The zone of inhibition for Feracrylum gel was determined using the agar (B569324) disk diffusion method.[1] A generalized protocol is outlined below:

  • Agar Plate Preparation: A sterile agar plate (e.g., Mueller-Hinton agar) is prepared.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Test Agent: A sterile paper disk is impregnated with a known concentration of the antimicrobial agent (or a well is cut into the agar and filled with the test agent, such as a gel).

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of no growth around the disk or well.

Visualized Workflows and Mechanisms

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Serial Dilutions of Antimicrobial in Broth C Inoculate each dilution tube with microbial suspension A->C B Standardized Microbial Inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Observe for visible growth (turbidity) D->E F MIC = Lowest concentration with no visible growth E->F

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Agar Plate C Uniformly spread inoculum on agar surface A->C B Prepare Standardized Microbial Inoculum B->C D Apply antimicrobial-impregnated disk to agar C->D E Incubate at 37°C for 18-24h D->E F Measure diameter of the zone of inhibition E->F G Larger zone indicates greater susceptibility F->G

G

G FreeIodine FreeIodine Proteins Proteins FreeIodine->Proteins Oxidizes Lipids Lipids FreeIodine->Lipids Oxidizes NucleicAcids NucleicAcids FreeIodine->NucleicAcids Interacts with Oxidation Oxidation Proteins->Oxidation Lipids->Oxidation NucleicAcids->Oxidation CellDeath CellDeath Oxidation->CellDeath

Conclusion

Both this compound and povidone-iodine demonstrate broad-spectrum antimicrobial activity. Povidone-iodine's efficacy is well-documented against a wide array of pathogens through its multi-targeted oxidative mechanism. This compound presents a comparable antimicrobial profile, with a proposed mechanism involving the disruption of bacterial cell membrane integrity. The quantitative data available suggests that this compound is effective against key bacterial and fungal pathogens. Further direct comparative studies with detailed quantitative data would be beneficial to more comprehensively delineate the relative potency of these two agents against a wider range of microorganisms.

References

A comparative analysis of Feracryl and silver sulfadiazine for burn wounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Topical Agents for Burn Wound Management, Supported by Experimental Data.

In the critical landscape of burn wound management, the ideal topical agent should not only prevent or combat microbial colonization but also promote a favorable environment for rapid healing. For decades, silver sulfadiazine (B1682646) (SSD) has been a cornerstone of topical burn therapy. However, the emergence of newer agents like Feracryl, with its distinct mechanism of action, necessitates a thorough comparative evaluation to guide clinical practice and future drug development. This guide provides an objective analysis of this compound and silver sulfadiazine, presenting key experimental data, detailed methodologies, and visual representations of their functional pathways.

Performance Data: this compound vs. Silver Sulfadiazine

A key clinical study directly comparing this compound and silver sulfadiazine in the management of deep partial-thickness burns provides valuable insights into their relative efficacy. The following table summarizes the quantitative data on re-epithelialization from this study.

Treatment Group Mean Percentage of Re-epithelialization on Day 7 (± SD) Mean Percentage of Re-epithelialization on Day 11 (± SD)
This compound70.53 ± 24.29881.71 ± 28.922
Silver Sulfadiazine66.15 ± 25.08064.64 ± 74.684

Data from Moenadjat Y, et al. (2008). The safety and efficacy of feracrylum as compared to silver sulfadiazine in the management of deep partial thickness burn: A clinical study report. Medical Journal of Indonesia.[1][2]

While the observed differences in this study were not statistically significant, the trend suggests a potential for faster re-epithelialization with this compound in the early stages of wound healing.[2] It is important to note that other studies have indicated that silver sulfadiazine may, in some instances, delay wound healing.[3]

Mechanisms of Action

The therapeutic effects of this compound and silver sulfadiazine stem from fundamentally different chemical properties and biological interactions.

This compound: This compound is a water-soluble, incomplete ferrous salt of polyacrylic acid.[4][5] Its primary modes of action are threefold:

  • Hemostatic: Upon contact with blood proteins, particularly albumin, this compound forms a biodegradable, water-insoluble complex that creates a physical barrier over the wound, effectively stopping capillary bleeding and oozing.[4][5] It also activates thrombin, which converts fibrinogen to fibrin, further stabilizing the clot.[4][5]

  • Antimicrobial: this compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungi.[4][5] The proposed mechanism involves the disruption of the microbial cell wall, leading to cell lysis.[4]

  • Hygroscopic: By absorbing excess wound exudate, this compound helps to maintain a moist wound environment, which is conducive to granulation tissue formation and facilitates easier dressing changes.[5][6]

Silver Sulfadiazine (SSD): SSD combines the antimicrobial properties of silver ions with the bacteriostatic action of sulfadiazine.[7] Its mechanism is multifaceted:

  • Silver Ion Release: In the wound environment, SSD slowly releases silver ions (Ag+).[7] These ions are highly reactive and can bind to various components of microbial cells.

  • Antimicrobial Action: Silver ions are believed to exert their bactericidal effect by binding to bacterial DNA and RNA, inhibiting replication, and interacting with proteins in the bacterial cell wall and membrane, leading to their disruption.[7]

  • Sulfadiazine Action: The sulfadiazine moiety acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid.[7] Bacteria require folic acid for the synthesis of nucleic acids and amino acids. By blocking its production, sulfadiazine inhibits bacterial growth and replication.[7]

Feracryl_Mechanism cluster_feracrylum This compound Application to Burn Wound cluster_effects Therapeutic Effects cluster_hemostasis_pathway Hemostatic Pathway cluster_antimicrobial_pathway Antimicrobial Pathway cluster_hygroscopic_pathway Hygroscopic Pathway Feracrylum Feracrylum (Incomplete Ferrous Salt of Polyacrylic Acid) Hemostasis Hemostasis Feracrylum->Hemostasis Antimicrobial Antimicrobial Action Feracrylum->Antimicrobial Hygroscopic Hygroscopic Action Feracrylum->Hygroscopic BloodProteins Blood Proteins (Albumin) Hemostasis->BloodProteins Thrombin Thrombin Activation Hemostasis->Thrombin MicrobialCell Microbial Cell Wall Antimicrobial->MicrobialCell Exudate Wound Exudate Hygroscopic->Exudate Complex Biodegradable Complex Formation BloodProteins->Complex Barrier Physical Barrier on Wound Complex->Barrier Fibrin Fibrin Clot Formation Thrombin->Fibrin Disruption Cell Wall Disruption MicrobialCell->Disruption Lysis Cell Lysis Disruption->Lysis Absorption Exudate Absorption Exudate->Absorption MoistEnv Maintained Moist Environment Absorption->MoistEnv Healing Promotes Granulation & Healing MoistEnv->Healing

Mechanism of Action of this compound.

SSD_Mechanism cluster_ssd Silver Sulfadiazine (SSD) Application cluster_components Active Components cluster_silver_pathway Silver Ion Pathway cluster_sulfadiazine_pathway Sulfadiazine Pathway SSD Silver Sulfadiazine SilverIon Silver Ions (Ag+) SSD->SilverIon Sulfadiazine Sulfadiazine SSD->Sulfadiazine BacterialCell Bacterial Cell SilverIon->BacterialCell DHPS Dihydropteroate Synthase Sulfadiazine->DHPS CellWall Cell Wall/Membrane Disruption BacterialCell->CellWall DNA_RNA Binding to DNA/RNA BacterialCell->DNA_RNA Bactericidal Bactericidal Effect CellWall->Bactericidal ReplicationInhibition Inhibition of Replication DNA_RNA->ReplicationInhibition ReplicationInhibition->Bactericidal FolicAcid Folic Acid Synthesis Inhibition DHPS->FolicAcid NucleicAcid Inhibition of Nucleic Acid Synthesis FolicAcid->NucleicAcid Bacteriostatic Bacteriostatic Effect NucleicAcid->Bacteriostatic

Mechanism of Action of Silver Sulfadiazine.

Experimental Protocols

To ensure the reproducibility and critical evaluation of research findings, a clear understanding of the experimental methodology is paramount. Below are summaries of typical experimental protocols employed in the comparative assessment of this compound and silver sulfadiazine.

Clinical Trial Protocol (Human Subjects)

A representative clinical study comparing this compound and silver sulfadiazine for deep partial-thickness burns followed an open, randomized, controlled design.[2]

  • Patient Selection:

    • Inclusion criteria typically involve patients with deep partial-thickness burns within a specified range of total body surface area (TBSA).

    • Exclusion criteria often include patients with known hypersensitivity to the study drugs, pregnant or lactating women, and those with severe concomitant diseases.

  • Randomization and Treatment:

    • Patients are randomly assigned to either the this compound or silver sulfadiazine treatment group.

    • In some study designs, different burn areas on the same patient may be treated with different agents to serve as an internal control.[2]

    • The topical agents are applied to the burn wounds, typically once or twice daily, after appropriate wound cleansing.

  • Outcome Assessment:

    • The primary endpoint is often the extent of re-epithelialization, measured at specific time points (e.g., day 7 and day 11).[2] This can be assessed by tracing the wound margins and calculating the percentage of the wound that has healed.

    • Secondary endpoints may include the incidence of wound infection (confirmed by microbiological analysis), pain scores, and the occurrence of any adverse events.

    • Safety is monitored through regular clinical evaluation and laboratory tests, including hematology and blood chemistry panels.[8]

Preclinical Study Protocol (Animal Model)

Animal models, such as Wistar rats, are frequently used to evaluate the efficacy of burn wound treatments in a controlled setting.

  • Animal Model:

    • Healthy adult Wistar rats of a specific weight range are used.

    • Animals are housed in standard laboratory conditions with ad libitum access to food and water.

  • Burn Induction:

    • Under general anesthesia, a standardized deep dermal burn is created on the dorsum of the rat. This is often achieved by applying a heated metal plate of a specific size and temperature for a defined duration.

  • Treatment Groups:

    • Rats are randomized into different treatment groups, which may include:

      • This compound group

      • Silver sulfadiazine group

      • Control group (e.g., saline-soaked gauze or no treatment)

  • Treatment Application:

    • The respective topical agents are applied to the burn wounds and covered with a sterile dressing. Dressings are typically changed every 2-3 days.

  • Data Collection and Analysis:

    • Wound healing is assessed at regular intervals by measuring the wound surface area.

    • Histopathological analysis of skin biopsies is performed at the end of the study to evaluate parameters such as re-epithelialization, collagen deposition, inflammation, and angiogenesis.

    • Statistical analysis is used to compare the outcomes between the different treatment groups.

Experimental_Workflow cluster_prep Study Preparation cluster_treatment Treatment Phase cluster_assessment Outcome Assessment PatientSelection Patient Selection (Deep Partial-Thickness Burns) InformedConsent Informed Consent PatientSelection->InformedConsent Randomization Randomization InformedConsent->Randomization FeracrylumGroup This compound Group (Topical Application) Randomization->FeracrylumGroup SSDGroup Silver Sulfadiazine Group (Topical Application) Randomization->SSDGroup WoundCare Standard Wound Care (Cleansing, Dressing) FeracrylumGroup->WoundCare SSDGroup->WoundCare ReEpithelialization Re-epithelialization Measurement (e.g., Days 7 & 11) WoundCare->ReEpithelialization InfectionMonitoring Infection Monitoring (Microbiological Swabs) WoundCare->InfectionMonitoring SafetyMonitoring Safety Monitoring (Adverse Events, Labs) WoundCare->SafetyMonitoring DataAnalysis Statistical Data Analysis ReEpithelialization->DataAnalysis InfectionMonitoring->DataAnalysis SafetyMonitoring->DataAnalysis

Representative Clinical Trial Workflow.

Conclusion

Both this compound and silver sulfadiazine offer distinct advantages in the management of burn wounds. Silver sulfadiazine has a long-standing history of use and a well-established broad-spectrum antimicrobial profile.[9][10] However, concerns about potential delays in wound healing and local side effects have prompted the exploration of alternatives.[3][11]

This compound presents a multifaceted approach by combining hemostatic, antimicrobial, and hygroscopic properties. The available clinical data, while limited, suggests a favorable trend towards faster re-epithelialization compared to silver sulfadiazine.[2] Its ability to control minor bleeding and manage exudate may be particularly beneficial in the early stages of burn care.

For researchers and drug development professionals, the comparative analysis of these two agents underscores the importance of considering not only antimicrobial efficacy but also the impact on the overall wound healing cascade. Further large-scale, randomized controlled trials are warranted to definitively establish the relative efficacy and safety of this compound and to elucidate its full potential in the armamentarium of burn wound therapies. The distinct mechanisms of action of these compounds also offer valuable insights for the rational design of novel wound care agents that can address the complex challenges of burn injuries.

References

In Vivo Biocompatibility of Feracryl: A Comparative Analysis with Traditional Hemostatic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the critical landscape of surgical interventions and wound management, the biocompatibility of hemostatic agents is as crucial as their primary function of controlling bleeding. Feracryl, a polyacrylate-based hemostatic agent, has emerged as a noteworthy alternative to traditional materials like gelatin sponges and oxidized regenerated cellulose (B213188). This guide provides an in-depth comparison of the in vivo biocompatibility of this compound with these established alternatives, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

Comparative Analysis of In Vivo Biocompatibility

The ideal hemostatic agent should not only effectively arrest hemorrhage but also integrate seamlessly with host tissue, eliciting a minimal inflammatory response and degrading at a rate that matches tissue healing. The following table summarizes key in vivo biocompatibility parameters for this compound, gelatin sponge, and oxidized regenerated cellulose based on available pre-clinical and clinical studies.

ParameterThis compoundGelatin SpongeOxidized Regenerated Cellulose
Inflammatory Response Minimal to mild transient inflammation reported.Can elicit a more pronounced inflammatory response with the presence of foreign body giant cells.[1]Known to cause an inflammatory response, which can be more significant in some cases.[2][3]
Tissue Integration Generally good tissue integration with minimal fibrous capsule formation.Can be associated with fibrous encapsulation and delayed tissue integration.[1][4]May lead to fibrous encapsulation and has been associated with delayed healing in some models.[3]
Degradation/Absorption Biodegradable, with degradation time varying based on formulation and implantation site.Generally absorbable within 4 to 6 weeks, but remnants can persist and delay healing.[1]Absorbable, with degradation influenced by pH; acidic nature can affect surrounding tissue.[2][3]
Foreign Body Reaction Typically a mild foreign body reaction.Can induce a significant foreign body reaction with macrophage and giant cell infiltration.[1]Foreign body reactions are commonly observed, with varying intensity.[3]
Hemostatic Efficacy Demonstrates rapid and effective hemostasis.Effective in controlling bleeding, often used as a carrier for thrombin.Provides effective hemostasis through a combination of physical and chemical actions.[5][6]

Experimental Protocols for In Vivo Biocompatibility Assessment

The evaluation of a biomaterial's biocompatibility in a living system is paramount. The following outlines a typical experimental protocol for assessing the in vivo biocompatibility of a hemostatic agent like this compound, primarily following the principles of ISO 10993-6 for local effects after implantation.

Objective: To evaluate the local tissue response to the implantation of the hemostatic agent in a relevant animal model.

Animal Model:

  • Species: Commonly Wistar or Sprague-Dawley rats, or New Zealand white rabbits. The choice depends on the specific research question and the size of the implant.

  • Number of Animals: A statistically relevant number of animals should be used for each group (test material, negative control, and positive control) and for each time point.

Implantation Procedure:

  • Anesthesia: Animals are anesthetized using an appropriate method (e.g., isoflurane (B1672236) inhalation or injectable anesthetics).

  • Surgical Site Preparation: The dorsal subcutaneous region is typically chosen for implantation. The area is shaved and disinfected.

  • Implantation: A sterile sample of the hemostatic agent (e.g., a disc or a specific volume of powder/gel) is implanted into a subcutaneous pocket created through a small incision. Control materials (e.g., medical-grade silicone for negative control) are implanted in separate pockets in the same animal or in a separate control group.

  • Closure: The incision is closed using sutures or surgical staples.

  • Post-operative Care: Animals are monitored for signs of pain, distress, or infection and provided with appropriate analgesics and care.

Evaluation Time Points: Short-term (e.g., 3, 7, and 14 days) and long-term (e.g., 4, 12, and 26 weeks) evaluation points are chosen to assess the acute and chronic tissue responses.

Histological Evaluation:

  • Euthanasia and Sample Collection: At each time point, animals are euthanized, and the implant along with the surrounding tissue is carefully excised.

  • Tissue Processing: The tissue samples are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Sectioning and Staining: Thin sections (typically 5 µm) are cut and stained with Hematoxylin and Eosin (H&E) for general morphological evaluation. Masson's Trichrome stain can be used to assess fibrous capsule formation. Immunohistochemical staining for specific cell markers (e.g., CD68 for macrophages) can also be performed.

  • Microscopic Analysis: A pathologist, blinded to the treatment groups, evaluates the stained sections for various parameters, including:

    • Inflammatory cell infiltrate (neutrophils, lymphocytes, plasma cells, macrophages, giant cells)

    • Fibrosis and fibrous capsule thickness

    • Tissue necrosis

    • Neovascularization

    • Material degradation and resorption

    • Tissue integration

Scoring: A semi-quantitative scoring system is often used to grade the severity of the observed tissue reactions, allowing for a more objective comparison between the test and control materials.

Visualizing Biological Processes and Workflows

To better understand the complex interactions and procedures involved in biocompatibility testing, the following diagrams have been generated.

G cluster_pre Pre-Implantation cluster_implant Implantation cluster_post Post-Implantation cluster_analysis Analysis A Material Sterilization D Anesthesia A->D B Animal Acclimatization B->D C Surgical Site Preparation E Surgical Implantation C->E D->E F Wound Closure E->F G Observation & Monitoring F->G H Scheduled Euthanasia G->H I Tissue Excision H->I J Histological Processing I->J K Microscopic Evaluation J->K L Data Analysis & Reporting K->L G A Biomaterial Implantation B Protein Adsorption (Vroman Effect) A->B Immediate C Acute Inflammation (Neutrophil Infiltration) B->C Minutes to Hours D Chronic Inflammation (Macrophage Recruitment) C->D Hours to Days E Foreign Body Giant Cell Formation D->E Days to Weeks F Fibroblast Encapsulation D->F Days to Weeks G Fibrous Capsule Formation E->G F->G

References

In vitro comparison of Feracryl and alginate wound dressings.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced wound care, both Feracryl and alginate dressings have carved out significant roles, each offering a unique set of properties to promote healing. This guide provides an in-depth, in vitro comparison of these two dressing types, presenting experimental data on their fluid absorption capacity, cytotoxicity, and antimicrobial activity. Detailed methodologies for the cited experiments are also provided to allow for replication and further investigation by researchers and drug development professionals.

Performance at a Glance: A Quantitative Comparison

To facilitate a clear comparison of the in vitro performance of this compound and alginate wound dressings, the following table summarizes key quantitative data extracted from various studies. It is important to note that direct comparative studies are limited, and the data presented here is synthesized from individual assessments of each dressing type. Variations in specific formulations and experimental conditions should be considered when interpreting these results.

Performance MetricThis compound (Polyacrylic Acid-Based)Alginate Dressings
Fluid Absorption Capacity Up to 60 g/g (6000% water absorption)[1]1.5 g/g to over 35 g/g[2][3]
17.74 g/g (1774% swelling ratio)[2]Can absorb up to 20 times their own weight[4]
Cytotoxicity (Cell Viability) >94% on T84 human colon cancer cells[5]Varies with concentration; can be >90% at lower concentrations[6]
EC50: 1.8 mg/ml on L-929 mouse fibroblasts[6]Higher concentrations can lead to decreased cell viability[7][8]
Antimicrobial Activity (Zone of Inhibition in mm) Pseudomonas aeruginosa: 12 mm[9]Silver Alginate vs. S. aureus: 3-7.8 mm[9]
Escherichia coli: 10 mm[9]Silver Alginate vs. E. coli: Data not specified in similar format
Staphylococcus aureus: 5 mm[9]
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) vs. P. aeruginosa: 0.2%[9]Data for direct comparison not readily available
vs. Methicillin-Resistant S. pseudintermedius (MRSP): 0.05%[9]

Mechanisms of Action

The efficacy of this compound and alginate dressings stems from their distinct chemical compositions and interactions with the wound environment.

This compound , a partial iron salt of polyacrylic acid, primarily functions as a hemostatic and antimicrobial agent. Its polyacrylic acid backbone contributes to its hygroscopic nature, allowing it to absorb wound exudate.

Feracryl_Mechanism cluster_absorption Hygroscopic Action cluster_hemostasis Hemostatic Action cluster_antimicrobial Antimicrobial Action This compound This compound (Polyacrylic Acid + Iron) BloodComponents Blood Components (Albumin, Platelets) This compound->BloodComponents interacts with Microbes Microorganisms (Bacteria, Fungi) This compound->Microbes interacts with AbsorbExudate Absorbs Exudate This compound->AbsorbExudate absorbs WoundExudate Wound Exudate ClotFormation Formation of a Biodegradable Complex BloodComponents->ClotFormation forms complex CellLysis Cell Lysis Microbes->CellLysis disrupts cell wall MoistEnvironment Moist Wound Environment AbsorbExudate->MoistEnvironment maintains Hemostasis Hemostasis ClotFormation->Hemostasis leads to InfectionPrevention Wound Infection CellLysis->InfectionPrevention prevents

Mechanism of action for this compound wound dressing.

Alginate dressings , derived from brown seaweed, are composed of calcium and sodium salts of alginic acid. Their primary mechanism involves an ion-exchange process upon contact with wound exudate, leading to the formation of a hydrophilic gel.

Alginate_Mechanism cluster_absorption_gelation Absorption and Gel Formation cluster_hemostasis Hemostatic Action AlginateDressing Calcium Alginate Dressing WoundExudate Wound Exudate (contains Na+ ions) AlginateDressing->WoundExudate contacts ReleaseCa Releases Ca²+ ions AlginateDressing->ReleaseCa releases GelFormation Sodium Alginate Gel WoundExudate->GelFormation ion exchange (Ca²+ for Na+) MoistEnvironment Moist Wound Environment GelFormation->MoistEnvironment maintains AbsorbExudate Absorbs Excess Exudate GelFormation->AbsorbExudate absorbs Healing Wound Healing MoistEnvironment->Healing promotes Hemostasis Hemostasis Hemostasis->Healing facilitates ReleaseCa->Hemostasis promotes

Mechanism of action for alginate wound dressing.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments cited in this comparison guide.

Fluid Absorption Capacity

This test determines the amount of fluid a dressing can absorb and retain.

Fluid_Absorption_Workflow start Start weigh_dry Weigh dry dressing (W_dry) start->weigh_dry immerse Immerse in simulated wound fluid for 24h weigh_dry->immerse remove_excess Remove and allow excess fluid to drain immerse->remove_excess weigh_wet Weigh wet dressing (W_wet) remove_excess->weigh_wet calculate Calculate Absorption Capacity: (W_wet - W_dry) / W_dry weigh_wet->calculate end End calculate->end

Workflow for determining fluid absorption capacity.

Protocol:

  • A pre-weighed, sterile sample of the dressing material (W_dry) is immersed in a simulated wound fluid (e.g., phosphate-buffered saline or a solution containing salts and proteins) at 37°C.

  • After a specified time period (typically 24 hours), the dressing is removed from the fluid and suspended for a short duration (e.g., 30 seconds) to allow non-absorbed, excess fluid to drain.

  • The wet dressing is then re-weighed (W_wet).

  • The fluid absorption capacity is calculated as (W_wet - W_dry) / W_dry, expressed in g/g.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Start seed_cells Seed human dermal fibroblasts in a 96-well plate start->seed_cells incubate_cells Incubate for 24h to allow attachment seed_cells->incubate_cells add_extract Add dressing extract to the cells incubate_cells->add_extract incubate_treatment Incubate for 24-72h add_extract->incubate_treatment add_mtt Add MTT solution and incubate for 4h incubate_treatment->add_mtt solubilize Add solubilizing agent (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance at ~570nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability end End calculate_viability->end

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Human dermal fibroblasts are seeded into a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • Extracts of the wound dressings are prepared by incubating the dressing material in cell culture medium for a defined period.

  • The culture medium is then replaced with the dressing extracts, and the cells are incubated for another 24 to 72 hours.

  • Following incubation, an MTT solution is added to each well, and the plate is incubated for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the solution is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage relative to untreated control cells.

Antimicrobial Activity (Zone of Inhibition Test)

This test qualitatively assesses the antimicrobial effectiveness of a dressing by measuring the area of microbial growth inhibition.

Zone_of_Inhibition_Workflow start Start prepare_agar Prepare Mueller-Hinton agar (B569324) plates start->prepare_agar inoculate_plate Inoculate the entire surface of the agar with a standardized microbial suspension prepare_agar->inoculate_plate place_dressing Place a sterile disc of the dressing material on the center of the agar plate inoculate_plate->place_dressing incubate Incubate the plate at 37°C for 24h place_dressing->incubate measure_zone Measure the diameter of the clear zone of no microbial growth around the disc (in mm) incubate->measure_zone end End measure_zone->end

Workflow for the zone of inhibition test.

Protocol:

  • A standardized suspension of a specific microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the surface of a Mueller-Hinton agar plate.

  • A sterile, circular sample of the wound dressing is placed firmly on the center of the inoculated agar.

  • The plate is then incubated at 37°C for 24 hours.

  • If the dressing has antimicrobial properties, a clear zone of no microbial growth will be visible around the dressing sample.

  • The diameter of this zone of inhibition is measured in millimeters to determine the extent of the antimicrobial activity.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on available in vitro research. The performance of wound dressings in a clinical setting may vary.

References

Assessing the Long-Term Safety of Feracryl Implants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate implantable materials is a critical factor in the validity and success of preclinical and clinical studies. This guide provides a comprehensive comparison of the long-term safety profile of Feracryl, a hemostatic agent, with other commonly used alternatives. The information presented is based on available experimental data to assist in making informed decisions for research applications.

This compound is a topical hemostatic agent composed of a water-soluble, incomplete ferrous salt of polyacrylic acid. Its primary mechanism of action involves the formation of a physical barrier upon contact with blood proteins, leading to the cessation of bleeding. While it is reported to be biocompatible and biodegradable with no systemic absorption due to its high molecular weight, a detailed understanding of its long-term in vivo behavior is crucial for research applications involving implantation.

Comparative Analysis of Hemostatic Agents

The long-term safety of an implantable hemostatic agent is determined by its biocompatibility, degradation profile, and the biological response it elicits over time. This section compares this compound with three common alternatives: gelatin sponges, oxidized cellulose, and microporous polysaccharide hemospheres.

FeatureThis compoundGelatin SpongeOxidized CelluloseMicroporous Polysaccharide Hemospheres (MPH)
Material Composition Incomplete ferrous salt of polyacrylic acidPurified porcine or bovine skin gelatinWood pulp-derived alpha-cellulosePlant-based polysaccharide
Mechanism of Action Forms a physical plug with blood proteins (e.g., albumin)[1]Provides a matrix for platelet adhesion and aggregationLow pH creates an artificial clot and has bactericidal propertiesDehydrates blood to concentrate platelets and clotting factors
Degradation Time Biodegradable (specific long-term in vivo data not available)4-6 weeks1-2 weeks (faster than gelatin)Rapidly degraded (typically within 48 hours)
Reported Long-Term Adverse Events No noted side effects on major organs[1]. Specific long-term implantation studies with detailed histopathology are not readily available in the reviewed literature.Can serve as a nidus for infection and abscess formation. Reports of excessive fibrosis, foreign body reactions, and giant cell granulomas[2].Can cause local inflammation and encapsulation. Low pH may be cytotoxic. Should be used in minimal amounts to avoid foreign body reactions[3].Does not result in a foreign body reaction and has not been shown to cause granuloma formation. Does not inhibit bone healing[4].
Antimicrobial Properties Yes[5]NoYesNo

Experimental Protocols for Assessing Long-Term Safety

The evaluation of the long-term safety of implantable hemostatic agents typically involves a combination of in vitro and in vivo studies. The following outlines a general experimental protocol based on methodologies cited in the literature for assessing the biocompatibility and degradation of such materials.

Objective: To assess the long-term biocompatibility and degradation of the hemostatic agent in a relevant animal model.

Materials and Methods:

  • Test Material: Sterile hemostatic agent (e.g., this compound, gelatin sponge, oxidized cellulose, MPH).

  • Animal Model: A suitable animal model, such as Sprague-Dawley rats or New Zealand white rabbits, is chosen. The number of animals should be sufficient for statistical analysis at different time points.

  • Implantation Procedure:

    • Animals are anesthetized following approved protocols.

    • A sterile surgical site is prepared.

    • A specific tissue defect is created (e.g., in muscle, subcutaneous tissue, or a specific organ like the liver or brain).

    • The hemostatic agent is implanted into the defect. A control group with a defect but no implant, and groups with alternative hemostatic agents are included for comparison.

  • Post-operative Care: Animals are monitored for signs of inflammation, infection, and general well-being.

  • Time Points for Evaluation: Short-term (e.g., 3, 7 days), mid-term (e.g., 2, 4 weeks), and long-term (e.g., 3, 6, 12 months) follow-up points are established.

  • Histopathological Analysis:

    • At each time point, animals are euthanized, and the implant site with surrounding tissue is excised.

    • Tissues are fixed in formalin, embedded in paraffin, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E) and other specific stains (e.g., Masson's trichrome for fibrosis).

    • A pathologist, blinded to the treatment groups, evaluates the sections for:

      • Inflammatory Response: Presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, plasma cells).

      • Foreign Body Reaction: Presence of foreign body giant cells (FBGCs) and granuloma formation.

      • Fibrosis/Encapsulation: Thickness and density of the fibrous capsule around the implant.

      • Tissue Integration: Evidence of tissue ingrowth into the implant.

      • Material Degradation: Presence and extent of remaining implant material.

  • Quantitative Analysis: The inflammatory response and fibrous capsule thickness can be semi-quantitatively scored or measured morphometrically.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests to compare the outcomes between the different hemostatic agents and the control group.

Visualizing Biological and Experimental Processes

To better understand the complex interactions and workflows involved in assessing implant safety, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Preclinical Assessment animal_model Animal Model Selection (e.g., Rat, Rabbit) implantation Surgical Implantation of Hemostatic Agent animal_model->implantation post_op Post-operative Monitoring implantation->post_op explantation Tissue Explantation at Timed Intervals post_op->explantation histology Histopathological Analysis explantation->histology data_analysis Data Analysis & Interpretation histology->data_analysis Foreign_Body_Response cluster_initiation Initiation Phase cluster_cellular_response Cellular Response Phase cluster_outcome Long-Term Outcome implant Implant Surface protein Protein Adsorption (Vimentin, Fibrinogen) implant->protein Immediate macrophage Macrophage Adhesion & Activation (M1/M2) protein->macrophage Minutes to Hours fb_giant_cell Foreign Body Giant Cell Formation macrophage->fb_giant_cell Days to Weeks (via IL-4, IL-13) fibroblast Fibroblast Recruitment & Activation macrophage->fibroblast Days to Weeks (via TGF-β, PDGF) fibrous_capsule Fibrous Capsule Formation fibroblast->fibrous_capsule Weeks to Months Safety_Comparison cluster_safety_aspects Long-Term Safety Considerations This compound This compound (Polyacrylic Acid - Iron) biocompatibility Biocompatibility This compound->biocompatibility Generally Considered Biocompatible degradation Degradation Profile This compound->degradation Biodegradable (Detailed In Vivo Data Lacking) fbr Foreign Body Response This compound->fbr Limited Long-Term In Vivo Data toxicity Degradation Product Toxicity This compound->toxicity Data Not Readily Available alternatives Alternative Hemostats (Gelatin, Cellulose, MPH) alternatives->biocompatibility Variable alternatives->degradation Well-Characterized alternatives->fbr Variable (from minimal to significant) alternatives->toxicity Generally Low, but Material Dependent

References

Feracryl's Impact on Fibroblast Proliferation: A Comparative Analysis with Other Hemostatic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 21, 2025 – In the intricate process of wound healing, fibroblasts play a pivotal role in tissue regeneration. The choice of a hemostatic agent can significantly influence this cellular activity. This guide provides a detailed comparison of Feracryl, a polyacrylic acid-based hemostat, with other commonly used hemostatic agents, focusing on their effects on fibroblast proliferation. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.

Executive Summary

This report synthesizes in-vitro experimental data to compare the effects of this compound and other hemostats—namely Fibrin Glue, Tranexamic Acid, Gelatin-Based Hemostats, and Oxidized Cellulose—on fibroblast proliferation and cytotoxicity. While direct comparative studies on this compound are limited, data on its core component, polyacrylic acid, suggests a dose-dependent and formulation-dependent influence on fibroblast activity.

Comparative Analysis of Hemostat Effects on Fibroblast Proliferation

The following table summarizes the quantitative data from various in-vitro studies on the impact of different hemostatic agents on fibroblast proliferation and viability. It is important to note that direct head-to-head comparisons of all agents in a single study are rare; therefore, this table collates data from multiple sources with varying experimental conditions.

Hemostatic AgentActive Component(s)Fibroblast TypeKey Findings on Proliferation & ViabilityCytotoxicitySource(s)
This compound (Polyacrylic Acid) Polyacrylic Acid (PAA)Mouse Fibroblast (L-929), Human Dermal Fibroblast (HDF)A PAA-PVP-ZnO hydrogel increased the proliferation rate of HDF cells.[1] A PAA-based coacervate hydrogel facilitates fibroblast migration.[2][3]High concentrations of PAA can be cytotoxic. An EC50 value of 1.8 mg/ml was determined for L-929 cells.[4][1][2][3][4]
Fibrin Glue Fibrinogen, ThrombinGastric Wall FibroblastsIncreased proliferation rate of fibroblasts when added to a collagen type I matrix.[5]-[5]
Tranexamic Acid Tranexamic AcidHuman FibroblastsChronic exposure to high concentrations (≥25 mg/mL) can inhibit viability and proliferation.[6]Chronic exposure to high concentrations can induce apoptosis.[6][6]
Gelatin-Based Hemostats GelatinHuman Stromal FibroblastsDiminished fibroblast proliferation at later time points (7 and 14 days).[7]-[7]
Oxidized Cellulose Oxidized CelluloseNot SpecifiedCan cause fibroblast growth inhibition.[8]Can be cytotoxic due to its acidic nature during degradation.[8][8]

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in this guide.

Fibroblast Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human Dermal Fibroblasts (HDF)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HDF cells in a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Prepare extracts of the hemostatic agents to be tested.

  • Remove the culture medium and treat the cells with the prepared hemostatic agent extracts for the desired time points (e.g., 24 and 48 hours).[1]

  • After the incubation period, remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Experimental Workflow for Fibroblast Proliferation Assay

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed Seed Fibroblasts in 96-well Plate incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat with Hemostat Extracts incubate1->treat incubate2 Incubate for 24/48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance at 570nm dissolve->read analyze Calculate Cell Viability (%) read->analyze

Caption: Workflow for assessing fibroblast proliferation using the MTT assay.

Cytotoxicity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

Materials:

  • Fibroblast cell culture

  • Hemostatic agent extracts

  • LDH assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture fibroblasts in a 96-well plate to confluence.

  • Treat cells with various concentrations of the hemostatic agent extracts.

  • After the desired incubation period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Cytotoxicity is determined by comparing the LDH release in treated cells to that of control cells (untreated and fully lysed).

Signaling Pathways in Fibroblast Proliferation

The proliferation of fibroblasts during wound healing is regulated by a complex network of signaling pathways. Key pathways include the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • TGF-β Pathway: This pathway is a central regulator of wound healing and fibrosis. TGF-β signaling can promote fibroblast proliferation and their differentiation into myofibroblasts, which are crucial for wound contraction and extracellular matrix deposition.

  • MAPK/ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the MAPK signaling cascade, is known to be involved in cell proliferation, migration, and survival. Activation of the ERK pathway can stimulate fibroblast proliferation.

While the precise mechanisms by which this compound modulates these pathways are still under investigation, studies on polyacrylic acid-based materials suggest potential interactions. For instance, the surface properties and composition of PAA hydrogels can influence cell adhesion and signaling, which in turn can affect proliferative responses.

Simplified Overview of Pro-proliferative Signaling in Fibroblasts

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events GF Growth Factors (e.g., TGF-β) Receptor Receptors GF->Receptor MAPK MAPK/ERK Pathway Receptor->MAPK TGF_path TGF-β/Smad Pathway Receptor->TGF_path Transcription Gene Transcription MAPK->Transcription TGF_path->Transcription Proliferation Cell Proliferation Transcription->Proliferation

References

Safety Operating Guide

Proper Disposal of Feracryl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory materials is a critical aspect of experimental work. Feracryl, an iron salt of polyacrylic acid, requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. While considered non-toxic, adherence to proper disposal protocols is mandatory and should be conducted in accordance with local, state, and federal regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. In case of a spill, absorb the material with an inert substance such as sand or vermiculite (B1170534) and place it in a suitable, sealed container for disposal.

Step-by-Step Disposal Procedure for this compound

The following table outlines the recommended step-by-step procedure for the proper disposal of this compound from a laboratory setting. This process is designed to mitigate risks and ensure regulatory compliance.

StepActionDetailed Instructions
1 Segregation Isolate this compound waste from other chemical waste streams. Do not mix with solvents, heavy metals, or biological waste unless explicitly permitted by your institution's waste management plan.
2 Containerization Place all this compound waste, including any contaminated materials (e.g., paper towels, pipette tips), into a clearly labeled, leak-proof container. The container should be marked as "Non-hazardous this compound Waste" or as per your institution's specific labeling requirements.
3 Consult Safety Data Sheet (SDS) Always refer to the manufacturer's Safety Data Sheet for the specific this compound product in use. The SDS will contain detailed information on composition, hazards, and disposal considerations.[1]
4 Neutralization (if required) For liquid formulations of polyacrylic acid, neutralization may be a recommended step prior to disposal. This typically involves adjusting the pH with a suitable neutralizing agent. However, for this compound, which is an iron salt, this step may not be necessary. Consult your institution's chemical safety officer.
5 Contact Environmental Health & Safety (EHS) Notify your institution's Environmental Health and Safety department for guidance on the final disposal method. They will have specific protocols aligned with local and federal regulations.
6 Arrange for Professional Disposal This compound waste should be disposed of through a licensed and approved chemical waste disposal company. Do not dispose of this compound down the drain or in regular solid waste.

Experimental Protocols Referenced

The disposal procedures outlined are based on general best practices for chemical waste management and information derived from the disposal guidelines for polyacrylic acid and its salts. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory environment.

Feracryl_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 On-Site Waste Handling cluster_2 Institutional Protocol cluster_3 Final Disposal A Experiment Complete B Segregate this compound Waste A->B C Place in Labeled, Sealed Container B->C D Consult Safety Data Sheet (SDS) C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange Pickup by Licensed Waste Contractor E->F G Waste Manifest and Record Keeping F->G H Final Compliant Disposal (e.g., Incineration, Landfill) F->H

Figure 1: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) Protocols for Handling Feracryl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Feracryl. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound, an iron salt of polyacrylic acid, is utilized in various research and development applications. While generally considered to have a low hazard profile under normal conditions, proper handling and disposal are paramount to mitigate any potential risks. This guide outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures.

Essential Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against potential exposure. Although this compound is described as non-toxic, the constituent acrylic acid polymer suggests that precautions should be taken to avoid direct contact and the inhalation of any dust or aerosols.[1]

Personal Protective Equipment Specifications and Use Cases
Hand Protection Nitrile gloves: Recommended for handling this compound solutions and powders. Ensure gloves are regularly inspected for tears or punctures and are promptly replaced if compromised. For prolonged handling or in cases of immersion, consider double-gloving.
Eye Protection Safety glasses with side shields or chemical splash goggles: Mandatory for all procedures involving this compound to protect against accidental splashes of solutions or airborne particles of powder.
Body Protection Laboratory coat: A standard lab coat should be worn at all times to prevent contamination of personal clothing.
Respiratory Protection N95 respirator or equivalent: Recommended when handling this compound powder outside of a certified chemical fume hood or in situations where aerosolization is possible. This minimizes the inhalation of fine particles.

Operational and Handling Plan

A systematic approach to handling this compound in a laboratory setting is crucial for minimizing exposure and ensuring the integrity of your research.

Experimental Workflow for Handling this compound

Experimental Workflow: Handling this compound prep Preparation: - Review SDS - Assemble required PPE handling Handling this compound: - Work in a well-ventilated area or fume hood - Use designated tools and equipment prep->handling experiment Experimental Procedure: - Perform necessary dilutions or applications - Monitor for any spills or splashes handling->experiment cleanup Post-Experiment Cleanup: - Decontaminate work surfaces - Clean reusable equipment experiment->cleanup disposal Waste Disposal: - Segregate and dispose of waste according to protocol cleanup->disposal

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Assemble all necessary PPE as outlined in the table above.

    • Ensure that a safety shower and eyewash station are readily accessible.

  • Handling:

    • When handling this compound powder, work within a certified chemical fume hood to control dust.

    • For solutions, work in a well-ventilated area.

    • Use dedicated spatulas, weighing boats, and glassware to avoid cross-contamination.

  • During the Experiment:

    • Avoid direct contact with skin, eyes, and clothing.

    • In the event of a spill, immediately follow the spill cleanup procedures outlined below.

  • After the Experiment:

    • Thoroughly decontaminate all work surfaces with a suitable cleaning agent.

    • Clean all reusable equipment according to standard laboratory procedures.

    • Remove PPE in the designated area, avoiding contamination of clean spaces. Wash hands thoroughly after removing gloves.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Protocol:

This compound Waste Disposal Protocol waste_gen Waste Generation: - Unused this compound - Contaminated PPE - Empty containers solid_waste Solid Waste: - Contaminated gloves, paper towels, etc. - Unused powder waste_gen->solid_waste liquid_waste Liquid Waste: - Unused solutions - Rinsate from cleaning waste_gen->liquid_waste solid_disposal Solid Waste Disposal: - Place in a labeled, sealed container - Dispose of as non-hazardous solid waste (check local regulations) solid_waste->solid_disposal liquid_disposal Liquid Waste Disposal: - Neutralize if necessary (check local regulations) - Dispose of down the drain with copious amounts of water (check local regulations and facility guidelines) liquid_waste->liquid_disposal

Caption: A logical flow for the segregation and disposal of waste generated from the use of this compound.

Disposal Guidelines:
  • Unused this compound Powder: If a take-back program is not available, unused this compound powder should be mixed with an inert material such as sand or cat litter, placed in a sealed container, and disposed of in the regular trash.[2][3]

  • This compound Solutions: Small quantities of this compound solutions can typically be disposed of down the drain with a large volume of water, in accordance with local wastewater regulations. It is essential to consult your institution's environmental health and safety office for specific guidance.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and paper towels, should be placed in a sealed bag and disposed of in the regular trash.

  • Empty Containers: Rinse empty this compound containers thoroughly with water before recycling or disposing of them in the regular trash. Obscure or remove any labels containing personal or prescription information.[2]

By adhering to these safety protocols and operational plans, you contribute to a safer research environment for yourself and your colleagues while ensuring the responsible handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Feracryl
Reactant of Route 2
Feracryl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.